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  • Product: Lysinoalanine Dihydrochloride
  • CAS: 4418-81-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Lysinoalanine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Lysinoalanine (LAL), a non-proteinogenic amino acid, emerges as a significant compound primarily formed during the processing of protein-rich f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL), a non-proteinogenic amino acid, emerges as a significant compound primarily formed during the processing of protein-rich foods under alkaline and/or high-temperature conditions.[1][2] Its presence serves as a marker for protein damage and has implications for nutritional quality and food safety.[2][3] This guide provides a comprehensive overview of the chemical properties of lysinoalanine dihydrochloride, its formation, reactivity, and analytical characterization, with a focus on providing practical insights for researchers and professionals in drug development and food science.

Chemical and Physical Properties

Lysinoalanine dihydrochloride is the hydrochloride salt of lysinoalanine. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions, making it a common form for analytical standards and research purposes.

PropertyValueSource(s)
Chemical Name N6-(2-amino-2-carboxyethyl)-L-lysine dihydrochlorideN/A
CAS Number 4418-81-9[4]
Molecular Formula C₉H₁₉N₃O₄ · 2HCl[4]
Molecular Weight 306.19 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 176-179 °C (with decomposition)[4][5]
Solubility Slightly soluble in water; Soluble in DMSO[4][5]
Stability Hygroscopic[5]
Storage -15°C[4][5]

Formation and Reactivity

The formation of lysinoalanine is a well-understood chemical process involving a two-step mechanism.[2] This process is of particular interest in food chemistry and toxicology as it can reduce the nutritional value of proteins by cross-linking essential amino acids.[2]

Mechanism of Formation

The primary pathway for lysinoalanine formation involves the following steps:

  • β-Elimination: Under alkaline conditions and/or heat, a labile group is eliminated from an amino acid residue to form a dehydroalanine (DHA) intermediate.[2] The most common precursors to DHA are cysteine (elimination of H₂S) and serine (elimination of H₂O).[2]

  • Nucleophilic Addition: The ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate, forming a stable lysinoalanine cross-link.[2]

This reaction is favored by high pH, elevated temperatures, and prolonged processing times.[2]

G cluster_0 Step 1: β-Elimination cluster_1 Step 2: Nucleophilic Addition Protein-bound Cysteine/Serine Protein-bound Cysteine/Serine Dehydroalanine (DHA) intermediate Dehydroalanine (DHA) intermediate Protein-bound Cysteine/Serine->Dehydroalanine (DHA) intermediate High pH / Heat Lysinoalanine Cross-link Lysinoalanine Cross-link Dehydroalanine (DHA) intermediate->Lysinoalanine Cross-link Protein-bound Lysine Protein-bound Lysine Protein-bound Lysine->Lysinoalanine Cross-link ε-amino group attack

Caption: Formation pathway of Lysinoalanine.

Reactivity and Stability

Lysinoalanine dihydrochloride is a stable compound under standard laboratory conditions but is susceptible to degradation under extreme pH and temperature. Its hygroscopic nature necessitates storage in a dry environment to prevent moisture absorption.[5] The stability of similar amino acid hydrochlorides, such as L-lysine monohydrochloride, is known to be pH-dependent, with increased degradation at lower pH values.[6] The thermal degradation of related compounds often follows first-order kinetics.[7]

Analytical Characterization

The accurate detection and quantification of lysinoalanine are crucial for food quality control and toxicological studies. Various analytical techniques have been developed for this purpose, each with its own advantages and limitations.

Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and quantification of lysinoalanine. Electrospray ionization (ESI) is a common ionization technique used for LC-MS analysis. The fragmentation pattern of lysinoalanine in MS/MS experiments can provide structural confirmation. A characteristic fragmentation occurs between the α-carbon and β-carbon of the lysinoalanine crosslink.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in lysinoalanine dihydrochloride. Characteristic absorption peaks for amine (-NH), carboxylic acid (-COOH), and aliphatic (C-H) groups would be expected. The amide I and amide II bands are characteristic of protein structures and can be observed in related studies.[10]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the separation and quantification of lysinoalanine in various matrices.

HPLC Analysis: Reversed-phase HPLC is frequently used for lysinoalanine analysis. Due to the lack of a strong chromophore, derivatization is necessary for sensitive detection, typically with fluorescence or UV-visible detectors. Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).[11][12]

GC Analysis: Gas chromatography also requires derivatization to increase the volatility of the amino acid. The derivatized lysinoalanine can then be separated on a capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[5]

Experimental Protocol: Quantification of Lysinoalanine by HPLC with Pre-column Derivatization

This protocol outlines a reliable method for the quantification of lysinoalanine in protein hydrolysates using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[13][14]

I. Materials and Reagents
  • Lysinoalanine dihydrochloride standard

  • Hydrochloric acid (HCl), 6 M

  • Borate buffer (0.1 M, pH 10.4)

  • o-Phthalaldehyde (OPA) reagent

  • 9-Fluorenylmethyl chloroformate (FMOC) reagent

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

II. Sample Preparation (Protein Hydrolysis)
  • Weigh approximately 100 mg of the protein sample into a hydrolysis tube.

  • Add 5 mL of 6 M HCl.

  • Flush the tube with nitrogen, seal it, and hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the sample and filter it to remove any particulate matter.

  • Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of ultrapure water.

III. Derivatization Procedure (Automated or Manual)
  • In a vial, mix an aliquot of the sample or standard solution with the borate buffer.

  • Add the OPA reagent and allow it to react for a specific time (e.g., 1 minute) to derivatize primary amino acids.

  • Add the FMOC reagent to derivatize secondary amino acids (if present) and allow for a further reaction time.

  • Neutralize the reaction with an acid solution.

G Protein Sample Protein Sample Acid Hydrolysis (6M HCl, 110°C, 24h) Acid Hydrolysis (6M HCl, 110°C, 24h) Protein Sample->Acid Hydrolysis (6M HCl, 110°C, 24h) Filtration Filtration Acid Hydrolysis (6M HCl, 110°C, 24h)->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization (OPA/FMOC) Derivatization (OPA/FMOC) Reconstitution->Derivatization (OPA/FMOC) HPLC-FLD Analysis HPLC-FLD Analysis Derivatization (OPA/FMOC)->HPLC-FLD Analysis

Caption: HPLC analysis workflow for Lysinoalanine.

IV. HPLC-FLD Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate with tetrahydrofuran)

  • Mobile Phase B: Acetonitrile/Methanol mixture

  • Gradient Elution: A programmed gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Fluorescence Detector:

    • Excitation: 340 nm, Emission: 450 nm (for OPA derivatives)

    • Excitation: 266 nm, Emission: 305 nm (for FMOC derivatives)

V. Quantification

Prepare a calibration curve using standard solutions of lysinoalanine dihydrochloride of known concentrations. The concentration of lysinoalanine in the sample is determined by comparing its peak area to the calibration curve.

Safety and Handling

  • Toxicity: Lysinoalanine has been shown to be nephrotoxic in rats, causing renal lesions.[15] Free lysinoalanine is considered more toxic than its protein-bound form.[10]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.[16]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic nature, keep the container tightly sealed.[5][16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Lysinoalanine dihydrochloride is a critical compound for research in food science, nutrition, and toxicology. Understanding its chemical properties, formation pathways, and analytical methodologies is essential for accurately assessing its presence and impact. This guide provides a comprehensive technical overview to support researchers and professionals in their work with this important, yet potentially harmful, amino acid derivative.

References

  • LookChem. LYSINOALANINE. [Link]

  • Boschin, G., D'Agostina, A., Rinaldi, A., & Arnoldi, A. (2003). Lysinoalanine content of formulas for enteral nutrition. Journal of agricultural and food chemistry, 51(19), 5625–5628.
  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance, 2(1), 223-237.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: L-Lysine hydrochloride. [Link]

  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in experimental medicine and biology, 459, 145–159.
  • Pfaender, P. (1983). Lysinoalanine--a toxic compound in processed proteinaceous foods. Progress in clinical and biological research, 115, 279–295.
  • Dyer, A., & Rombouts, I. (2020). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food chemistry, 331, 127331.
  • Hayashi, R. (1982). Lysinoalanine as a metal chelator. An implication for toxicity. The Journal of biological chemistry, 257(23), 13896–13898.
  • Al-Saadi, J. M. S., & Deeth, H. C. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). Journal of Food and Dairy Sciences, 3(4), 1-14.
  • Patel, P. R., et al. (2011). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization.
  • Li, X., et al. (2017). Thermolysis kinetics and thermal degradation compounds of alliin. Journal of pharmaceutical and biomedical analysis, 138, 22-29.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Hayashi, R. (1982). Lysinoalanine as a metal chelator. An implication for toxicity. The Journal of biological chemistry, 257(23), 13896–13898.
  • Montilla, A., Gómez-Ruiz, J. Á., Olano, A., & Del Castillo, M. D. (2007). A GC-FID method for analysis of lysinoalanine. Molecular nutrition & food research, 51(4), 415–422.
  • Patel, P. R., et al. (2011). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization.
  • Calabrese, M. G., Mamone, G., Caira, S., Ferranti, P., & Addeo, F. (2009). Quantitation of lysinoalanine in dairy products by liquid chromatography-mass spectrometry with selective ion monitoring. Journal of agricultural and food chemistry, 57(11), 4609–4614.
  • ResearchGate. Fourier transform infrared spectroscopy (FTIR) spectra of (a) l-lysine... [Link]

  • Zhang, Y., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1845.
  • Dupré, M., Cantel, S., Verdié, P., Martinez, J., & Enjalbal, C. (2011). Sequencing Lys-N proteolytic peptides by ESI and MALDI tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 265–279.
  • Li, X., et al. (2017). Thermolysis kinetics and thermal degradation compounds of alliin. Journal of pharmaceutical and biomedical analysis, 138, 22-29.
  • Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMA, LIV, 1, 213-222.
  • Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • Wang, C., et al. (2016). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of pharmaceutical and biomedical analysis, 125, 249-254.
  • Zhang, M., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(11), 743.
  • Greilberger, J., & Koidl, C. (2015). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. Food chemistry, 173, 531–537.
  • Imae, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 20(15), 3749.
  • Zhang, M., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(11), 743.
  • Song, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478.
  • Wang, J., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Molecular pharmaceutics.
  • Tuzi, S., Naito, A., & Saitô, H. (1993). A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change. The European journal of biochemistry, 218(3), 837–844.
  • Teerlink, T. (2009). Amino acid analysis in biological fluids by GC-MS. Methods in molecular biology (Clifton, N.J.), 528, 199–210.
  • The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

  • Pfaender, P. (1983). Lysinoalanine--a toxic compound in processed proteinaceous foods. Progress in clinical and biological research, 115, 279–295.

Sources

Exploratory

Synthesis and purification of lysinoalanine dihydrochloride for research.

An In-Depth Technical Guide to the Synthesis and Purification of Lysinoalanine Dihydrochloride for Research Applications Abstract Lysinoalanine (LAL) is an unnatural amino acid formed through the covalent cross-linking o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Lysinoalanine Dihydrochloride for Research Applications

Abstract

Lysinoalanine (LAL) is an unnatural amino acid formed through the covalent cross-linking of lysine and a dehydroalanine residue. Its presence in heat- and alkali-treated protein-containing foods is of significant interest to researchers in nutrition, food science, and toxicology due to its potential effects on protein quality and biological systems.[1][2] The availability of high-purity LAL is essential for conducting accurate toxicological studies, developing precise analytical standards, and investigating its biochemical interactions. This guide provides a comprehensive, field-proven methodology for the chemical synthesis and subsequent purification of lysinoalanine dihydrochloride, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, incorporates self-validating quality control systems, and is grounded in authoritative scientific literature.

Principles of Lysinoalanine Synthesis: A Mechanistic Overview

The chemical synthesis of lysinoalanine hinges on the Michael addition reaction, a fundamental concept in organic chemistry. The core strategy involves the reaction of the nucleophilic ε-amino group of a lysine residue with an electrophilic dehydroalanine (DHA) precursor.

The widely accepted mechanism for LAL formation, both in food processing and chemical synthesis, occurs in two primary steps:

  • Formation of Dehydroalanine (DHA): A precursor molecule, such as a serine or cysteine derivative, undergoes a β-elimination reaction to form the highly reactive α,β-unsaturated amino acid, dehydroalanine.[2][3]

  • Nucleophilic Addition: The ε-amino group (–NH₂) of a lysine molecule, acting as a nucleophile, attacks the β-carbon of the dehydroalanine double bond.[3][4] This addition reaction forms the stable C-N bond that characterizes the lysinoalanine structure.

For a controlled laboratory synthesis, direct use of the unstable dehydroalanine is impractical. A more robust and higher-yield approach utilizes a stable dehydroalanine equivalent, such as methyl 2-acetamidoacrylate , which reacts with lysine under controlled alkaline conditions to yield a protected LAL derivative.[5]

To ensure the reaction proceeds with high specificity at the ε-amino group of lysine, the α-amino and carboxyl groups must be protected. A classic and effective method involves the formation of a copper(II) chelate complex with L-lysine.[4][5] This complex effectively shields the α-position, directing the subsequent reaction exclusively to the intended ε-amino site.

Strategic Synthesis of Lysinoalanine Dihydrochloride

This section details a reliable, step-by-step protocol adapted from established literature, designed to produce lysinoalanine with a good yield.[4][5]

Required Materials and Reagents
ReagentFormulaCAS No.Key Considerations
L-Lysine HydrochlorideC₆H₁₅ClN₂O₂657-27-2Reagent grade or higher
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O7758-99-8Ensure complete dissolution
Sodium HydroxideNaOH1310-73-2For pH adjustment
Methyl 2-acetamidoacrylateC₆H₉NO₃35356-70-8The dehydroalanine precursor
Hydrochloric AcidHCl7647-01-0Concentrated (e.g., 6N or 12N)
Hydrogen Sulfide Sourcee.g., Na₂S1313-82-2For copper removal (handle in fume hood)
EthanolC₂H₅OH64-17-595% and absolute, for precipitation
Visualization of the Synthesis Workflow

G cluster_0 Part 1: Chelation & Reaction cluster_1 Part 2: Deprotection & Hydrolysis Lysine L-Lysine HCl + CuSO₄ in H₂O AdjustpH1 Adjust to pH ~9.5 with NaOH Lysine->AdjustpH1 CuComplex Formation of Lysyl-Copper(II) Complex AdjustpH1->CuComplex AddPrecursor Add Methyl 2-acetamidoacrylate in Ethanol CuComplex->AddPrecursor Reaction Stir at Elevated Temperature (e.g., 50°C) AddPrecursor->Reaction RemoveCu Precipitate Copper with H₂S Reaction->RemoveCu Reaction Mixture FilterCuS Filter to Remove CuS Precipitate RemoveCu->FilterCuS Acidify Acidify Filtrate with Conc. HCl FilterCuS->Acidify Hydrolysis Reflux in 6N HCl to Hydrolyze Acetyl Group Acidify->Hydrolysis CrudeProduct Crude Lysinoalanine Dihydrochloride Solution Hydrolysis->CrudeProduct G cluster_0 Purification Cascade cluster_1 Quality Control & Validation Crude Crude LAL·2HCl Solution IonEx Cation-Exchange Chromatography Crude->IonEx Elution Elute with pH/Ionic Strength Gradient IonEx->Elution Fractions Collect & Pool LAL Fractions (TLC/HPLC Monitored) Elution->Fractions Concentrate Concentrate Pure Fractions Fractions->Concentrate Crystallize Recrystallize from Water/Ethanol Concentrate->Crystallize FinalProduct Pure LAL·2HCl Crystals Crystallize->FinalProduct HPLC HPLC Purity Check (>98%) FinalProduct->HPLC Final Product Analysis NMR ¹H & ¹³C NMR Structural Confirmation HPLC->NMR MS Mass Spectrometry (Confirm MW) NMR->MS

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Lysinoalanine Formation in Food Proteins During Processing

Abstract Lysinoalanine (LAL) is a non-protein amino acid formed in food proteins during processing, particularly under alkaline and/or high-temperature conditions. Its presence is of significant concern in the food indus...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lysinoalanine (LAL) is a non-protein amino acid formed in food proteins during processing, particularly under alkaline and/or high-temperature conditions. Its presence is of significant concern in the food industry due to its potential to decrease the nutritional value of proteins and, in some animal models, exhibit nephrotoxicity. This technical guide provides a comprehensive overview of the chemical mechanisms underlying LAL formation, the key factors influencing its generation, and current analytical methodologies for its detection and quantification. Furthermore, we will explore practical mitigation strategies and discuss the toxicological implications and current perspectives on human health risks. This guide is intended for researchers, food scientists, and quality assurance professionals seeking a deeper understanding of LAL formation and its control in processed foods.

The Chemical Genesis of Lysinoalanine: A Two-Step Pathway

The formation of lysinoalanine in food proteins is not a singular event but rather a two-step chemical process initiated by the generation of a highly reactive intermediate, dehydroalanine (DHA).[1][2][3]

Step 1: β-Elimination and the Birth of Dehydroalanine

The initial and rate-limiting step is the β-elimination reaction involving the side chains of certain amino acid residues within the protein.[1] This reaction is predominantly base-catalyzed and is accelerated by heat. The primary precursors for DHA are:

  • Cystine/Cysteine: The disulfide bond in cystine or the sulfhydryl group in cysteine can be eliminated.

  • Serine: The hydroxyl group of serine can be removed.

  • Glycosylated or Phosphorylated Serine: These modified serine residues are particularly susceptible to β-elimination.

The hydroxide ion (OH⁻) abstracts a proton from the α-carbon of the precursor amino acid, leading to the formation of a carbanion. Subsequently, the leaving group (e.g., -S-S- for cystine, -OH for serine) is eliminated from the β-carbon, resulting in the formation of the unsaturated dehydroalanine residue.

Step 2: Nucleophilic Addition of Lysine

Once formed, the electrophilic double bond of the dehydroalanine residue is highly susceptible to nucleophilic attack. The ε-amino group (ε-NH₂) of a lysine residue within the same or an adjacent protein chain acts as a nucleophile, attacking the β-carbon of the DHA residue.[1] This addition reaction forms a stable, covalent cross-link between the lysine and the newly formed alanine residue, creating lysinoalanine.

Diagrammatic Representation of Lysinoalanine Formation

LAL_Formation cluster_step1 Step 1: β-Elimination (Dehydroalanine Formation) cluster_step2 Step 2: Nucleophilic Addition Precursor Precursor Amino Acid (Cysteine, Serine, etc.) DHA Dehydroalanine (DHA) Intermediate Precursor->DHA  High pH, Heat  (-HX) Lysine Lysine Residue (ε-amino group) LAL Lysinoalanine (LAL) Cross-link Lysine->LAL DHA_ext->LAL HPLC_Workflow Start Homogenized Food Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization with Dansyl Chloride Hydrolysis->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (λex=340nm, λem=525nm) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Sources

Exploratory

Lysinoalanine's Role in Protein Crosslinking and Aggregation: Mechanisms, Consequences, and Analytical Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Lysinoalanine (LAL) is a non-genetically encoded amino acid formed through post-translational modification, typically u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is a non-genetically encoded amino acid formed through post-translational modification, typically under conditions of high pH and/or elevated temperature. Its formation creates irreversible covalent crosslinks within or between protein chains, leading to significant alterations in protein structure, function, and stability. This guide provides a comprehensive technical overview of the mechanisms underlying LAL-induced protein crosslinking and subsequent aggregation. We will explore the chemical pathways of LAL formation, the profound impact of these crosslinks on protein integrity, and the critical implications for the food science and biopharmaceutical industries. Detailed, field-proven methodologies for the induction, detection, and characterization of LAL and associated aggregates are presented to equip researchers with the necessary tools to address this critical quality attribute.

The Fundamental Chemistry of Lysinoalanine (LAL) Formation

Lysinoalanine is an unusual amino acid derivative formed from the covalent linkage between a lysine residue and a dehydroalanine (DHA) residue. Its presence is a hallmark of protein degradation, often occurring during aggressive manufacturing processes or prolonged exposure to alkaline conditions. While notorious as an undesirable byproduct in processed foods that can diminish nutritional value, LAL also occurs naturally and serves a structural role in certain biological systems, such as the flagellar hook of spirochete bacteria. For drug development professionals, its formation represents a critical protein degradation pathway that can compromise the stability, safety, and efficacy of biotherapeutics.

The formation of a LAL crosslink is predominantly a two-step chemical process:

  • β-Elimination to Form Dehydroalanine (DHA): The process is initiated by the hydroxide ion-catalyzed elimination from the side chains of susceptible amino acids. Residues such as cysteine, cystine, serine, and their phosphorylated or glycosylated forms can undergo this reaction to yield a highly reactive electrophilic intermediate, dehydroalanine.

  • Nucleophilic Michael Addition: The ε-amino group (ε-NH₂) of a lysine residue, acting as a nucleophile, attacks the double bond of the DHA intermediate. This reaction, an aza-Michael addition, results in the formation of a stable, covalent lysinoalanine crosslink.

This process can result in both intra-molecular crosslinks (within a single polypeptide chain) and inter-molecular crosslinks (between different protein molecules), the latter being a direct cause of protein aggregation.

G Protein_Ser_Cys Protein with Serine, Cysteine, or P-Serine DHA Dehydroalanine (DHA) Intermediate Protein_Ser_Cys->DHA High pH / Heat (-H₂O, -H₂S) Protein_Lys Protein with Lysine (ε-NH₂) LAL_Crosslink Lysinoalanine (LAL) Crosslink DHA->LAL_Crosslink Nucleophilic Attack

Figure 1: The two-step chemical pathway for the formation of a lysinoalanine crosslink.

Causality Behind Experimental Choices: Factors Influencing LAL Formation

Understanding the factors that promote LAL formation is paramount for developing mitigation strategies. The decision to monitor or control these parameters during process development is based on their direct causal relationship with the kinetics of the underlying chemical reactions.

Parameter Effect on LAL Formation Causality and Rationale
pH Formation is significantly accelerated at high pH (alkaline conditions).High concentrations of hydroxide ions (OH⁻) are required to catalyze the initial β-elimination step, which is the rate-limiting reaction.
Temperature Higher temperatures increase the rate of formation.The reaction follows Arrhenius kinetics; increased thermal energy provides the necessary activation energy for both the elimination and addition steps.
Time Longer exposure to causative conditions increases the yield of LAL.LAL formation is a time-dependent process. Cumulative exposure dictates the total amount of crosslinking.
Protein Composition Higher prevalence of Lys, Cys, and Ser residues increases susceptibility.The availability of the precursor amino acids (lysine and a residue susceptible to β-elimination) is a prerequisite for the reaction.

Conversely, certain conditions can minimize LAL formation. The presence of free sulfhydryl-containing compounds like cysteine can compete with lysine for reaction with the DHA intermediate, forming lanthionine instead. Furthermore, acylating the ε-amino groups of lysine residues can block them from participating in the nucleophilic attack, thereby inhibiting LAL formation.

The Cascade of Consequences: From Crosslinking to Aggregation

The introduction of rigid LAL crosslinks has profound and detrimental effects on a protein's higher-order structure, directly initiating a cascade that leads to aggregation and loss of function.

  • Conformational Perturbation: Intra-molecular crosslinks act as molecular "staples," locking the protein into non-native conformations. This can disrupt critical secondary structures like alpha-helices and beta-sheets and destabilize the native tertiary structure.

  • Exposure of Hydrophobic Cores: The unfolding or misfolding induced by crosslinking often exposes hydrophobic amino acid residues that are normally buried within the protein's core. These exposed patches seek to minimize contact with the aqueous solvent, driving non-covalent protein-protein interactions and aggregation.

  • Direct Covalent Aggregation: Inter-molecular LAL crosslinks physically and irreversibly link two or more protein molecules together. This is the most direct pathway to forming high-molecular-weight (HMW) aggregates, including dimers, trimers, and larger insoluble complexes.

The functional consequences are severe and include:

  • Reduced Solubility and Bioavailability: Aggregates are often less soluble and may precipitate out of solution.

  • Impaired Biological Activity: Structural changes can destroy active sites or binding interfaces, leading to a loss of therapeutic efficacy.

  • Decreased Nutritional Value: In food science, LAL formation reduces the level of the essential amino acid lysine and can make the protein resistant to digestion by proteolytic enzymes.

  • Increased Immunogenicity Risk: Aggregated proteins and proteins containing unnatural amino acids are frequently recognized as foreign by the immune system, posing a significant safety risk for biotherapeutics.

A Self-Validating System: Protocols for LAL Analysis

A robust analytical workflow for studying LAL must be self-validating, incorporating orthogonal methods to confirm results at each stage, from induction to characterization.

Detailed Protocol: Controlled Induction of LAL Crosslinking

This protocol describes a method for inducing LAL in a model protein, such as bovine β-lactoglobulin, for subsequent analysis.

  • Protein Solution Preparation:

    • Prepare a 10 mg/mL solution of the model protein in ultrapure water.

    • Ensure the protein is fully dissolved by gentle stirring. Avoid vigorous vortexing to prevent shear-induced denaturation.

  • Alkaline Treatment:

    • Adjust the pH of the protein solution to pH 12 using 1N NaOH. Monitor the pH carefully with a calibrated pH meter. The high pH is the primary catalyst for the reaction.

    • Divide the solution into aliquots for a time-course study (e.g., 0, 1, 3, 6, and 12 hours). The '0 hour' sample serves as the negative control.

  • Thermal Incubation:

    • Place the aliquots in a temperature-controlled water bath or incubator set to 70°C. This temperature accelerates the reaction without causing immediate, widespread thermal aggregation.

  • Reaction Quenching:

    • At each time point, remove an aliquot and immediately neutralize it to pH 7.0 by adding 1N HCl. This step is critical as it stops the reaction by removing the hydroxide ion catalyst.

    • Flash-freeze the neutralized samples in liquid nitrogen and store them at -80°C for subsequent analysis. This prevents any further degradation.

Detailed Protocol: Analysis of LAL-Induced Aggregation by SDS-PAGE

SDS-PAGE is a fundamental technique to visualize the formation of covalent HMW species.

  • Sample Preparation:

    • Thaw the samples from Protocol 3.1.

    • Prepare samples for loading by mixing with a reducing Laemmli sample buffer (containing β-mercaptoethanol or DTT). The reducing agent will break disulfide bonds but will not affect the stable LAL crosslinks.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load 10-15 µg of each sample onto a 4-20% gradient Tris-Glycine polyacrylamide gel. A gradient gel provides optimal resolution for both the monomer and a wide range of HMW species.

    • Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.

    • De-stain and image the gel. The appearance of new bands at molecular weights corresponding to multiples of the monomer (dimer, trimer, etc.) provides direct visual evidence of inter-molecular LAL crosslinking.

Detailed Protocol: Quantification and Mapping of LAL

To move from qualitative observation to quantitative analysis and precise localization, chromatographic and mass spectrometric methods are required.

  • Total LAL Quantification via Amino Acid Analysis:

    • Acid Hydrolysis: Place a known amount of protein (approx. 1 mg) in a hydrolysis tube with 6N HCl. Seal the tube under vacuum. Heat at 110°C for 24 hours to break all peptide bonds and liberate the individual amino acids.

    • Analysis: Dry the hydrolysate and reconstitute it in a suitable buffer. Analyze the sample using an amino acid analyzer with ion-exchange chromatography and ninhydrin post-column derivatization. LAL will elute as a distinct peak that can be quantified against a known standard. This method provides total LAL content but loses information about its location.

  • LAL Mapping via Mass Spectrometry (LC-MS/MS):

    • Proteolytic Digestion: Digest the protein sample with an enzyme like trypsin. Note that LAL formation at a lysine residue will block tryptic cleavage at that site, a key piece of evidence in itself.

    • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Use specialized crosslink identification software (e.g., pLink, MaxLynx) or manual analysis to search for peptide pairs linked by a mass corresponding to LAL. Fragmentation (MS/MS) spectra of the crosslinked peptides will confirm the sequences of the linked peptides and pinpoint the exact residues involved. A diagnostic ion resulting from the cleavage of the α-carbon and β-carbon of the LAL structure can be a powerful tool for automated data mining.

G cluster_0 Sample Preparation & Induction cluster_1 Analysis Workflow cluster_2 Data Output Protein Native Protein Treated_Protein Alkali/Heat Treated Protein Protein->Treated_Protein Protocol 3.1 SDS_PAGE SDS-PAGE Analysis (Protocol 3.2) Treated_Protein->SDS_PAGE AAA Amino Acid Analysis (Protocol 3.3.1) Treated_Protein->AAA LCMS LC-MS/MS Analysis (Protocol 3.3.2) Treated_Protein->LCMS Agg_Data HMW Species (Qualitative) SDS_PAGE->Agg_Data Quant_Data Total LAL Content (Quantitative) AAA->Quant_Data Map_Data Crosslink Site ID (Positional) LCMS->Map_Data

Figure 2: Experimental workflow for the analysis of LAL-induced crosslinking and aggregation.

Implications in Biopharmaceutical Development

For therapeutic proteins, the formation of LAL is a critical quality attribute that must be rigorously controlled.

  • Forced Degradation Studies: The protocol for inducing LAL is a cornerstone of forced degradation studies. By intentionally stressing a drug product under alkaline or thermal conditions, developers can identify the primary degradation pathways, assess the product's intrinsic stability, and develop the necessary analytical methods to monitor for these degradants in long-term stability studies.

  • Formulation and Process Development: The primary strategy to control LAL is avoidance. Formulation scientists must carefully select buffer systems and excipients to maintain a pH well below alkaline conditions where LAL formation is favorable. Likewise, manufacturing processes must be designed to avoid prolonged exposure to high temperatures.

  • Regulatory Scrutiny: Regulatory agencies require a thorough understanding and control of all product-related impurities, including aggregates and post-translational modifications. The presence of a non-human modification like LAL, especially if it leads to aggregation, will draw significant scrutiny due to the potential impact on safety and efficacy. A comprehensive analytical package is therefore essential for regulatory submissions.

Safe Handling of Lysinoalanine Dihydrochloride

When working with purified LAL dihydrochloride as an analytical standard, appropriate laboratory safety practices must be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, often recommended at 2-8°C under an inert atmosphere.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Lysinoalanine-induced protein crosslinking is a fundamentally important degradation pathway with far-reaching implications across scientific disciplines. It represents a direct molecular mechanism for the formation of covalent protein aggregates, leading to altered functionality and potential safety concerns. For researchers and drug developers, a deep understanding of the chemistry of LAL formation, coupled with a robust and multi-faceted analytical strategy, is not merely academic but a prerequisite for ensuring the quality, safety, and efficacy of protein-based products. The protocols and insights provided in this guide serve as a foundation for investigating, controlling, and mitigating the effects of this critical protein modification.

References

  • Friedman, M. (1999). Lysinoalanine in Food and in Antimicrobial Proteins. PubMed. Available at: [Link]

  • Lynch, M. J., et al. (2019). Structure and chemistry of lysinoalanine crosslinking in the spirochaete flagella hook. PMC. Available at: [Link]

  • Lynch, M. J., et al. (2019). Structure and chemistry of lysinoalanine crosslinking in the spirochaete flagella hook. ResearchGate. Available at: [Link]

  • Montilla, A., et al. (2007). A GC-FID method for analysis of lysinoalanine. PubMed. Available at: [Link]

  • Finot, P. A., et al. (1981). Lysinoalanine – Α Toxic Compound in Processed Proteinaceous Foods. Karger Publishers. Available at: [Link]

  • McKerchar, H. J., et al. (2020). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. National Institutes of Health. Available at: [Link]

  • Friedman, M. (1996). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Lysinoalanine. PubChem. Available at: [Link]

  • Finot, P. A. (1983). Dietary Significance of Processing-Induced Lysinoalanine in Food. ResearchGate. Available at: [Link]

  • Lysinoalanine. Wikipedia. Available at: [Link]

  • Dong, P., et al. (2011). Research Progress of Lysinoalanine, a Harmful Substance in Food Processing. Food Science. Available at: [Link]

  • McKerchar, H. (2020). Mapping protein-protein crosslinks in food: a focus on lysinoalanine. UC Research Repository. Available at: [Link]

  • AA Blocks. (2023). Safety Data Sheet - Lysinoalanine Hydrochloride Salt. AA Blocks. Available at: [Link]

  • Haagsma, N., & Slump, P. (1978). Evaluation of lysinoalanine determinations in food proteins. PubMed. Available at: [Link]

  • BioShop Canada Inc. (n.d.). Safety Data Sheet - L-Lysine, Monohydrochloride. BioShop Canada Inc.. Available at: [Link]

  • Carl ROTH. (2021). Safety Data Sheet - L-Lysine hydrochloride. Carl ROTH.

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of Lysinoalanine Dihydrochloride in Dairy Products

Abstract This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of lysinoalanine (LAL) dihydrochloride in v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of lysinoalanine (LAL) dihydrochloride in various dairy products. Lysinoalanine, a cross-linked amino acid formed during heat and/or alkaline processing of proteins, serves as a critical indicator of thermal damage and potential reduction in the nutritional quality of dairy products.[1][2][3] This guide provides a comprehensive protocol, from sample preparation involving acid hydrolysis to pre-column derivatization with dansyl chloride, culminating in chromatographic analysis and method validation. The causality behind each experimental step is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the methodology.

Introduction: The Significance of Lysinoalanine in Dairy Science

Lysinoalanine (LAL) is an unnatural amino acid formed when the ε-amino group of a lysine residue reacts with a dehydroalanine residue.[1] Dehydroalanine is, in turn, generated from cysteine or phosphoserine residues under specific conditions, primarily elevated temperature and alkaline pH.[1] Such conditions are prevalent in the processing of dairy products, particularly during UHT treatment, sterilization, and the production of caseinates and infant formula.[1][3][4]

The presence of LAL in dairy products is of significant concern for several reasons:

  • Nutritional Quality: The formation of LAL results in the loss of essential amino acids, primarily lysine, thereby reducing the nutritional value of the protein.[2]

  • Protein Digestibility: The cross-linking of protein chains by LAL can diminish their digestibility.[3]

  • Safety Concerns: While the toxicological effects of LAL on humans are still under investigation, studies in rats have shown that high doses can lead to kidney cell enlargement (nephrocytomegaly).[1]

Consequently, the accurate quantification of LAL is crucial for quality control in the dairy industry and for ensuring the safety and nutritional integrity of dairy-based products, especially sensitive products like infant formulae.[2][3][5] This application note details a reliable HPLC method that has been validated for this purpose.

Analytical Principle

The quantification of LAL in complex matrices like dairy products necessitates a multi-step analytical approach. The core principle of this method involves:

  • Protein Hydrolysis: The dairy product's protein matrix is broken down to liberate the constituent amino acids, including LAL. This is achieved through acid hydrolysis.

  • Pre-Column Derivatization: As most amino acids, including LAL, lack a strong chromophore or fluorophore, a derivatization step is essential for sensitive detection by HPLC.[6] In this protocol, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is used as the derivatizing agent. Dansyl chloride reacts with the primary and secondary amino groups of LAL under alkaline conditions to form a stable, highly fluorescent derivative that also exhibits strong UV absorbance.[6][7]

  • RP-HPLC Separation: The derivatized LAL is then separated from other amino acids and matrix components on a reversed-phase HPLC column.

  • Detection and Quantification: The separated dansyl-LAL is detected by a UV or fluorescence detector. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from LAL standards.

Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is outlined in the following workflow diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Dairy Product Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Protein breakdown Filtration Filtration & Neutralization Hydrolysis->Filtration Remove particulates Derivatization Dansyl Chloride Derivatization (pH 9.5-10.5, 60°C, 30-60 min) Filtration->Derivatization Add Dansyl-Cl Quenching Quench Excess Reagent Derivatization->Quenching Stop reaction Injection HPLC Injection Quenching->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Analytical workflow for LAL quantification in dairy products.

Materials and Methods

Reagents and Standards
  • Lysinoalanine dihydrochloride (LAL) standard

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH)

  • Dansyl chloride solution (50 mM in acetonitrile)[6]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[6][8]

  • Methylamine solution (10% v/v) for quenching[9]

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Mobile Phase A: 25 mM Sodium Acetate, pH 5.9[6]

  • Mobile Phase B: Acetonitrile[6]

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Heating block or water bath.

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

Detailed Protocols

Protocol 1: Sample Preparation and Protein Hydrolysis

Rationale: Acid hydrolysis is a standard and effective method for breaking peptide bonds to liberate individual amino acids from the protein backbone.[6] The conditions (6 M HCl, 110°C, 24 hours) are optimized to ensure complete hydrolysis while minimizing degradation of most amino acids.

  • Weighing: Accurately weigh approximately 100-200 mg of the homogenized dairy product sample into a hydrolysis tube.

  • Acid Addition: Add 5-10 mL of 6 M HCl to the sample.

  • Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen, which can cause oxidative degradation of certain amino acids during hydrolysis.

  • Hydrolysis: Seal the tube and place it in a heating block or oven at 110°C for 24 hours.

  • Cooling and Filtration: After hydrolysis, allow the tube to cool to room temperature. Filter the hydrolysate through a 0.45 µm filter to remove any particulate matter.

  • Neutralization/Drying: The acidic hydrolysate can be dried under a stream of nitrogen or neutralized with NaOH to a pH of ~7.0 before derivatization.

Protocol 2: Pre-Column Derivatization with Dansyl Chloride

Rationale: Derivatization is performed under alkaline conditions (pH 9.5-10.5) to ensure the amino groups are unprotonated and thus nucleophilic, facilitating the reaction with the electrophilic sulfonyl chloride group of dansyl chloride.[6] Heating accelerates the reaction. A quenching agent is added to consume excess dansyl chloride, preventing it from interfering with the chromatography and ensuring the stability of the derivatives.[10]

  • Sample Aliquot: Transfer 25 µL of the prepared sample hydrolysate or standard solution into a microcentrifuge tube.

  • Add Derivatization Buffer: Add 50 µL of the sodium carbonate/bicarbonate buffer (pH 9.8) to the tube.

  • Add Dansyl Chloride: Add 50 µL of the freshly prepared dansyl chloride solution.

  • Vortex and Incubate: Vortex the mixture thoroughly. Incubate in a heating block at 60°C for 30-60 minutes in the dark to prevent photodegradation.[6]

  • Quenching: After incubation, cool the mixture to room temperature. Add 10 µL of methylamine solution to quench the reaction by consuming excess dansyl chloride.[9]

  • Final Preparation: The sample is now ready for HPLC injection. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.

HPLC Analysis

Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the separation of dansyl-LAL. Optimization may be required depending on the specific column and instrumentation used.

ParameterConditionRationale
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)Provides good retention and separation for the relatively hydrophobic dansyl derivatives.
Mobile Phase A 25 mM Sodium Acetate, pH 5.9Aqueous buffer for polar mobile phase.
Mobile Phase B AcetonitrileOrganic solvent for non-polar mobile phase.
Gradient Program 0-15 min: 20-60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 20% BA gradient elution is necessary to separate the various dansylated amino acids with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 20 µLStandard injection volume.
Detection (UV) 254 nmDansyl derivatives have strong UV absorbance at this wavelength.
Detection (Fluorescence) Excitation: 330-360 nmEmission: 500-540 nmFluorescence detection offers higher sensitivity and selectivity for dansyl derivatives.[7]

Method Validation

A trustworthy protocol must be a self-validating system. The described HPLC method has been validated for its performance in quantifying LAL in dairy matrices. Key validation parameters are summarized below.

Validation ParameterTypical PerformanceSignificance
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between detector response and analyte concentration over a defined range.[1]
Limit of Detection (LOD) 0.2 ng (for standard)[1]The lowest amount of analyte that can be reliably distinguished from the baseline noise.
Limit of Quantification (LOQ) 2 ng (in milk sample)[1]The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery) 95 - 102%[1]Measures the closeness of the experimental value to the true value, assessed by spiking known amounts of LAL standard into a sample matrix.
Precision (RSD%) < 3%Indicates the degree of scatter between a series of measurements, ensuring the method's repeatability and reproducibility.[1]

Results and Discussion

A typical chromatogram will show a well-resolved peak for the dansyl-LAL derivative. The retention time should be confirmed by running a pure LAL standard under the same conditions.

The concentration of LAL in the original dairy product sample is calculated using the following formula:

LAL (µg/g) = (Area_sample / Slope_cal) * (V_hydrolysate / W_sample) * DF

Where:

  • Area_sample is the peak area of LAL in the sample chromatogram.

  • Slope_cal is the slope of the calibration curve.

  • V_hydrolysate is the final volume of the hydrolysate.

  • W_sample is the initial weight of the sample.

  • DF is the dilution factor.

Reported concentrations of LAL in dairy products can vary significantly depending on the processing conditions. For example, raw milk may have very low levels (e.g., 9.4 ppm of crude protein), while UHT milk and sodium caseinate can have much higher concentrations (e.g., 87.1 and 856.1 ppm of crude protein, respectively).[1]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of lysinoalanine in a variety of dairy products. The combination of a thorough sample preparation involving acid hydrolysis and a robust pre-column derivatization with dansyl chloride ensures that the analytical challenges posed by the complex dairy matrix are overcome. The validation data underscores the method's suitability for routine quality control and research applications in the food industry. By monitoring LAL levels, producers can optimize processing conditions to minimize protein damage and ensure the highest nutritional quality and safety of their products.

References

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618. Retrieved from [Link]

  • DeJong, C. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Retrieved from [Link]

  • Pellegrino, L., De Noni, I., & Resmini, P. (2002). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of AOAC International, 85(2), 437-444. Retrieved from [Link]

  • Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Retrieved from [Link]

  • Al-Saadi, J. M. S. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). Journal of Life Sciences, 6, 943-949. Retrieved from [Link]

  • Molnár-Perl, I. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. In Journal of Chromatography Library (Vol. 70, pp. 229-241). Elsevier. Retrieved from [Link]

  • Eke, J., & Sándor, G. (2002). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 942(1-2), 45-56. Retrieved from [Link]

  • Yuan, T., et al. (2019). Targeted quantification of amino acids by dansylation. MethodsX, 6, 1289-1298. Retrieved from [Link]

  • Boschin, G., D'Agostina, A., Rinaldi, A., & Arnoldi, A. (2010). Updating on the lysinoalanine content of commercial infant formulae and beicost products. Food Chemistry, 120(4), 1128-1132. Retrieved from [Link]

  • Hurrell, R. F., Lerman, P., & Carpenter, K. J. (1979). An HPLC Method for the Determination of Reactive (Available) Lysine in Milk and Infant Formulas. Journal of Food Science, 44(4), 1221-1227. Retrieved from [Link]

  • Boschin, G., D'Agostina, A., Rinaldi, A., & Arnoldi, A. (2003). Lysinoalanine content of formulas for enteral nutrition. Journal of Dairy Science, 86(7), 2283-2287. Retrieved from [Link]

  • Aydin, M., & Sayago-Ayerdi, S. G. (2022). Development, validation, and uncertainty measurement of HPLC-DAD method for determination of some free amino acids in infant formula and medical food products for inborn errors of metabolism. Food Chemistry, 390, 133204. Retrieved from [Link]

  • Ribeiro, B. D., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4173. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Use of Lysinoalanine Dihydrochloride in Pharmaceutical Stability and Formulation Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Protein Integrity in Biopharmaceuticals The stability of protein-based therapeutics, such as monoclonal antibodies and re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protein Integrity in Biopharmaceuticals

The stability of protein-based therapeutics, such as monoclonal antibodies and recombinant proteins, is a cornerstone of their safety and efficacy. Throughout their lifecycle, from manufacturing to storage and administration, these complex molecules are susceptible to various degradation pathways. One such critical degradation event is the formation of lysinoalanine (LAL), an unnatural amino acid, which serves as a marker for protein damage.[1][2] The formation of LAL can compromise the therapeutic's structural integrity, potentially leading to reduced efficacy and the induction of an immunogenic response. Therefore, the precise monitoring and control of LAL formation are paramount in pharmaceutical stability and formulation studies.

Lysinoalanine is formed through an irreversible cross-linking reaction between a lysine residue and a dehydroalanine residue.[3] Dehydroalanine is an intermediate product that arises from the β-elimination of serine or cysteine residues, a reaction often induced by exposure to alkaline conditions and/or high temperatures.[4] Given that many biopharmaceutical processing steps, such as purification and formulation, can involve shifts in pH and temperature, the risk of LAL formation is a significant concern for drug development professionals.

This technical guide provides a comprehensive overview of the application of lysinoalanine dihydrochloride in pharmaceutical stability and formulation studies. As a stable, soluble salt form of lysinoalanine, the dihydrochloride is an indispensable tool for the accurate quantification of this critical degradation product.[5][6] These application notes and protocols are designed to equip researchers with the necessary knowledge and methodologies to effectively monitor and mitigate the formation of lysinoalanine in protein therapeutics, thereby ensuring the development of safe and stable biopharmaceutical products.

Physicochemical Properties of Lysinoalanine Dihydrochloride

Lysinoalanine dihydrochloride is the preferred form for use as an analytical standard due to its enhanced stability and solubility in aqueous solutions, which is crucial for the preparation of accurate stock and working standard solutions.[6]

PropertyValueReference
Chemical Name N6-(2-amino-2-carboxyethyl)-L-lysine dihydrochloride[5]
Molecular Formula C₉H₁₉N₃O₄·2HCl[5]
Molecular Weight 306.19 g/mol [5][7]
Appearance White to off-white solid powder[5]
Melting Point 176-179°C (decomposes)[5]
Solubility Soluble in water[5]
Stability Hygroscopic[5]
Storage -15°C[5]

The Formation Pathway of Lysinoalanine

The formation of lysinoalanine is a two-step process that is initiated by the degradation of serine or cysteine residues within the protein backbone. Understanding this pathway is crucial for designing effective mitigation strategies during formulation development.

lysinoalanine_formation cluster_step1 Step 1: β-Elimination cluster_step2 Step 2: Nucleophilic Addition Ser_Cys Serine or Cysteine Residue DHA Dehydroalanine Intermediate Ser_Cys->DHA Alkaline pH / Heat LAL Lysinoalanine Cross-link DHA->LAL Lys Lysine Residue (ε-amino group) Lys->LAL

Caption: Formation of lysinoalanine from serine/cysteine and lysine residues.

Application in Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a vital tool in drug development to understand the degradation pathways of a therapeutic protein.[8] By subjecting the protein to stress conditions that are more aggressive than those it would typically encounter during its shelf life, potential degradation products can be identified and analytical methods for their detection can be developed and validated.

Lysinoalanine dihydrochloride plays a critical role in these studies as a reference standard to confirm the identity of LAL formed under stress conditions and to quantify its levels. The most relevant stress conditions for inducing lysinoalanine formation are elevated temperature and alkaline pH.

Protocol for Forced Degradation Study to Induce Lysinoalanine

Objective: To intentionally induce the formation of lysinoalanine in a protein therapeutic to facilitate the development and validation of an analytical method for its quantification.

Materials:

  • Protein therapeutic solution (e.g., monoclonal antibody at a concentration of 10-100 mg/mL)

  • Lysinoalanine dihydrochloride reference standard

  • High-purity water (Milli-Q or equivalent)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M

  • pH meter

  • Incubator or water bath

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the protein therapeutic solution in microcentrifuge tubes.

    • For the alkaline stress condition, adjust the pH of the protein solution to a target of pH 9-10 using 1 M NaOH. Ensure gentle mixing to avoid protein precipitation.

    • For the thermal stress condition, use the protein solution at its formulation pH.

    • Prepare a control sample of the protein solution at its formulation pH and store it at the recommended storage temperature (e.g., 2-8°C).

  • Stress Conditions:

    • Alkaline Stress: Incubate the pH-adjusted samples at 37°C for a defined period (e.g., 24, 48, and 72 hours).

    • Thermal Stress: Incubate the protein samples at an elevated temperature (e.g., 40°C, 50°C, or 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Sample Neutralization and Storage:

    • After the incubation period, cool the samples to room temperature.

    • For the alkaline-stressed samples, neutralize the pH back to the original formulation pH using 1 M HCl.

    • Store all samples (stressed and control) at -80°C until analysis.

Analytical Quantification of Lysinoalanine

The accurate quantification of lysinoalanine in protein samples requires a sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this application.

Protocol for Lysinoalanine Quantification by HPLC-MS

Objective: To quantify the amount of lysinoalanine in protein samples using a validated HPLC-MS method with lysinoalanine dihydrochloride as a reference standard.

Materials:

  • Lysinoalanine dihydrochloride

  • 6 M Hydrochloric acid (HCl)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • High-purity water, LC-MS grade

  • Heating block or oven capable of maintaining 110°C

  • Vacuum centrifuge

  • HPLC system coupled to a mass spectrometer (e.g., Q-Orbitrap)

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of lysinoalanine dihydrochloride and dissolve it in high-purity water to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to a concentration that encompasses the expected levels of LAL in the samples (e.g., 1-200 µg/L).[3]

  • Sample Hydrolysis:

    • Transfer a known amount of the protein sample (stressed and control) into a hydrolysis tube.

    • Add an equal volume of 6 M HCl to each sample.

    • Seal the tubes under vacuum or flush with nitrogen to prevent oxidation.

    • Hydrolyze the protein by heating at 110°C for 24 hours.

    • After hydrolysis, cool the samples and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new tube and evaporate the HCl using a vacuum centrifuge.

    • Reconstitute the dried hydrolysate in a known volume of the initial mobile phase (e.g., 0.1% formic acid in water).

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate lysinoalanine from other amino acids (e.g., 0-5% B over 2 min, 5-30% B over 10 min, 30-95% B over 2 min, hold at 95% B for 2 min, return to 5% B and equilibrate).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Detection Mode: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) of the precursor ion for lysinoalanine (m/z 234.14).

      • The instrument should be tuned and calibrated according to the manufacturer's recommendations.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the lysinoalanine standards against their known concentrations.

    • Determine the concentration of lysinoalanine in the samples by interpolating their peak areas from the calibration curve.

    • Express the amount of lysinoalanine as µg/g of protein.

hplc_ms_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis Standard_Prep Prepare Lysinoalanine Dihydrochloride Standards HPLC HPLC Separation (C18 Column) Standard_Prep->HPLC Sample_Prep Protein Sample (Stressed/Control) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample_Prep->Hydrolysis Dry_Reconstitute Dry & Reconstitute Hydrolysis->Dry_Reconstitute Dry_Reconstitute->HPLC MS Mass Spectrometry (ESI+, SIM/PRM) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: Workflow for the quantification of lysinoalanine by HPLC-MS.

Application in Formulation Development

The insights gained from forced degradation studies and the quantitative data on lysinoalanine formation are invaluable for the development of stable protein formulations. The goal is to identify formulation conditions that minimize the formation of LAL and other degradation products.

By using the described protocols, formulators can systematically evaluate the impact of various excipients, pH, and buffer systems on the stability of the protein therapeutic. For example, studies have shown that the presence of certain reducing agents or sugars can inhibit the formation of lysinoalanine.[4]

The quantification of lysinoalanine can be a key release and stability specification for the final drug product, ensuring that it meets the required quality standards throughout its shelf life.

Conclusion

Lysinoalanine is a critical quality attribute for protein-based therapeutics, and its formation must be carefully monitored and controlled. Lysinoalanine dihydrochloride serves as an essential analytical tool, enabling the development and validation of sensitive and specific methods for its quantification. The protocols and information provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to integrate the analysis of lysinoalanine into their stability and formulation studies. By doing so, they can ensure the development of safe, effective, and stable biopharmaceutical products that meet the stringent requirements of regulatory agencies and ultimately benefit patients.

References

  • Agilent Technologies. (n.d.). Certificate of Analysis - Amino Acid Standard. Retrieved from [Link]

  • Boschin, G., D'Agostina, A., Rinaldi, A., & Arnoldi, A. (2003). Lysinoalanine content of formulas for enteral nutrition.
  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in Experimental Medicine and Biology, 459, 145–159.
  • Hawe, A., Wiggenhorn, M., van de Weert, M., Garbe, J. H., & Jiskoot, W. (2012). Forced degradation of therapeutic proteins. Journal of Pharmaceutical Sciences, 101(3), 895–913.
  • Hou, P., Zhao, L., & Wu, N. (2017). Factors Governing Lysinoalanine Formation in Soy Proteins. Journal of Food Science, 82(10), 2364–2370.
  • Pellegrino, L., De Noni, I., & Cattaneo, S. (2012). Updating on the lysinoalanine content of commercial infant formulae and beikost products. Food Chemistry, 133(3), 710–715.
  • Rombouts, I., Celus, I., Lagrain, B., Brijs, K., & Delcour, J. A. (2013). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 141(3), 2417–2424.
  • Techno PharmChem. (2018). Certificate of Analysis: L – Lysine Hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: L-Lysine methyl ester dihydrochloride, 99%. Retrieved from [Link]

  • Wang, W., Singh, S., Zeng, D. L., King, K., & Nema, S. (2007). Forced degradation of proteins. Pharmaceutical Research, 24(7), 1327–1339.

Sources

Method

Application Notes and Protocols: Investigating the Effects of Lysinoalanine Dihydrochloride on Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to understanding and investigating the effects of lysinoal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and investigating the effects of lysinoalanine (LAL) dihydrochloride on enzyme kinetics, with a particular focus on its role as a potential inhibitor of metalloenzymes. This document delves into the mechanistic basis for LAL's inhibitory action and provides detailed protocols for its characterization.

Introduction: The Dual Nature of Lysinoalanine

Lysinoalanine is an unnatural amino acid formed during the processing of food proteins, particularly under alkaline and/or high-temperature conditions. Its presence is often considered a marker of protein damage. Beyond its implications for food science and nutrition, LAL has garnered interest in the biochemical and pharmacological fields due to its ability to interact with and modulate the activity of certain enzymes.

A significant body of research has identified LAL as an inhibitor of metalloenzymes.[1] This inhibitory action is primarily attributed to its strong metal-chelating properties.[1] By sequestering the metal ion cofactor essential for the catalytic activity of these enzymes, LAL can effectively inactivate them. This document will focus on the interaction of LAL with carboxypeptidase A, a well-characterized zinc-containing metalloenzyme, as a model system for studying its inhibitory effects.

The Mechanism of Inhibition: A Tale of Metal Chelation

The inhibitory effect of lysinoalanine on metalloenzymes such as carboxypeptidase A is not based on a classic competitive or non-competitive binding to the active site in the traditional sense. Instead, the primary mechanism is the chelation and removal of the essential metal cofactor from the enzyme's active site.[1]

Carboxypeptidase A, for instance, has a zinc ion (Zn²⁺) at its core, which is crucial for its catalytic activity.[1] Lysinoalanine, with its multiple amino and carboxyl groups, acts as a potent chelating agent, binding to the zinc ion and effectively stripping it from the enzyme. This inactivation is often time- and concentration-dependent.[1]

G cluster_0 Active Enzyme cluster_1 Inhibition Pathway Active_CPA Carboxypeptidase A (Active) Zinc Zn²⁺ Active_CPA->Zinc bound at active site LAL Lysinoalanine Inactive_CPA Apo-Carboxypeptidase A (Inactive) Active_CPA->Inactive_CPA removal of Zn²⁺ LAL_Zinc_Complex LAL-Zn²⁺ Complex Zinc->LAL_Zinc_Complex LAL->LAL_Zinc_Complex chelates

Caption: Mechanism of Carboxypeptidase A inhibition by Lysinoalanine.

Quantitative Analysis of Inhibition: A Research Opportunity

While the qualitative mechanism of inhibition by metal chelation is established, the scientific literature currently lacks specific quantitative data on the potency of lysinoalanine as an inhibitor for many enzymes, including carboxypeptidase A. Key parameters such as the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) have not been widely reported.

This presents a valuable research opportunity. The following sections provide detailed protocols to enable researchers to determine these crucial kinetic parameters, thereby contributing to a more complete understanding of lysinoalanine's biochemical effects.

Experimental Protocols

Materials and Reagents
  • Lysinoalanine dihydrochloride

  • Bovine pancreatic carboxypeptidase A (CPA)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Sodium chloride (NaCl)

  • Spectrophotometer capable of reading at 254 nm

  • 96-well UV-transparent microplates (for high-throughput assays) or quartz cuvettes

  • Microplate reader (optional)

Protocol 1: Carboxypeptidase A Activity Assay

This protocol establishes a baseline for CPA activity, which is essential for subsequent inhibition studies.

Workflow:

G Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Equilibrate Equilibrate to 25°C Prepare_Reagents->Equilibrate Mix_Buffer_Substrate Mix Buffer and Substrate in cuvette/well Equilibrate->Mix_Buffer_Substrate Add_Enzyme Add Enzyme to initiate reaction Mix_Buffer_Substrate->Add_Enzyme Measure_Absorbance Measure Absorbance at 254 nm over time Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for Carboxypeptidase A Activity Assay.

Step-by-Step Procedure:

  • Prepare a stock solution of the substrate , hippuryl-L-phenylalanine, in the Tris-HCl buffer. The final concentration in the assay will typically be in the range of the enzyme's Kₘ for this substrate.

  • Prepare a working solution of carboxypeptidase A in cold Tris-HCl buffer containing NaCl. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis over a few minutes.

  • Set up the reaction mixture in a quartz cuvette or a 96-well plate. For a standard 1 mL cuvette assay, this would typically consist of:

    • X µL Tris-HCl buffer (to make up the final volume)

    • Y µL substrate stock solution

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the CPA working solution to the reaction mixture. Mix quickly but gently.

  • Immediately begin monitoring the increase in absorbance at 254 nm over time using a spectrophotometer. This absorbance change is due to the formation of hippuric acid.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

Protocol 2: Inhibition Assay with Lysinoalanine Dihydrochloride

This protocol is designed to determine the IC₅₀ value of lysinoalanine for CPA and to investigate the mechanism of inhibition.

Step-by-Step Procedure:

  • Prepare a stock solution of lysinoalanine dihydrochloride in the Tris-HCl buffer.

  • Set up a series of reaction mixtures as in the activity assay, but with the addition of varying concentrations of lysinoalanine. It is recommended to use a serial dilution of the lysinoalanine stock solution. Include a control with no inhibitor.

  • Pre-incubate the enzyme with lysinoalanine for a set period (e.g., 10-15 minutes) before adding the substrate. This is important as the chelation process may be time-dependent.

  • Initiate the reactions by adding the substrate to each reaction mixture.

  • Monitor the reaction rates as described in the activity assay protocol.

  • Plot the initial reaction velocities (v₀) against the corresponding lysinoalanine concentrations.

  • Determine the IC₅₀ value , which is the concentration of lysinoalanine that causes 50% inhibition of the enzyme activity. This can be calculated by fitting the data to a dose-response curve.

Protocol 3: Determining the Mechanism of Inhibition and Kᵢ

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the inhibition assay should be performed at several different substrate concentrations.

Step-by-Step Procedure:

  • Repeat the inhibition assay (Protocol 2) using at least three different concentrations of the substrate, hippuryl-L-phenylalanine. One concentration should be near the Kₘ, one below, and one above.

  • For each substrate concentration, determine the initial reaction velocities at various lysinoalanine concentrations.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.

    • Lineweaver-Burk Plot (1/v vs. 1/[S]): Plot the reciprocal of the initial velocity against the reciprocal of the substrate concentration for each inhibitor concentration. The pattern of line intersections will indicate the type of inhibition.

    • Dixon Plot (1/v vs. [I]): Plot the reciprocal of the initial velocity against the inhibitor concentration for each substrate concentration. The intersection point of the lines can be used to determine the Kᵢ.

Data Presentation:

Lysinoalanine Conc. (µM)Substrate Conc. (mM)Initial Velocity (ΔA/min)% Inhibition
0 (Control)0.5v₀0
100.5v₁...
500.5v₂...
1000.5v₃...
0 (Control)1.0v₄0
101.0v₅...
501.0v₆...
1001.0v₇...

Concluding Remarks

Lysinoalanine dihydrochloride presents an interesting case as an enzyme inhibitor, acting through a mechanism of metal chelation. While its inhibitory properties against metalloenzymes like carboxypeptidase A are acknowledged, there is a clear need for quantitative kinetic data to fully characterize its potency and mechanism of action. The protocols outlined in these application notes provide a robust framework for researchers to investigate these parameters, contributing valuable data to the fields of biochemistry, toxicology, and drug discovery.

References

  • Friedman, M. (1999). Chemistry, Biochemistry, Nutrition, and Microbiology of Lysinoalanine, Lanthionine, and Histidinoalanine in Food and Other Proteins. Journal of Agricultural and Food Chemistry, 47(4), 1295-1319. [Link]

Sources

Application

Application Note: Enhanced Detection of Lysinoalanine in Food and Biological Matrices via HPLC with Fluorescence Detection

Introduction: The Analytical Imperative for Lysinoalanine Detection Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of protein-containing foods, particularly under alkaline and/or high-tempera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Lysinoalanine Detection

Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of protein-containing foods, particularly under alkaline and/or high-temperature conditions[1]. Its formation involves the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine or serine[1]. The presence of LAL in food products is a significant concern for researchers, scientists, and drug development professionals due to its potential to decrease the nutritional value of proteins and its suspected, though not fully understood, toxicological effects[2]. Consequently, sensitive and reliable analytical methods for the quantification of LAL are crucial for ensuring food safety and quality.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) offers a powerful platform for the analysis of LAL. However, as LAL itself is not fluorescent, a pre-column derivatization step is essential to introduce a fluorophore to the molecule, thereby enabling highly sensitive and selective detection. This application note provides a comprehensive guide to the derivatization of lysinoalanine for enhanced HPLC-FLD analysis, with a focus on three widely used derivatizing agents: Dansyl Chloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and o-phthalaldehyde (OPA).

The Rationale for Derivatization in Lysinoalanine Analysis

The primary objective of derivatization in this context is to overcome the inherent limitation of lysinoalanine's lack of a native fluorophore. By covalently bonding a fluorescent tag to the primary and/or secondary amino groups of LAL, we can significantly enhance the sensitivity and selectivity of the HPLC-FLD method. The choice of derivatizing agent is critical and depends on several factors, including reaction efficiency, stability of the resulting derivative, and the presence of potential interferences in the sample matrix.

An effective derivatization strategy for LAL should exhibit the following characteristics:

  • Quantitative Reaction: The derivatization reaction should proceed to completion to ensure accurate quantification.

  • Stable Derivative Formation: The resulting fluorescent derivative must be stable throughout the chromatographic separation.

  • High Molar Absorptivity and Quantum Yield: The fluorophore should possess strong absorption at the excitation wavelength and efficiently emit light at the emission wavelength.

  • Minimal Byproducts: The reaction should produce minimal interfering byproducts.

This guide will explore the theoretical and practical aspects of using Dansyl Chloride, Fmoc-Cl, and OPA for the derivatization of lysinoalanine, providing detailed protocols and comparative insights to aid in method selection and implementation.

Derivatization Strategies for Lysinoalanine

Dansyl Chloride Derivatization

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amino groups under alkaline conditions to form highly fluorescent and stable dansyl-sulfonamide adducts[3]. This method is well-established for the analysis of amino acids and has been successfully applied to the determination of lysinoalanine in various food matrices, such as milk products[1][4].

Reaction Mechanism:

The sulfonyl chloride group of dansyl chloride reacts with the nucleophilic amino groups of lysinoalanine in a basic medium, resulting in the formation of a stable sulfonamide bond.

Lysinoalanine Lysinoalanine (with amino groups) Dansyl_LAL Fluorescent Dansyl-Lysinoalanine Derivative Lysinoalanine->Dansyl_LAL Reacts with Dansyl_Cl Dansyl Chloride Dansyl_Cl->Dansyl_LAL Base Alkaline pH (e.g., Borate Buffer) Base->Lysinoalanine Activates

Figure 1: Dansyl Chloride Derivatization of Lysinoalanine.

Protocol for Dansyl Chloride Derivatization of Lysinoalanine:

This protocol is adapted from the method described by Al-Saadi et al. for the analysis of LAL in dairy products[4].

Reagents:

  • Lysinoalanine standard solution

  • Dansyl chloride solution (2 mg/mL in acetone)

  • Borate buffer (0.2 M, pH 9.5)

  • Cystine solution (10 mg/mL in 1 M NaOH)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Milli-Q water or equivalent

Procedure:

  • To 100 µL of the sample hydrolysate (or standard solution), add 200 µL of borate buffer (0.2 M, pH 9.5).

  • Add 200 µL of dansyl chloride solution (2 mg/mL in acetone) and vortex thoroughly.

  • Incubate the mixture in a water bath at 40°C for 45 minutes in the dark.

  • After incubation, add 50 µL of cystine solution (10 mg/mL in 1 M NaOH) to quench the excess dansyl chloride. Vortex the mixture.

  • Allow the reaction to stand at room temperature for 30 minutes.

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

Fmoc-Cl Derivatization

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is another highly effective derivatizing agent that reacts with both primary and secondary amines to produce stable and highly fluorescent derivatives[5]. The resulting Fmoc-adducts can be detected with high sensitivity by fluorescence.

Reaction Mechanism:

Fmoc-Cl reacts with the amino groups of lysinoalanine in a buffered alkaline solution to form a urethane linkage.

Lysinoalanine Lysinoalanine (with amino groups) Fmoc_LAL Fluorescent Fmoc-Lysinoalanine Derivative Lysinoalanine->Fmoc_LAL Reacts with Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_LAL Base Alkaline pH (e.g., Borate Buffer) Base->Lysinoalanine Activates

Figure 2: Fmoc-Cl Derivatization of Lysinoalanine.

Protocol for Fmoc-Cl Derivatization of Lysinoalanine:

This is a general protocol for amino acid derivatization with Fmoc-Cl that can be adapted for lysinoalanine.

Reagents:

  • Lysinoalanine standard solution

  • Fmoc-Cl solution (e.g., 2.5 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • 1-Adamantanamine solution (to quench excess Fmoc-Cl)

  • Acetonitrile (HPLC grade)

Procedure:

  • To 100 µL of the sample hydrolysate (or standard solution), add 100 µL of borate buffer (0.1 M, pH 9.0).

  • Add 200 µL of Fmoc-Cl solution and vortex immediately.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of 1-adamantanamine solution to quench the reaction and vortex.

  • Let the mixture stand for 2 minutes.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

o-Phthalaldehyde (OPA) Derivatization

o-Phthalaldehyde (OPA) is a popular derivatizing agent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives[6]. A key advantage of OPA is the rapid reaction time at room temperature. However, the resulting derivatives can be less stable compared to those from dansyl chloride or Fmoc-Cl[3]. Lysinoalanine contains both primary and secondary amino groups; OPA will primarily react with the primary amino groups.

Reaction Mechanism:

OPA condenses with the primary amino group of lysinoalanine and a thiol (e.g., 2-mercaptoethanol) in an alkaline environment to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

Lysinoalanine Lysinoalanine (primary amino group) OPA_LAL Fluorescent Isoindole Derivative Lysinoalanine->OPA_LAL Reacts with OPA o-Phthalaldehyde OPA->OPA_LAL Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->OPA_LAL Base Alkaline pH Base->Lysinoalanine Activates

Figure 3: OPA Derivatization of Lysinoalanine.

Protocol for OPA Derivatization of Lysinoalanine:

This is a general protocol for OPA derivatization of amino acids.

Reagents:

  • Lysinoalanine standard solution

  • OPA reagent solution (e.g., 10 mg/mL OPA in borate buffer with 10 µL/mL 2-mercaptoethanol)

  • Borate buffer (0.4 M, pH 10.4)

Procedure:

  • Prepare the OPA reagent by dissolving OPA in the borate buffer and adding the thiol just before use.

  • In a vial, mix 50 µL of the sample hydrolysate (or standard solution) with 50 µL of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • The reaction is typically complete within 1-2 minutes at room temperature.

  • Inject the derivatized sample into the HPLC system immediately due to the limited stability of the derivatives.

Sample Preparation: Extraction and Hydrolysis of Lysinoalanine from Food Matrices

Accurate determination of LAL requires its liberation from the protein backbone through acid hydrolysis. The following is a general protocol for the acid hydrolysis of protein-rich food samples, such as milk powder.

Protocol for Acid Hydrolysis of Milk Powder:

Materials:

  • Milk powder sample

  • 6 M Hydrochloric acid (HCl) containing 0.1% phenol

  • Screw-capped hydrolysis tubes

  • Heating block or oven

  • Nitrogen gas supply

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Weigh approximately 100 mg of the milk powder sample into a hydrolysis tube.

  • Add 5 mL of 6 M HCl containing 0.1% phenol.

  • Flush the tube with nitrogen gas for 1 minute to remove oxygen, which can degrade some amino acids.

  • Tightly cap the tube and place it in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Transfer the hydrolysate to a round-bottom flask and remove the HCl by rotary evaporation at 40-50°C.

  • Re-dissolve the dried residue in a known volume of Milli-Q water or a suitable buffer for derivatization.

  • Filter the solution through a 0.45 µm filter.

HPLC-FLD Analysis of Derivatized Lysinoalanine

The separation of derivatized LAL is typically achieved using reversed-phase HPLC. The specific chromatographic conditions will vary depending on the chosen derivatization agent and the column used.

ParameterDansyl-LysinoalanineFmoc-LysinoalanineOPA-Lysinoalanine
HPLC Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Acetate Buffer (pH 4.18)Acetonitrile/Methanol/Water mixture20 mM Sodium Acetate (pH 5.40)[6]
Mobile Phase B Acetonitrile/Isopropanol (80:20 v/v)[4]AcetonitrileAcetonitrile/Methanol/Water mixture[6]
Gradient Elution A typical gradient would start with a high percentage of aqueous phase and gradually increase the organic phase to elute the more hydrophobic derivative.A gradient from a lower to a higher percentage of acetonitrile is commonly used.A gradient elution is typically employed to separate the various amino acid derivatives.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Excitation (λex) ~340 nm~266 nm~340 nm[6]
Emission (λem) ~525 nm~305 nm~455 nm[6]
LOD (reported) 0.2 ng for standard[4]Femtomole range (general for amino acids)0.02–0.19 ng/mL (general for amino acids)[6]

Comparative Analysis of Derivatization Methods

FeatureDansyl ChlorideFmoc-Clo-Phthalaldehyde (OPA)
Reactivity Primary and secondary aminesPrimary and secondary aminesPrimary amines only
Reaction Speed Moderate (30-60 min)Fast (1-10 min)Very fast (< 2 min)[6]
Derivative Stability HighHighLow (requires prompt analysis)[3]
Byproducts Excess reagent can be quenched.Hydrolysis product (FMOC-OH) can interfere.Reagent is not fluorescent, minimizing interference.
Automation Suitable for automation.Well-suited for automation.Ideal for automated online derivatization.
Advantages Stable derivatives, well-established method.Stable derivatives, reacts with secondary amines.Very fast reaction, minimal reagent interference.
Disadvantages Longer reaction time compared to OPA.Potential for interfering byproducts.Unstable derivatives, does not react with secondary amines.

Conclusion and Recommendations

The choice of derivatization agent for the HPLC-FLD analysis of lysinoalanine is a critical decision that influences the sensitivity, reliability, and throughput of the method.

  • Dansyl chloride offers the advantage of forming highly stable derivatives, making it a robust choice for routine analysis, especially when immediate injection after derivatization is not feasible.

  • Fmoc-Cl is also a reliable option, providing stable derivatives and the ability to react with both primary and secondary amines, although potential interference from byproducts should be considered during method development.

  • o-Phthalaldehyde (OPA) is ideal for high-throughput applications due to its extremely rapid reaction time at room temperature and is well-suited for automated online derivatization systems. However, the instability of the OPA derivatives necessitates careful timing between derivatization and injection.

For researchers new to LAL analysis, the dansyl chloride method is recommended as a starting point due to its robustness and the stability of the resulting derivatives. For laboratories with automated HPLC systems and a need for high throughput, the OPA method is an excellent choice. The Fmoc-Cl method provides a versatile alternative, particularly if the analysis of other secondary amines alongside LAL is required.

Ultimately, the optimal method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for any chosen protocol to ensure reliable and defensible results in the analysis of lysinoalanine.

Overall Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Food/Biological Sample (e.g., Milk Powder) Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Sample->Hydrolysis Evaporation Removal of Acid Hydrolysis->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution Derivatization Addition of Derivatizing Agent (Dansyl-Cl, Fmoc-Cl, or OPA) Reconstitution->Derivatization Incubation Incubation (Time and Temperature as per protocol) Derivatization->Incubation Quenching Quenching of Excess Reagent (if applicable) Incubation->Quenching HPLC HPLC Separation (Reversed-Phase C18) Quenching->HPLC FLD Fluorescence Detection (Specific λex/λem) HPLC->FLD Quantification Data Analysis and Quantification FLD->Quantification

Figure 4: General Workflow for Lysinoalanine Analysis.

References

  • Al-Saadi, J. M. S., & Deeth, H. C. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). Journal of Food Science and Engineering, 2, 1-14.
  • Faist, V., Drusch, S., Kiesner, C., & Erbersdobler, H. F. (2000). Determination of lysinoalanine in foods containing milk protein by high-performance chromatography after derivatisation with dansyl chloride. Food and Chemical Toxicology, 38(7), 565-571.
  • Pellegrino, L., De Noni, I., & Resmini, P. (1996). A rapid HPLC method for the determination of lysinoalanine in milk. Milchwissenschaft, 51(9), 506-509.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • Csapó, J., Lóki, K., & Csapóné Kiss, Z. (2008). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-27.
  • Nguyen, T. H., et al. (2022). Determination of amino acids in black garlic using high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Tropical Journal of Pharmaceutical Research, 21(11), 2439-2445.
  • Sielc.com. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link]

  • Thirumuruga Ponbhagavathi, T. R., Singh, A. K., Raju, P. N., & Upadhyay, N. (2020). High performance liquid chromatographic (HPLC) determination of available lysine in milk protein-maize composite extrudates and its stability during storage. Journal of the Indian Chemical Society, 97(11a), 2344-2350.
  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of Agricultural and Food Chemistry, 47(4), 1295-1319.
  • Joshi, V., et al. (2019). A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables. PloS one, 14(4), e0215006.
  • Rombouts, I., Lambrecht, M. A., Carpentier, S. C., & Delcour, J. A. (2016).
  • Al-Saadi, J. M. S., Easa, A. M., & Deeth, H. C. (2013). Determination of lysinoalanine in dairy products by high performance liquid chromatography (HPLC). Journal of Food Science and Engineering, 3(1), 1-14.
  • Faist, V., Drusch, S., Kiesner, C., Elmadfa, I., & Erbersdobler, H. F. (2000). Determination of lysinoalanine in foods containing milk protein by high-performance chromatography after derivatisation with dansyl chloride. Food and Chemical Toxicology, 38(7), 565-571.
  • Pellegrino, L., Resmini, P., De Noni, I., & Masotti, F. (1996). Sensitive determination of lysinoalanine for distinguishing natural from imitation mozzarella cheese. Journal of dairy science, 79(5), 725-734.
  • Rutherfurd, S. M., & Moughan, P. J. (1998). The digestible reactive lysine assay—a replacement for the fluorodinitrobenzene (FDNB) available lysine assay for determining reactive lysine in foods. Journal of agricultural and food chemistry, 46(6), 2243-2248.
  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206479.
  • Finot, P. A., Bricout, J., Viani, R., & Mauron, J. (1968). Identification of a new lysine derivative obtained upon hydrolysis of heated milk. Experientia, 24(11), 1097-1099.
  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethylchloroformate and reversed-phase high-performance liquid chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lysinoalanine (LAL) Dihydrochloride Quantification

Introduction Welcome to the technical support guide for the quantification of lysinoalanine (LAL) dihydrochloride. Lysinoalanine is an unusual amino acid formed under alkaline conditions or during severe heat treatment o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the quantification of lysinoalanine (LAL) dihydrochloride. Lysinoalanine is an unusual amino acid formed under alkaline conditions or during severe heat treatment of proteins, where a lysine residue cross-links with a dehydroalanine residue. Its presence in food and pharmaceutical products is a critical quality attribute, often indicating thermal damage or harsh processing conditions, which can impact nutritional value and safety.[1]

Quantifying LAL presents several analytical challenges, from its liberation from the protein backbone to its separation and detection in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common issues and their resolutions. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Overall Workflow for LAL Quantification

Before diving into specific issues, it's helpful to visualize the entire analytical process. The following diagram outlines the typical workflow from sample receipt to final data analysis.

LAL Quantification Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Analytical Chemistry cluster_data Part 3: Data Processing Sample Protein-Containing Sample (e.g., Food, Biopharmaceutical) Homogenize Homogenization / Grinding Sample->Homogenize IS Internal Standard Spiking Homogenize->IS Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Neutralize Neutralization & Filtration Hydrolysis->Neutralize Derivatization Pre-Column Derivatization (e.g., Dansyl Chloride) Neutralize->Derivatization IS->Hydrolysis LC RP-HPLC / UPLC Separation Derivatization->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: High-level workflow for lysinoalanine (LAL) quantification.

Frequently Asked Questions (FAQs)

Q1: Why is acid hydrolysis necessary for LAL quantification?

Total LAL content includes molecules covalently bound within the protein backbone. Acid hydrolysis, typically using 6 M hydrochloric acid at 110°C for 24 hours, is the standard method to break the peptide bonds and liberate LAL as a free amino acid, making it available for analysis.[2] There is no single hydrolysis method that is perfect for all amino acids, but this is the most common and validated approach for stable residues like LAL.

Q2: Do I need to derivatize LAL before analysis?

Yes, in most cases. LAL, like other amino acids, lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or Fluorescence.[3] Pre-column derivatization with reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a molecule to LAL that is highly responsive to these detectors, significantly lowering the limit of quantification.[3][4] For mass spectrometry, derivatization can also improve ionization efficiency and chromatographic retention on reversed-phase columns.

Q3: What is the most common analytical technique for LAL quantification?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with either fluorescence detection or tandem mass spectrometry (MS/MS) is the method of choice.[4][5] HPLC provides the necessary separation from other amino acids and matrix components. MS/MS offers superior selectivity and sensitivity, making it the gold standard, especially for complex matrices like food.[6]

Q4: Where can I obtain a certified standard for LAL?

Lysinoalanine Dihydrochloride is a stable salt form of LAL suitable for use as an analytical standard. It can be purchased from various chemical and metrology suppliers. Ensure you obtain a standard with a certificate of analysis stating its purity.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you may encounter during analysis, structured by the experimental stage.

Part A: Sample Preparation & Hydrolysis

Problem: I see low or no recovery of my LAL spike. What went wrong?

This is a multi-faceted problem. A logical troubleshooting approach is essential.

Low Recovery Troubleshooting Start Low/No LAL Recovery Detected CheckHydrolysis Were Hydrolysis Conditions Correct? (6M HCl, 110°C, 24h, N2 flush) Start->CheckHydrolysis CheckStandard Is the LAL Standard Viable? (Check storage, prep new stock) CheckHydrolysis->CheckStandard No ResultHydrolysis Incomplete liberation of LAL. ACTION: Re-hydrolyze samples correctly. CheckHydrolysis->ResultHydrolysis Yes CheckDeriv Was Derivatization Complete? (Reagent age, pH, reaction time) CheckStandard->CheckDeriv No ResultStandard Degraded standard. ACTION: Use fresh, properly stored standard. CheckStandard->ResultStandard Yes CheckMatrix Is Severe Matrix Suppression Occurring? (Test with post-extraction spike) CheckDeriv->CheckMatrix No ResultDeriv Inefficient derivatization. ACTION: Use fresh reagents, verify pH. CheckDeriv->ResultDeriv Yes ResultMatrix Severe ion suppression. ACTION: Dilute sample, use SIL-IS, or matrix-matched curve. CheckMatrix->ResultMatrix Yes

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Technical Support Center: Overcoming Matrix Effects in Lysinoalanine Analysis of Complex Samples

Welcome to the technical support center for lysinoalanine (LAL) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying lysi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lysinoalanine (LAL) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying lysinoalanine in challenging sample matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, empowering you to troubleshoot and optimize your analytical workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What is lysinoalanine (LAL) and why is its analysis important?

Lysinoalanine is an unusual amino acid formed by the reaction of a lysine residue with a dehydroalanine residue within proteins.[1][2] Dehydroalanine is typically formed from cysteine or serine residues under conditions of high heat and alkalinity, common in food processing and biopharmaceutical manufacturing.[1][2]

The analysis of LAL is critical for several reasons:

  • Nutritional Quality: The formation of LAL results in the loss of the essential amino acid lysine, thereby reducing the nutritional value of food proteins.[3][4]

  • Food Safety: While the toxicity of LAL in humans is still a subject of research, studies in animals have raised concerns, making its monitoring in foods, especially infant formula, a priority.[1][5]

  • Biopharmaceutical Production: In the manufacturing of protein-based drugs, the formation of LAL is an indicator of protein degradation and can impact the safety and efficacy of the therapeutic product.

Q2: What are "matrix effects" and how do they specifically impact LAL analysis?

In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (LAL). These components can include salts, lipids, carbohydrates, and other proteins or peptides.

Matrix effects occur when these co-eluting matrix components interfere with the ionization of LAL in the mass spectrometer's ion source. This interference can either suppress or enhance the LAL signal, leading to inaccurate quantification. Given that LAL is often present at low concentrations in highly complex matrices like food and biological samples, matrix effects are a significant challenge.[3]

Q3: Which analytical techniques are most suitable for LAL analysis in complex samples?

The most commonly employed and robust techniques for LAL analysis are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, allowing for the accurate quantification of LAL even at low levels in complex mixtures. The use of Multiple Reaction Monitoring (MRM) enhances specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for LAL analysis. However, it requires derivatization of the polar LAL molecule to make it volatile for gas-phase separation.[6]

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization is another option, though it may be less specific than mass spectrometry-based methods in very complex matrices.[7][8][9]

Troubleshooting Guide: Common Issues in LAL Analysis

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Incomplete Derivatization: For GC-MS or derivatized LC methods, the reaction may not have gone to completion. 2. Matrix Interference: Co-eluting compounds can interfere with the chromatography. 3. Column Issues: The analytical column may be degraded or incompatible with the mobile phase.1. Optimize Derivatization: Review and optimize derivatization parameters (reagent concentration, temperature, reaction time).[10] 2. Enhance Sample Cleanup: Implement or improve Solid-Phase Extraction (SPE) to remove interfering matrix components.[11] 3. Column Maintenance/Replacement: Flush the column, or if necessary, replace it with a new one. Ensure mobile phase pH is appropriate for the column chemistry.
Low Analyte Recovery 1. Inefficient Protein Hydrolysis: The protein-bound LAL may not be fully released. 2. Loss during Sample Cleanup: LAL may be lost during SPE or other cleanup steps. 3. Analyte Degradation: LAL may be unstable under the experimental conditions.1. Optimize Hydrolysis: Ensure complete hydrolysis by optimizing acid concentration, temperature, and time. Typically, 6M HCl at 110°C for 24 hours is used.[12] 2. Validate Cleanup Method: Perform recovery experiments for your SPE method by spiking a known amount of LAL standard into a blank matrix extract.[13] 3. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for LAL is highly recommended to correct for losses during sample preparation and analysis.[14][15]
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: Variation in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. 2. Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. 3. Instrument Instability: Fluctuations in the LC or MS performance.1. Use a SIL Internal Standard: This is the most effective way to compensate for variable matrix effects.[16][17] 2. Automate Sample Preparation: If possible, use automated liquid handlers for precise and repeatable sample processing. 3. Perform System Suitability Tests: Regularly check the performance of your LC-MS system with standard solutions to ensure it is operating within specifications.
Inaccurate Quantification 1. Uncorrected Matrix Effects: The primary cause of inaccurate quantification in LC-MS/MS. 2. Lack of an Appropriate Internal Standard: Using a structural analog that does not behave identically to LAL can lead to errors. 3. Calibration Issues: Using a calibration curve prepared in a clean solvent instead of a matrix-matched curve.1. Implement Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. 2. Use a SIL Internal Standard: A SIL-LAL will co-elute and experience the same matrix effects as the native LAL, providing the most accurate correction.[14][15] 3. Standard Addition: If a blank matrix is unavailable, the method of standard addition can be used to quantify LAL in a specific sample.

Experimental Protocols & Methodologies

Core Principle: The Importance of a Validated Workflow

A robust LAL analysis workflow is a self-validating system. This means incorporating quality controls and internal standards at critical steps to ensure the accuracy and precision of the final result. The following diagram illustrates a comprehensive workflow for LAL analysis in a complex matrix like infant formula.

LAL_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Sample (e.g., Infant Formula) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis IS_Spike Spike with SIL-LAL Internal Standard Hydrolysis->IS_Spike Neutralization Neutralization IS_Spike->Neutralization SPE Solid-Phase Extraction (SPE) Cleanup Neutralization->SPE Derivatization Derivatization (Optional) (e.g., FMOC-Cl) SPE->Derivatization Final_Sample Final Sample for LC-MS/MS Analysis Derivatization->Final_Sample LC_Separation LC Separation (Reversed-Phase) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical workflow for the analysis of lysinoalanine in complex samples.

Step-by-Step Protocol: LAL Analysis in Infant Formula via LC-MS/MS

This protocol is a representative method and should be validated in your laboratory for your specific matrix and instrumentation.

1. Protein Hydrolysis

  • Weigh approximately 100 mg of the infant formula powder into a hydrolysis tube.

  • Add 5 mL of 6 M HCl containing an antioxidant (e.g., 1% phenol) to prevent degradation of other amino acids.

  • Seal the tube under nitrogen and incubate at 110°C for 24 hours.[18]

  • Cool the hydrolysate to room temperature.

2. Internal Standard Spiking and Neutralization

  • To the cooled hydrolysate, add a known amount of a stable isotope-labeled LAL (SIL-LAL) internal standard. The concentration of the SIL-LAL should be in the mid-range of the expected LAL concentration in the samples.

  • Neutralize the sample by carefully adding 6 M NaOH. Monitor the pH to bring it to a neutral range (pH 6-8). This step can be followed by dilution with 0.1 M HCl.[18]

3. Solid-Phase Extraction (SPE) Cleanup

  • Rationale: This step is crucial for removing interfering matrix components such as salts and sugars that can cause ion suppression in the MS source. A mixed-mode cation exchange SPE cartridge is often effective for retaining the basic LAL while allowing neutral and acidic interferences to be washed away.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by equilibration with water.

  • Sample Loading: Load the neutralized hydrolysate onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the LAL and SIL-LAL with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. Derivatization (Optional, but can improve chromatography and sensitivity)

  • Rationale: Derivatization with a reagent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) adds a non-polar, UV-active, and fluorescent group to the LAL molecule. This improves its retention on reversed-phase columns and enhances detection sensitivity.[10][19][20]

  • Dissolve the dried extract from the SPE step in a borate buffer (pH ~9).

  • Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed for a specified time (e.g., 20 minutes) at room temperature.[10]

  • Quench the reaction by adding an amine-containing reagent (e.g., glycine).

  • The sample is now ready for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Separation: Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both native LAL and the SIL-LAL internal standard.

6. Quantification

  • Prepare a calibration curve using standards containing known concentrations of LAL and a constant concentration of SIL-LAL.

  • Plot the ratio of the peak area of LAL to the peak area of SIL-LAL against the concentration of LAL.

  • Calculate the concentration of LAL in the samples using the regression equation from the calibration curve.

Visualization of Key Concepts

Decision Tree for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise LAL Quantification Check_IS Are you using a stable isotope-labeled (SIL) LAL internal standard? Start->Check_IS Implement_SIL Implement a SIL-LAL internal standard. This is the most effective solution. Check_IS->Implement_SIL No Check_Cleanup Is your sample cleanup adequate? Check_IS->Check_Cleanup Yes Final_Check Re-evaluate method performance. Implement_SIL->Final_Check Optimize_SPE Optimize your SPE method. Consider a different sorbent or wash/elution solvents. Check_Cleanup->Optimize_SPE No Check_Chroma Is there chromatographic co-elution of LAL with interfering peaks? Check_Cleanup->Check_Chroma Yes Optimize_SPE->Final_Check Modify_LC Modify your LC gradient to better separate LAL from the matrix interferences. Check_Chroma->Modify_LC Yes Check_Cal Are you using matrix-matched calibrants? Check_Chroma->Check_Cal No Modify_LC->Final_Check Use_MMC Prepare calibration standards in a blank matrix extract. Check_Cal->Use_MMC No Check_Cal->Final_Check Yes Use_MMC->Final_Check

Caption: A decision-making guide for troubleshooting matrix effects in LAL analysis.

References

  • Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized MRM transition parameters for the analyzed amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Crop Composition Database. (n.d.). Analysis Methods for Amino Acids. Retrieved from [Link]

  • Montilla, A., Gómez-Ruiz, J. A., Olano, A., & del Castillo, M. D. (2007). A GC-FID method for analysis of lysinoalanine. Molecular Nutrition & Food Research, 51(4), 415-422.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of MRM transitions for detection of amino acids. Retrieved from [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(15), 1583-1586.
  • IROA Technologies. (n.d.). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • Cumberland Valley Analytical Services. (n.d.). Amino Acid Profile Testing. Retrieved from [Link]

  • McKerchar, H. J., Clerens, S., Dyer, J. M., & Gerrard, J. A. (2023). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 404, 134599.
  • Al-Absi, K. M., Al-Jasser, M. S., & Al-Amri, A. A. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). Journal of Food Science and Technology, 49(5), 623-628.
  • Abe, K., Arai, H., & Homma, S. (1981). Determination of Lysinoalanine by Isotachoelectrophoresis. Agricultural and Biological Chemistry, 45(7), 1695-1697.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • AOAC International. (2017). AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs)
  • Agilent Technologies. (2014). Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution. Retrieved from [Link]

  • Czerwonka, M., & Szterk, A. (2021). LC-Orbitrap-MS/MS Analysis of Chosen Glycation Products in Infant Formulas. Molecules, 26(11), 3328.
  • Friedman, M. (2008). Dietary Significance of Processing‐Induced Lysinoalanine in Food. In Process-Induced Food Toxicants (pp. 475-508). John Wiley & Sons, Ltd.
  • Sicha, J., & Tlustoš, P. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 155, 314-319.
  • AOAC International. (n.d.). AOAC Official Method 994.12 Amino Acids in Feeds.
  • McMahon, A., et al. (2019). Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06.
  • Friedman, M. (2008). Dietary significance of processing-induced lysinoalanine in food.
  • McKerchar, H. J., et al. (2023). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 404, 134599.
  • Haagsma, N., & Slump, P. (1978). Evaluation of lysinoalanine determinations in food proteins. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 167(4), 238-240.
  • D'Agostina, A., Boschin, G., Rinaldi, A., & Arnoldi, A. (2003). Updating on the lysinoalanine content of commercial infant formulae and beicost products. Food Chemistry, 80(4), 483-488.
  • Faist, V., Drusch, S., Kiesner, C., Elmadfa, I., & Erbersdobler, H. F. (2000). Determination of lysinoalanine in foods containing milk protein by high-performance chromatography after derivatisation with dansyl chloride. Food / Nahrung, 44(4), 273-278.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • AOAC International. (2014). AOAC SMPR® 2014.013 Standard Method Performance Requirements (SMPRs®) for Determination of Amino Acids in Infant Formula and Adult Nutritionals.
  • Janga, S. R., et al. (2019). Analytical Method for Lactoferrin in Milk-Based Infant Formulas by Signature Peptide Quantification With Ultra-High Performance LC-Tandem Mass Spectrometry.
  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in experimental medicine and biology, 459, 145-159.
  • Mudiam, M. K. R., et al. (2012). Rapid and simultaneous determination of twenty amino acids in complex biological and food samples by solid-phase microextraction and gas chromatography-mass spectrometry with the aid of experimental design after ethyl chloroformate derivatization.
  • Sternberg, M., Kim, C. Y., & Schwende, F. J. (1975). Lysinoalanine: presence in foods and food ingredients. Science, 190(4218), 992-994.
  • University of Helsinki. (2021). Determination of Amino Acids in Foods and Beverages.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(15), 5809.
  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of agricultural and food chemistry, 47(4), 1295-1319.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Lysinoalanine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of lysinoalanine (LAL). This document is designed for researchers, scientists, and drug development professionals to d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of lysinoalanine (LAL). This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape. As an unusual amino acid with multiple basic functional groups, lysinoalanine presents unique chromatographic challenges that can lead to inaccurate quantification and poor resolution.[1][2][3][4] This guide provides in-depth, cause-and-effect explanations and validated protocols to restore optimal peak performance.

Initial Diagnosis: What Does Your Peak Shape Tell You?

An ideal chromatographic peak is a symmetrical, Gaussian shape.[5][6] Deviations from this shape are not merely aesthetic; they are diagnostic indicators of underlying issues in your method or system.[5] Before diving into specific problems, use the following flowchart to guide your troubleshooting process.

G Start Observe Poor Lysinoalanine Peak Shape Tailing Peak Tailing? (Asymmetric, extended tail) Start->Tailing Fronting Peak Fronting? ('Shark fin', leading edge) Tailing->Fronting No Sol_Tailing Go to Section 1: Troubleshooting Peak Tailing Tailing->Sol_Tailing Yes Broad Broad Peak? (Wide, low height) Fronting->Broad No Sol_Fronting Go to Section 2: Troubleshooting Peak Fronting Fronting->Sol_Fronting Yes Split Split Peak? (Two or more maxima) Broad->Split No Sol_Broad Go to Section 3: Troubleshooting Broad Peaks Broad->Sol_Broad Yes Sol_Split Go to Section 4: Troubleshooting Split Peaks Split->Sol_Split Yes G cluster_0 Primary Retention (Desirable) cluster_1 Secondary Retention (Causes Tailing) LAL1 Lysinoalanine C18 C18 Stationary Phase LAL1->C18 Hydrophobic Interaction LAL2 Lysinoalanine (Basic Amine Groups) Silanol Ionized Silanol Group (Si-O⁻) LAL2->Silanol Ionic Interaction

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Optimization

Strategies for improving the solubility of lysinoalanine dihydrochloride for in vitro assays.

Welcome to the technical support center for lysinoalanine dihydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help yo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lysinoalanine dihydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you overcome solubility challenges in your in vitro assays. Our goal is to provide you with not only protocols but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is lysinoalanine dihydrochloride and why is its solubility critical for my experiments?

Lysinoalanine (LAL) is an unusual amino acid formed when proteins are subjected to heat or alkaline conditions.[1][2][3] It is often studied for its potential effects on protein quality and biological systems.[1] The dihydrochloride salt form is used to enhance the compound's stability and solubility.[4] Achieving complete solubilization at the desired concentration is critical for in vitro assays to ensure accurate and reproducible results. Undissolved particles can lead to inconsistent dosing, interfere with optical measurements, and produce unreliable data.

Q2: What is the general solubility of lysinoalanine dihydrochloride in common laboratory solvents?

Lysinoalanine dihydrochloride is a polar molecule. Its solubility is highest in aqueous solutions and decreases significantly in less polar organic solvents.

  • Water: Slightly soluble.[5] The dihydrochloride form improves its water solubility compared to the free amino acid.[4][6]

  • Dimethyl Sulfoxide (DMSO): May be soluble in DMSO.[2] However, peptides and amino acid derivatives can sometimes have low solubility in DMSO.[7][8]

  • Ethanol: Has very low solubility in ethanol.[9][10] Generally, the solubility of amino acids decreases as the concentration of alcohol in water mixtures increases.[9][11][12][13][14]

Q3: My lysinoalanine dihydrochloride isn't dissolving in my neutral aqueous buffer. What's the first thing I should do?

The most likely issue is that the pH of your buffer is close to the isoelectric point (pI) of lysinoalanine. Like other amino acids, lysinoalanine's solubility is minimal at its pI, where the net charge of the molecule is zero.[15][16][17] At this point, the strong intermolecular electrostatic attractions reduce its interaction with water molecules. A slight adjustment of the pH away from the pI can dramatically increase solubility.

Troubleshooting Guide: Strategies for Solubilization

This section provides detailed solutions to common solubility problems.

Problem: Poor Solubility in Aqueous Buffers (e.g., PBS pH 7.4)

Root Cause Analysis: The solubility of amino acids is strongly dependent on pH.[16][18] At the isoelectric point (pI), the molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge and minimal solubility. By shifting the pH below or above the pI, the molecule acquires a net positive or negative charge, respectively, which enhances its interaction with polar water molecules and increases solubility.[12][15][17]

Solution Workflow: pH Adjustment

This protocol describes how to prepare a concentrated stock solution by transiently adjusting the pH.

dot

cluster_workflow Workflow: pH Adjustment for Solubility start Weigh Lysinoalanine Dihydrochloride Powder add_solvent Add a minimal volume of pure water or 0.1N HCl to create a slurry. start->add_solvent adjust_ph Titrate with 0.1N NaOH (or 0.1N HCl if needed) dropwise while vortexing. add_solvent->adjust_ph check_dissolution Continue titration until the solution becomes clear. adjust_ph->check_dissolution check_dissolution->adjust_ph Not Dissolved add_buffer Bring to final volume with your assay buffer. check_dissolution->add_buffer Dissolved final_ph_check Verify the final pH and adjust if necessary. add_buffer->final_ph_check end Sterile filter and store the stock solution. final_ph_check->end

Caption: Workflow for dissolving lysinoalanine dihydrochloride using pH adjustment.

Step-by-Step Protocol:
  • Preparation: Weigh the required amount of lysinoalanine dihydrochloride powder.

  • Initial Slurry: Add a small volume of high-purity water (e.g., 20-30% of your final desired volume) to the powder to create a slurry. Using a dilute acid like 0.1N HCl can also be a good starting point.

  • pH Titration: While vortexing or stirring continuously, add small aliquots (e.g., 1-2 µL) of a dilute base (e.g., 0.1N NaOH) or acid (0.1N HCl).

  • Visual Confirmation: Continue the titration until the solid material is completely dissolved and the solution is clear.

  • Final Volume: Once dissolved, add your concentrated assay buffer and bring the solution to the final desired volume with high-purity water.

  • Final pH Adjustment: Check the pH of the final stock solution and carefully adjust it to match your experimental requirements.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter if using in cell-based assays. Store as recommended, typically at -20°C or -80°C.

Problem: Precipitation Occurs When Adding Stock Solution to Assay Medium

Root Cause Analysis: This often occurs when a stock solution prepared in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous assay medium. The drastic change in solvent polarity causes the compound to "crash out" of the solution. It can also be due to interactions with components in the complex cell culture medium or a significant shift in pH.

Troubleshooting Decision Tree

dot

cluster_solutions Troubleshooting Strategies precip Precipitation observed upon dilution into assay medium check_stock Is stock solution clear and fully dissolved? precip->check_stock remake_stock Action: Remake stock solution using pH adjustment method. check_stock->remake_stock No check_conc Is stock concentration very high? check_stock->check_conc Yes dilute_stock Action: Prepare a more dilute stock solution. check_conc->dilute_stock Yes check_solvent Is stock solvent >5% of final volume? check_conc->check_solvent No reduce_solvent Action: Reduce organic solvent concentration. Use an aqueous stock if possible. check_solvent->reduce_solvent Yes check_mixing How is the stock added to the medium? check_solvent->check_mixing No improve_mixing Action: Add stock solution slowly while vortexing the medium to ensure rapid dispersal. check_mixing->improve_mixing Poorly

Caption: Decision tree for troubleshooting precipitation issues.

Recommended Actions:
  • Lower Stock Concentration: Prepare a less concentrated stock solution. This reduces the magnitude of the polarity shock upon dilution.

  • Optimize Mixing: Add the stock solution drop-by-drop into the assay medium while continuously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Use a Co-Solvent System: If an organic solvent is necessary, minimize its final concentration in the assay medium (ideally <1%, and almost always <5%). Consider preparing the stock in a mixture of water and a minimal amount of DMSO.[19]

  • Pre-warm the Assay Medium: Warming the assay medium to 37°C before adding the stock solution can sometimes help maintain solubility.

Solvent Selection Guide

The choice of solvent is a critical parameter that depends on the required concentration and the tolerance of the in vitro model to the solvent.

Solvent SystemMax SolubilityProsConsBest For
Water / Aqueous Buffer (pH adjusted) ModerateHighest biocompatibility; no solvent toxicity.May require pH adjustment; solubility is pH-dependent.[16][17]Cell-based assays; enzyme kinetics where pH is critical.
DMSO Potentially HighGood for creating high-concentration stocks; dissolves many organic molecules.[19]Can be toxic to cells, even at low concentrations (<1%); may cause compounds to precipitate upon aqueous dilution.[7][19]High-throughput screening (with caution); non-cellular assays.
Ethanol Very Low[9][10]Less toxic than DMSO at very low concentrations.Poor solvent for lysinoalanine; can denature proteins at higher concentrations.[11]Generally not recommended as a primary solvent for this compound.
References
  • Various Authors. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? ResearchGate. Retrieved from [Link]

  • Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141.
  • Zhao, D., Li, Q., et al. (2010). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • Wang, Z., et al. (2021). Inhibition Effect of Ultrasound on the Formation of Lysinoalanine in Rapeseed Protein Isolates during pH Shift Treatment. Journal of Agricultural and Food Chemistry, 69(30), 8564-8572.
  • Tachibana, T., et al. (2001). Aqueous stable lysine solution.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(22), 7593-7599.
  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Journal of Peptide Research, 53(3), 181-197.
  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Dutt, V. B., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Zhao, D., et al. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.
  • Dutt, V. B., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of Agricultural and Food Chemistry, 47(10), 3451-3468.
  • Talaviya, R. (2023). Why the peptide is not soluble in DMSO?
  • Various Authors. (n.d.). Inhibition of lysinoalanine formation in food proteins.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Thermo Fisher Scientific. (n.d.).
  • K. A. Wigh, et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 4(1), 208-214.
  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • Singh, S., et al. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. Biophysical Chemistry, 311, 107272.
  • Various Authors. (2017). We are having problems with precipitation when we are using lysozyme as standard in the Bradford assay. Anybody have some advice?
  • Friedman, M. (1977). Inhibition of lysinoalanine synthesis by protein acylation. Advances in Experimental Medicine and Biology, 86B, 613-648.
  • Li, N., et al. (2014). Formation of lysinoalanine in egg white under alkali treatment. International Journal of Food Properties, 17(3), 662-671.
  • Ferrer, M., et al. (2000). Lysinoalanine content of formulas for enteral nutrition. The Journal of nutritional biochemistry, 11(10), 517-521.

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of Lysinoalanine Dihydrochloride Standards in Solution

Welcome to the technical support center for lysinoalanine (LAL) dihydrochloride standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lysinoalanine (LAL) dihydrochloride standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of LAL standards in solution. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring the integrity and reliability of your analytical results.

Introduction: The Challenge of Lysinoalanine Stability

Lysinoalanine is an unusual amino acid formed under conditions of high heat and alkalinity, often during food processing.[1][2] As a subject of interest in both food safety and biomedical research, the accuracy of its quantification is paramount. Lysinoalanine dihydrochloride is the common salt form used for analytical standards due to its improved solubility and stability. However, like many biomolecules, it is susceptible to degradation in solution, which can lead to inaccurate calibration curves and compromised experimental data. This guide provides a comprehensive framework for preparing, storing, and troubleshooting your LAL standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving my lysinoalanine dihydrochloride standard?

For maximal stability, lysinoalanine dihydrochloride should be dissolved in a slightly acidic aqueous solution. A 0.1 N hydrochloric acid (HCl) solution is widely recommended for preparing stock solutions of amino acid standards.[3]

  • Expertise & Experience: The dihydrochloride salt of lysinoalanine indicates that the amino groups are protonated. Maintaining a low pH environment prevents the deprotonation of these groups, which is a key step in many degradation pathways. An acidic environment helps to maintain the native structure of the amino acid in solution.

Q2: What are the recommended storage conditions for my LAL standard solutions?

Both stock and working solutions of lysinoalanine dihydrochloride should be stored at low temperatures.

  • Short-term storage (up to one week): Refrigeration at 2-8°C is acceptable.

  • Long-term storage (weeks to months): Freezing at -20°C or, ideally, -80°C is strongly recommended.[4]

  • Trustworthiness: To prevent multiple freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. Each aliquot should be thawed only once before use.

Q3: How long can I expect my LAL standard solutions to be stable?

The stability of your LAL standard solution is highly dependent on the storage conditions.

Storage ConditionExpected StabilityRecommendations
Room Temperature (in neutral or alkaline solution)Hours to a few daysNot recommended for storage.
2-8°C (in 0.1 N HCl)Up to 1 weekSuitable for working standards in active use.
-20°C (in 0.1 N HCl)Several monthsGood for mid-term storage of aliquoted stock solutions.
-80°C (in 0.1 N HCl)Up to a year or moreThe optimal condition for long-term archival of stock solutions.
  • Authoritative Grounding: Studies on the long-term stability of amino acids in various biological and aqueous matrices consistently demonstrate that low temperatures are critical for preventing significant degradation over time.[4][5]

Q4: Are there any substances I should avoid in my LAL standard solutions?

Yes. Avoid alkaline conditions (pH > 7) as this can promote the degradation of lysinoalanine.[6] Also, be mindful of potential contaminants in your solvents and glassware.

  • Expertise & Experience: Lysinoalanine is known to be stable under the acidic conditions used for protein hydrolysis, but it is not stable under basic conditions.[6] This is a critical consideration when preparing solutions and designing experiments.

Troubleshooting Guide

Problem 1: My calibration curve for LAL is not linear or has poor reproducibility.

This is a common issue that can often be traced back to the degradation of your standard solutions.

  • Possible Cause 1: Degradation of the stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of lysinoalanine dihydrochloride from the neat material.

      • Use a slightly acidic solvent, such as 0.1 N HCl.

      • Aliquot the new stock solution into single-use vials and store them at -80°C.

      • Prepare a new set of calibration standards from a fresh aliquot of the stock solution.

      • Re-run your calibration curve.

  • Possible Cause 2: Degradation of the working standards.

    • Troubleshooting Steps:

      • Prepare fresh working standards from a frozen aliquot of your stock solution immediately before use.

      • Do not store diluted working standards at room temperature for extended periods. If they must be stored, keep them at 2-8°C for no longer than a day.

  • Possible Cause 3: Improper pipetting or dilution.

    • Troubleshooting Steps:

      • Ensure your pipettes are properly calibrated.

      • Use appropriate pipetting techniques to ensure accurate and precise dilutions.

      • Visually inspect each dilution to ensure there are no air bubbles or other inconsistencies.

Problem 2: I am seeing unexpected peaks in the chromatogram of my LAL standard.

The appearance of extra peaks can be an indication of degradation products or contamination.

  • Possible Cause 1: Degradation of lysinoalanine.

    • Expertise & Experience: While the exact degradation products of free lysinoalanine in solution are not extensively documented in the literature, a plausible degradation pathway, analogous to that of lysine, involves intramolecular cyclization to form a lactam. Given the structure of lysinoalanine, this would be a more complex rearrangement. Another possibility is the reverse of its formation reaction, which would be more likely under strongly alkaline conditions.

    • Troubleshooting Steps:

      • Prepare fresh standards as described above.

      • If the extra peaks persist with fresh standards, consider the possibility of contamination.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Steps:

      • Use high-purity solvents (e.g., HPLC or LC-MS grade).

      • Ensure all glassware is scrupulously clean.

      • Run a blank injection of your solvent to check for contaminants.

Experimental Protocols

Protocol 1: Preparation of a Lysinoalanine Dihydrochloride Stock Solution (1 mg/mL)
  • Materials:

    • Lysinoalanine dihydrochloride (analytical standard grade)

    • 0.1 N Hydrochloric acid (HCl)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Sonicator (optional)

    • Cryo-vials for aliquoting

  • Procedure:

    • Accurately weigh 10 mg of lysinoalanine dihydrochloride.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add approximately 5 mL of 0.1 N HCl to the flask.

    • Gently swirl the flask to dissolve the standard. If necessary, sonicate for a few minutes to ensure complete dissolution.

    • Once dissolved, bring the solution to the final volume with 0.1 N HCl.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Aliquot the stock solution into single-use cryo-vials (e.g., 100 µL or 500 µL).

    • Label the vials clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -80°C until use.

Protocol 2: Preparation of Calibration Curve Standards
  • Materials:

    • Lysinoalanine dihydrochloride stock solution (1 mg/mL)

    • 0.1 N Hydrochloric acid (HCl)

    • Calibrated micropipettes and sterile tips

    • Microcentrifuge tubes or HPLC vials

  • Procedure:

    • Thaw one aliquot of the stock solution.

    • Perform serial dilutions of the stock solution with 0.1 N HCl to prepare a series of calibration standards. For example, to prepare a 100 µg/mL standard, mix 100 µL of the 1 mg/mL stock with 900 µL of 0.1 N HCl.

    • Prepare a blank sample containing only the 0.1 N HCl.

    • These working standards should be prepared fresh for each analytical run.

Visualizing the Workflow and Degradation Hypothesis

To better illustrate the recommended procedures and potential pitfalls, the following diagrams are provided.

G cluster_prep Standard Preparation cluster_use Experimental Use prep1 Weigh LAL Dihydrochloride prep2 Dissolve in 0.1 N HCl prep1->prep2 prep3 Aliquot into single-use vials prep2->prep3 prep4 Store at -80°C prep3->prep4 use1 Thaw one aliquot prep4->use1 For each experiment use2 Prepare fresh serial dilutions use1->use2 use3 Analyze immediately use2->use3

Figure 1: Recommended workflow for preparing and using LAL standards.

G LAL Lysinoalanine Dihydrochloride (Stable in Acidic Solution) Degradation Degradation Pathways Products Potential Degradation Products (e.g., Lactam forms, retro-Michael products) Degradation->Products Leads to Alkaline Alkaline Conditions (pH > 7) Alkaline->Degradation Heat Elevated Temperature Heat->Degradation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation

Figure 2: Factors contributing to the degradation of LAL in solution.

Concluding Remarks

The integrity of your lysinoalanine dihydrochloride standards is the bedrock of reliable and reproducible research. By understanding the chemical principles that govern its stability and adhering to the meticulous protocols outlined in this guide, you can minimize the risk of standard degradation and ensure the highest quality of your analytical data. Should you encounter further issues, we encourage you to review this guide and consider the potential sources of error in your experimental workflow.

References

  • Montilla, A., Gómez-Ruiz, J. Á., Olano, A., & del Castillo, M. D. (2007). A GC-FID method for analysis of lysinoalanine. Molecular nutrition & food research, 51(4), 415–422. [Link]

  • Hasegawa, K., & Scheraga, H. A. (2001). Influence of lysine content and pH on the stability of alanine-based copolypeptides. Biopolymers, 58(3), 235–247. [Link]

  • Li, N., Wang, J., Zhang, N., & Ping, Q. (2015). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of Shenyang Pharmaceutical University, 32(8), 625-630.
  • Lee, T. Y., Lin, W. C., & Lee, M. J. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141.
  • Friedman, M. (1977). Inhibition of lysinoalanine formation in food proteins. In Protein Crosslinking (pp. 613-648). Springer, Boston, MA.
  • Chang, H. M., Tsai, C. F., & Li, C. F. (1999). Changes of amino acid composition and lysinoalanine formation in alkali-pickled duck eggs. Journal of agricultural and food chemistry, 47(4), 1495–1500. [Link]

  • Friedman, M. (1996). Lysinoalanine in food and in antimicrobial proteins. In Protein Crosslinking (pp. 227-243). Springer, Boston, MA.
  • Cooper, J. (2020, August 12). How to Prepare Calibration Standards [Video]. YouTube. [Link]

  • van der Ende, M. Y., van der Goot, E., van der Klis, F. R. M., de Vries, M., & Williams, M. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(4), 62. [Link]

  • Agilent Technologies. (2017). Amino Acid Analysis: “How-To” Guide. [Link]

  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of agricultural and food chemistry, 47(4), 1295–1319. [Link]

  • Dyer, A. N., Kaleda, A., & Grynspan, F. (2016). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food chemistry, 208, 268–275. [Link]

  • ZAGENO. (2023, July 11). Bradford Assay Troubleshooting Guide: Common Errors and Fixes. [Link]

  • IKEV. (n.d.).
  • van de Merbel, N. C., Savoie, N., & Ohtsu, Y. (2014). Stability: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 411–418. [Link]

  • Steinhart, H., & Bergner, E. (2000). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.
  • University of Malta. (n.d.).
  • Al-Majthoub, M. M., & Al-Zoubi, R. M. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). International Journal of Dairy Science, 7(1), 1-14.
  • Klomp, L. W., & de Koning, T. J. (2009). Aspects of the formation of lysinoalanine in milk and milk products. Journal of Dairy Research, 76(3), 309-323.
  • Friedman, M. (1978). Inhibition of lysinoalanine synthesis by protein acylation. Advances in experimental medicine and biology, 105, 613–648. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Khan, M. S., Kumar, S., & Gautam, P. (2015). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Journal of analytical & bioanalytical techniques, 6(4), 1000262. [Link]

  • Liu, X., Wang, X., Wang, Y., & Li, F. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 186, 113312. [Link]

  • Hasegawa, K., & Sakamoto, M. (1982). Determination of the Lysinoalanine Content in Commercial Foods by Gas Chromatography-selected Ion Monitoring. Agricultural and Biological Chemistry, 46(11), 2589-2594.
  • IROA Technologies. (2023, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]

  • Woolf, E. J., & Eris, T. (2013). Internal standard considerations for protein therapeutic bioanalytical LC-MS/MS assays. Bioanalysis, 5(10), 1251–1258. [Link]

Sources

Optimization

Dealing with interferences from other amino acids in lysinoalanine analysis.

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Lysinoalanine (LAL) is an unnatural amino acid formed when protein-containing materials are exposed to heat and alkaline conditions.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed when protein-containing materials are exposed to heat and alkaline conditions.[1][2] Its formation involves the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine or serine.[1][2][3] As a marker for severe processing conditions, LAL quantification is critical in the food industry for nutritional assessment and in biopharmaceutical development to ensure the stability and safety of protein-based drugs.

However, the accurate analysis of LAL is frequently complicated by interferences from the complex matrix of other amino acids and related compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common amino acids and compounds that interfere with LAL analysis?

The most significant interferences depend on the analytical method employed. However, several compounds are consistently cited as problematic across different techniques:

  • Ornithinoalanine (OAL): A structural analog of LAL, OAL can be formed under similar conditions and may co-elute with LAL in some chromatographic systems.[4]

  • Lanthionine (LAN) and Methyl-lanthionine: These cross-linked amino acids are also formed via dehydroalanine intermediates and can pose separation challenges.[1][2]

  • Basic Amino Acids: Lysine, histidine, and arginine, present in high concentrations in protein hydrolysates, can cause column overload or peak tailing, potentially obscuring the LAL peak.

  • Furosine and Pyridosine: These are early and advanced Maillard reaction products that can sometimes interfere with LAL determination depending on the chromatographic conditions.[5]

  • Unknown Ninhydrin-Positive Compounds: Particularly in complex matrices like heated milk products, unidentified compounds can co-elute with LAL, leading to artificially high results, especially in methods relying on non-specific detection like ninhydrin reaction.[6]

Q2: Why do these compounds interfere with LAL analysis?

Interference occurs through several mechanisms:

  • Similar Physicochemical Properties: Compounds with similar polarity, charge, and size to LAL can be difficult to separate chromatographically. This is the primary issue with analogs like OAL.

  • Co-elution: In chromatography, an interfering compound may have the same or a very similar retention time as LAL, resulting in overlapping peaks that are difficult to quantify accurately.

  • Ion Suppression/Enhancement (Mass Spectrometry): In LC-MS/MS analysis, co-eluting compounds can affect the ionization efficiency of LAL in the mass spectrometer's source, leading to inaccurate quantification.[7]

  • Non-Specific Derivatization/Detection: Methods using general derivatization reagents (e.g., dansyl chloride, ninhydrin) can react with other primary and secondary amines in the sample, creating a complex mixture where separation is critical.[6][8]

Q3: How can I confirm if my analysis is suffering from interference?

Identifying interference requires a systematic approach:

  • Peak Shape Analysis: Examine the LAL peak in your chromatogram. Asymmetry, tailing, or the presence of "shoulders" can indicate a co-eluting compound.

  • Spike and Recovery: Add a known amount of LAL standard to your sample matrix and analyze it. A recovery rate significantly different from 100% (e.g., <85% or >115%) suggests the presence of matrix effects or interference.

  • Use of Orthogonal Methods: Analyze the same sample using two different analytical techniques (e.g., HPLC-UV and LC-MS/MS). A significant discrepancy in the quantified LAL concentration is a strong indicator of interference in one or both methods.[6]

  • Mass Spectrometry Confirmation: If using a non-MS method, analyze a suspect sample by LC-MS/MS. The high specificity of monitoring for LAL's specific parent and fragment ions can confirm its identity and purity.[7][9]

Q4: What is the best analytical technique to minimize interferences in LAL analysis?

While no single method is perfect for every matrix, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard for its superior specificity and sensitivity.[7][9] By monitoring specific mass transitions (Multiple Reaction Monitoring or MRM), it can effectively distinguish LAL from co-eluting compounds, even if they are not chromatographically separated.

However, excellent results can also be achieved with HPLC and GC methods, provided that the sample preparation and chromatographic conditions are carefully optimized.

Experimental Workflows & Troubleshooting Guides

The overall workflow for LAL analysis involves several critical stages where interferences can be introduced or mitigated.

LAL_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Defatting 1. Defatting (if needed) Hydrolysis 2. Acid Hydrolysis Defatting->Hydrolysis Removes lipids Cleanup 3. Solid Phase Extraction (SPE) Hydrolysis->Cleanup Releases amino acids Interference1 Matrix Complexity Hydrolysis->Interference1 Derivatization 4. Derivatization (for HPLC/GC) Cleanup->Derivatization Removes interferents Separation 5. Chromatographic Separation Derivatization->Separation Improves volatility/ detection Detection 6. Detection & Quantification Separation->Detection Isolates LAL Interference2 Co-eluting Compounds Separation->Interference2 Interference3 Ion Suppression Detection:e->Interference3:w

Caption: General workflow for lysinoalanine (LAL) analysis highlighting key stages.

Guide 1: Optimizing Acid Hydrolysis

Acid hydrolysis is necessary to cleave peptide bonds and release LAL, but it's a harsh process that can generate artifacts.[10][11][12]

Protocol: Standard Acid Hydrolysis

  • Sample Preparation: Weigh a protein sample (typically 10-100 mg) into a hydrolysis tube. For high-fat samples, pre-extract lipids with a solvent like n-hexane/isopropanol.[10]

  • Acid Addition: Add a sufficient volume of 6 M HCl to the tube.

  • Inert Atmosphere: Purge the tube with nitrogen or argon to remove oxygen, which can degrade certain amino acids.

  • Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.[10][13]

  • Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the hydrolysate in a suitable buffer for analysis.

Troubleshooting Hydrolysis-Related Interferences

IssueProbable CauseRecommended Solution
Incomplete Hydrolysis Insufficient time or temperature. Hydrophobic peptide bonds (e.g., Val-Val, Ile-Leu) are resistant.Increase hydrolysis time to 48 or 72 hours, or increase the temperature to 165°C for a shorter duration. Analyze at multiple time points and extrapolate to time zero for the most accurate quantification of labile amino acids.[12]
Amino Acid Degradation Presence of oxygen or residual carbohydrates in the sample. Tryptophan, serine, and threonine are particularly labile.[11][12]Ensure thorough purging with an inert gas before sealing. Add a scavenger like phenol or thioglycolic acid to the 6 M HCl to protect sensitive residues.[14]
Racemization The harsh acidic and high-temperature conditions can convert L-amino acids to D-amino acids.To accurately determine the original D-amino acid content and correct for hydrolysis-induced racemization, perform hydrolysis in deuterated acid (DCl). This allows for the differentiation of native vs. process-induced D-isomers by mass spectrometry.[15]
Guide 2: Interference Mitigation in GC-MS Analysis

Gas chromatography requires volatile analytes, so LAL and other amino acids must be derivatized.[16] This two-step process (esterification followed by acylation) is critical for success.

GC_Troubleshooting cluster_deriv Derivatization Issues cluster_chrom Chromatography Issues Start Poor Peak Shape or Resolution in GC-MS Incomplete Incomplete Reaction Start->Incomplete Moisture Moisture Contamination Start->Moisture SideProducts Side Products Start->SideProducts CoElution Peak Co-elution Start->CoElution ColumnBleed High Background/Column Bleed Start->ColumnBleed Sol1 Increase reaction time/temp. Ensure proper reagent stoichiometry. Incomplete->Sol1 Solution Sol2 Use anhydrous solvents/reagents. Dry sample thoroughly before derivatization. Moisture->Sol2 Solution Sol3 Optimize reaction conditions. Consider a different derivatization reagent (e.g., MTBSTFA for more stable derivatives). SideProducts->Sol3 Solution Sol4 Adjust GC temperature program (slower ramp). Use a longer or different polarity column. Utilize Selected Ion Monitoring (SIM). CoElution->Sol4 Solution Sol5 Condition the column properly. Use a low-bleed column. ColumnBleed->Sol5 Solution

Caption: Troubleshooting decision tree for common GC-MS analysis issues.

Key Considerations for GC-MS:

  • Derivatization Choice: Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[16] MTBSTFA derivatives are generally more stable and less sensitive to moisture. Trifluoroacetyl (TFA) derivatives are also widely used and show good separation for LAL.[13][17]

  • Selected Ion Monitoring (SIM): Instead of scanning all masses, monitor only a few characteristic ions for LAL and your internal standard. This dramatically increases sensitivity and selectivity, effectively filtering out chemical noise from interfering compounds.[13]

LAL Derivative (Example)Characteristic Ions (m/z) for SIM
N-trifluoroacetyl-n-butyl ester (BTFA-LAL)351 (Base Peak)
Note: Specific ions will depend on the exact derivatization method and mass spectrometer used. Always confirm fragments with a pure standard.
Guide 3: Maximizing Specificity with LC-MS/MS

LC-MS/MS provides the highest level of confidence in LAL identification and quantification.[9] The key is developing a robust method that combines chromatographic separation with mass spectrometric specificity.

Protocol: Key Steps for LC-MS/MS Method Development

  • Standard Infusion: Infuse a pure LAL standard directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize fragmentation parameters (collision energy) to find the most intense and stable product ions.

  • MRM Transition Selection: Choose at least two MRM transitions (precursor ion → product ion) for LAL. One transition is used for quantification (the "quantifier"), and the second is used for confirmation (the "qualifier"). The ratio of these two transitions should be constant in standards and samples.

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method. While complete separation from all other amino acids is less critical than in other methods, good chromatography is still essential to minimize ion suppression. A gradient elution using water and acetonitrile with an additive like formic acid is common.[7]

  • Internal Standard: Use a stable isotope-labeled LAL (e.g., LAL-d4) as an internal standard. It will co-elute with the native LAL and experience the same ion suppression or enhancement, providing the most accurate correction.

  • Matrix Effect Evaluation: Perform a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with LAL, and a pure LAL standard. A significant difference in the LAL response between the spiked extract and the pure standard indicates a matrix effect that must be addressed (e.g., by further sample cleanup or dilution).

Troubleshooting LC-MS/MS Interferences

IssueProbable CauseRecommended Solution
Signal Suppression/Enhancement Co-eluting matrix components affecting LAL ionization.Improve chromatographic separation to move LAL away from the interfering region. Dilute the sample extract. Use a more rigorous sample cleanup method (e.g., specific SPE sorbent). The use of a stable isotope-labeled internal standard is the most effective way to compensate for this.[7]
Isobaric Interference An unrelated compound has the same mass as LAL and produces a fragment of the same mass, leading to a false positive.This is rare but possible. Monitor a second, specific MRM transition for LAL. The ratio of the quantifier to qualifier ion must match that of a pure standard. If it doesn't, an interference is present. High-resolution mass spectrometry (HRMS) can also be used to resolve the isobaric compounds based on their exact mass.
In-source Fragmentation LAL fragments in the ion source before mass selection, potentially leading to inaccurate precursor ion measurement.Optimize ion source parameters (e.g., voltages, temperatures) to ensure "soft" ionization that keeps the precursor ion intact.

References

  • Montilla, A., Gómez-Ruiz, J. A., Olano, A., & del Castillo, M. D. (2007). A GC-FID method for analysis of lysinoalanine. Molecular Nutrition & Food Research, 51(4), 415–422. [Link]

  • Haagsma, N., & Slump, P. (1978). Evaluation of lysinoalanine determinations in food proteins. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 167(4), 238–240. [Link]

  • Polo, C., & San-José, C. (2000). Determination of lysinoalanine in dairy products by high performance liquid chromatography (HPLC). Grasas y Aceites, 51(1-2), 65-69. [Link]

  • ResearchGate. (n.d.). Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine. [Link]

  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Romanian Journal of Physics, 55(1-2), 213-221.
  • Hasegawa, K., Muramoto, K., & Yako, N. (1987). Determination of the Lysinoalanine Content in Commercial Foods by Gas Chromatography-selected Ion Monitoring. Agricultural and Biological Chemistry, 51(4), 1169-1172. [Link]

  • ResearchGate. (n.d.). Studies concerning the determination of lysinoalanine in food proteins. [Link]

  • McKerchar, H. J., Gerrard, J. A., & Lassé, M. (2023). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 404, 134594. [Link]

  • ResearchGate. (2018). What is the best method for amino acid sample preparation using acid hydrolysis? [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Villamiel, M., Corzo, N., & Olano, A. (2000). Determination of lysinoalanine in foods containing milk protein by high-performance chromatography after derivatisation with dansyl chloride.
  • Friedman, M. (1978). Inhibition of lysinoalanine synthesis by protein acylation. Advances in Experimental Medicine and Biology, 105, 613–648. [Link]

  • ResearchGate. (n.d.). A GC-FID method for analysis of Lysinoalanine. [Link]

  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of agricultural and food chemistry, 47(4), 1295–1319. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Agerbirk, M. B., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 103. [Link]

  • ResearchGate. (n.d.). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. [Link]

  • Walker, J. M. (1994). Hydrolysis of Samples for Amino Acid Analysis. In: The Protein Protocols Handbook. Humana Press. [Link]

  • Friedman, M. (1996). Lysinoalanine in food and in antimicrobial proteins. Sub-cellular biochemistry, 26, 165–190. [Link]

  • ResearchGate. (n.d.). Inhibition of lysinoalanine formation in food proteins. [Link]

  • Boschin, G., Scaglioni, L., & Arnoldi, A. (1999). Optimization of the synthesis of the cross-linked amino acid ornithinoalanine and nuclear magnetic resonance characterization of lysinoalanine and ornithinoalanine. Journal of agricultural and food chemistry, 47(1), 223–228. [Link]

  • Erbersdobler, H. F., & Holstein, B. (1979). [Simultaneous determination of lysine, lysinoalanine, furosine, and pyridosine in food and feed (author's transl)]. Zeitschrift fur Lebensmittel-Untersuchung und -Forschung, 168(1), 6–9. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Lysinoalanine (LAL) Derivatization with Dansyl Chloride

Welcome to the technical support center for the derivatization of lysinoalanine (LAL) with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of lysinoalanine (LAL) with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial analytical step. Here, we address common challenges and frequently asked questions to ensure you achieve robust, reproducible, and sensitive quantification of LAL in your samples.

Section 1: Fundamentals of the LAL-Dansyl Chloride Reaction

Q1: What is the chemical basis for the reaction between lysinoalanine and dansyl chloride?

A1: The derivatization of lysinoalanine (LAL) with dansyl chloride is a nucleophilic substitution reaction. LAL possesses three potential reaction sites: two primary amino groups (one on the alanine moiety and one on the lysine moiety) and one secondary amino group within the cross-link. Dansyl chloride is a highly reactive sulfonyl chloride.[1][2]

The reaction proceeds under alkaline conditions (typically pH 9.5-10.0).[3][4] At this pH, the amino groups of LAL are deprotonated, making them potent nucleophiles. These nucleophilic amines attack the electrophilic sulfur atom of the sulfonyl chloride group on dansyl chloride. This results in the displacement of the chloride ion and the formation of a stable, highly fluorescent sulfonamide adduct.[1] This derivatization is essential because LAL itself is not fluorescent and has poor UV absorbance, making the dansylated product easily detectable by HPLC with fluorescence or UV detectors.[1][4]

Section 2: Protocol Optimization and Best Practices

Q2: What is the optimal pH for the derivatization, and why is it so critical?

A2: The optimal pH for the dansylation of amino acids, including LAL, is between 9.5 and 10.0.[3][4][5] This pH range represents a critical balance:

  • Maximizing Reactivity: The reactivity of the amino groups on LAL is dependent on them being in their unprotonated, nucleophilic form (-NH2). A pH above the pKa of these amino groups ensures a high concentration of the reactive species.

  • Minimizing Reagent Degradation: Dansyl chloride is susceptible to hydrolysis, where it reacts with water to form non-reactive dansyl sulfonic acid (dansic acid).[5][6] The rate of this hydrolysis increases rapidly at pH values above 9.5.[5][7]

Therefore, maintaining the pH strictly within the 9.5-10.0 range is crucial for achieving high derivatization yields while preventing excessive loss of the reagent. Using a robust buffer system, such as a sodium carbonate/bicarbonate buffer, is highly recommended to maintain this pH throughout the reaction.[8]

Q3: How do I determine the optimal concentration of dansyl chloride and reaction time?

A3: A significant molar excess of dansyl chloride is necessary to drive the reaction to completion, especially when dealing with complex biological samples where other primary and secondary amines may compete for the reagent.[3][6] However, an excessive amount can lead to side reactions and decomposition of the desired dansyl-LAL product.[3][6]

Optimization Strategy:

  • Start with a Guideline: A common starting point is a dansyl chloride concentration of approximately 2-5 mg/mL in acetone or acetonitrile.[9]

  • Time and Temperature: The reaction is typically carried out at an elevated temperature to increase the rate.[3][4] Common conditions range from 38°C for 90-120 minutes to 80°C for 30 minutes.[4][9]

  • Empirical Testing: The ideal conditions are best determined empirically for your specific sample matrix and analytical system. A time-course experiment (e.g., sampling at 30, 60, 90, and 120 minutes) at a fixed temperature (e.g., 60°C) can identify the point at which the product yield plateaus. Similarly, testing a range of dansyl chloride concentrations will reveal the optimal excess required.

ParameterTypical RangeRationale
pH 9.5 - 10.0Balances amine reactivity and reagent stability.[3][4]
Temperature 38°C - 80°CAccelerates the reaction rate.[4][9]
Time 30 - 120 minDepends on temperature and sample complexity.[4][9]
Solvent Acetone or AcetonitrileSolubilizes dansyl chloride.[3][4]
Table 1: Key Parameters for LAL Dansylation Optimization
Q4: Is it necessary to quench the reaction? If so, what is the best method?

A4: Yes, quenching the reaction is a critical and often overlooked step.[3][6] After the optimal reaction time, the excess, highly reactive dansyl chloride must be consumed. Failure to do so can lead to:

  • Derivative Decomposition: Excess dansyl chloride can react with and degrade the newly formed dansyl-LAL derivatives.[3][6]

  • Chromatographic Issues: The unreacted reagent can interfere with the HPLC analysis and potentially damage the column.[6]

The most common and effective method for quenching is the addition of a small primary or secondary amine. While reagents like ethylamine have been used, a simple solution of ammonium hydroxide is often sufficient.[6][8] It reacts with the remaining dansyl chloride to form dansylamide, a byproduct that can be chromatographically separated from the analytes of interest.[6]

Section 3: Troubleshooting Guide

Q5: I am seeing low or no yield of my dansyl-LAL derivative. What are the likely causes?

A5: Low derivatization yield is a common problem with several potential root causes:

  • Incorrect pH: This is the most frequent issue. Verify the pH of your reaction buffer. If the pH is too low (<9.0), the amino groups on LAL will be protonated and non-reactive.

  • Degraded Dansyl Chloride: Dansyl chloride is sensitive to light and moisture.[3] Ensure it has been stored properly in a desiccator and protected from light. Prepare fresh solutions of the reagent in a suitable solvent like acetone or acetonitrile, as it is unstable in DMSO.[2][3]

  • Insufficient Reagent: The concentration of LAL in your sample may be higher than anticipated, or other primary amines in the matrix may be consuming the reagent. Try increasing the molar excess of dansyl chloride.

  • Suboptimal Time/Temperature: The reaction may not have been allowed to proceed to completion. Consider increasing the incubation time or temperature as described in the optimization section.[4]

Q6: My chromatogram shows multiple peaks, making quantification difficult. How can I resolve this?

A6: Extraneous peaks can arise from several sources. A systematic approach is needed for diagnosis:

  • Run a Reagent Blank: Prepare a sample containing only the buffer and dansyl chloride (no LAL). This will help you identify peaks corresponding to the reagent itself and its hydrolysis byproduct, dansyl sulfonic acid.[6]

  • Run an Unquenched vs. Quenched Blank: Comparing a quenched and unquenched blank can help identify the peak corresponding to the quencher adduct (e.g., dansylamide).[6]

  • Consider LAL's Structure: Lysinoalanine has three amino groups. Depending on the reaction conditions, you may form mono-, di-, and tri-dansylated LAL species, each with a different retention time. Optimizing for a single, predominant species is key for reproducible quantification. A higher excess of dansyl chloride and longer reaction times generally favor the formation of the fully derivatized product.

  • Matrix Effects: Components in your sample matrix (e.g., other amino acids, peptides) can also be derivatized and co-elute with your peak of interest.[10] Sample clean-up using solid-phase extraction (SPE) prior to derivatization may be necessary.

Q7: The fluorescence signal of my derivatized samples seems to decrease over time. What causes this instability?

A7: Dansylated amino acids are known to be sensitive to several factors that can cause signal degradation:[3]

  • Light Exposure: Both dansyl chloride and its derivatives are photosensitive.[3] All steps, from reagent preparation to analysis, should be performed in amber vials or with protection from direct light.

  • pH: While the reaction requires high pH, the final derivatized sample should be stored at a more neutral or slightly acidic pH to prevent hydrolysis of the sulfonamide bond.[3]

  • Temperature: For long-term storage, keep derivatized samples at 4°C or frozen at -20°C.[8] Avoid repeated freeze-thaw cycles.

Section 4: Experimental Workflow & Protocols

Optimized LAL Derivatization Protocol

This protocol provides a robust starting point. Further optimization may be required based on your specific sample matrix and instrumentation.

1. Reagent Preparation:

  • Derivatization Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.[8]
  • Dansyl Chloride Solution: Freshly prepare a 50 mM solution of dansyl chloride in 100% acetonitrile (ACN).[8] This solution may appear slightly opaque. Store in the dark and use within 24 hours.[8]
  • Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.[8]

2. Derivatization Procedure:

  • To 50 µL of your sample or LAL standard, add 50 µL of the pH 9.8 derivatization buffer.
  • Immediately before use, mix the Dansyl Chloride Solution and the Derivatization Buffer in a 1:1 ratio.[8] Add 100 µL of this mixture to your sample.
  • Vortex the mixture thoroughly.
  • Incubate the reaction at 60°C for 60 minutes in the dark.[4]
  • Remove from heat and add 20 µL of the Quenching Solution to consume excess dansyl chloride. Vortex again.
  • Centrifuge the sample to pellet any precipitate.
  • The supernatant is now ready for injection into your HPLC system.
Visual Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_post Post-Reaction Sample 1. Sample/Standard (50 µL) Buffer 2. Add Buffer (pH 9.8, 50 µL) Sample->Buffer Dansyl 3. Add Dansyl-Cl (100 µL) Buffer->Dansyl Incubate 4. Incubate (60°C, 60 min, Dark) Dansyl->Incubate Quench 5. Quench (NH4OH, 20 µL) Incubate->Quench Analyze 6. Centrifuge & Analyze Supernatant Quench->Analyze

A step-by-step workflow for LAL derivatization.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low/Inconsistent Yield CheckpH Is buffer pH 9.5-10.0? Start->CheckpH CheckReagent Is Dansyl-Cl reagent fresh? CheckpH->CheckReagent Yes Solution_pH Adjust/Remake buffer. CheckpH->Solution_pH No CheckExcess Is reagent in sufficient excess? CheckReagent->CheckExcess Yes Solution_Reagent Prepare fresh reagent from stock. CheckReagent->Solution_Reagent No CheckConditions Are time/temp optimal? CheckExcess->CheckConditions Yes Solution_Excess Increase Dansyl-Cl concentration. CheckExcess->Solution_Excess No Solution_Conditions Increase time or temperature. CheckConditions->Solution_Conditions No

A decision tree for troubleshooting low derivatization yield.

References

  • Technical Support Center: Stability of Dansylated Amino acids - Benchchem.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem.
  • Targeted quantification of amino acids by dansylation - PMC - NIH.
  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF - Scribd.
  • Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar.
  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI.
  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples | Request PDF - ResearchGate.
  • Dansyl chloride - Wikipedia.
  • Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins | PDF - Scribd.
  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed.
  • Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC) - ResearchGate.
  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - ResearchGate.
  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent - MDPI.

Sources

Optimization

Best practices for the storage and handling of lysinoalanine dihydrochloride.

Welcome to the Technical Support Center for Lysinoalanine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Lysinoalanine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for the storage, handling, and use of this compound. Our goal is to move beyond simple instructions and explain the scientific principles behind our recommendations, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding lysinoalanine dihydrochloride.

Q1: What is lysinoalanine dihydrochloride and why is the dihydrochloride salt form used?

A1: Lysinoalanine (LAL) is an unusual amino acid formed by the cross-linking of a lysine residue with a dehydroalanine residue.[1] It is not a dipeptide as it lacks a peptide bond.[1] The dihydrochloride salt form is typically used for research purposes because it enhances the stability and solubility of the compound, making it easier to handle and use in experimental settings.[1]

Q2: What are the primary safety concerns when handling this compound?

A2: Lysinoalanine dihydrochloride is not classified as a hazardous substance by most suppliers and is stable under normal conditions.[2][3][4] However, as with any chemical, it is important to follow standard laboratory safety protocols. The compound is a combustible solid, so avoid creating dust clouds near ignition sources.[5][6] In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be released.[2][4][6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a well-ventilated area to avoid inhalation of the powder.[2][5]

Q3: Is lysinoalanine dihydrochloride hygroscopic?

A3: Yes, the compound is described as hygroscopic, meaning it can absorb moisture from the air.[3][7][8] This is a critical consideration for both storage and handling, as moisture absorption can lead to clumping and may affect the accuracy of weighing and the stability of the compound.

Q4: Can this compound chelate metals?

A4: Yes, synthetic lysinoalanine has been found to have a strong chelating ability for metals.[5][8][9] This is an important property to consider in your experimental design, as it could potentially sequester metal ions from your buffer or media, which might inhibit metalloenzymes.[7][10]

Storage and Handling: Ensuring Compound Integrity

Proper storage and handling are fundamental to obtaining reliable and reproducible results. Lysinoalanine dihydrochloride's hygroscopic nature and stability profile demand careful attention to these details.

Recommended Storage Conditions

To maintain the long-term stability and purity of solid lysinoalanine dihydrochloride, adhere to the following conditions. The variability in recommended temperatures from different suppliers likely reflects different purity grades or formulations. For critical applications, always refer to the supplier-specific recommendations.

ParameterRecommendationRationale
Temperature -15°C to 2-8°C[1][5][8]Low temperatures slow down any potential degradation reactions, ensuring long-term stability.
Atmosphere Store in a dry, well-ventilated area.[2][3][5]Prevents moisture absorption due to the compound's hygroscopic nature.[7][8]
Container Keep in the original, tightly sealed container.[2][3][5][6]A tight seal is the primary defense against moisture and atmospheric contaminants.
Incompatibilities Store away from strong oxidizing agents.[2][4]Prevents potential chemical reactions that could degrade the compound.
Handling Protocol: Step-by-Step
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which can lead to clumping and degradation.

  • Weighing: Weigh the compound in a low-humidity environment if possible. Use a clean, dry spatula. Work efficiently to minimize the exposure time to the atmosphere.

  • Closing: Immediately after dispensing, securely seal the container. Consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moist air, especially for long-term storage.

  • Personal Protection: Always wear appropriate PPE, including gloves, a lab coat, and safety glasses. If there is a risk of generating dust, use a fume hood or a ventilated balance enclosure.[2][5]

Solution Preparation and Stability

The utility of lysinoalanine dihydrochloride in experiments depends on the proper preparation and stability of its solutions.

Protocol for Preparing an Aqueous Stock Solution
  • Solvent Selection: Use high-purity, deionized water as the solvent. While the compound is described as "slightly" soluble in water, this generally refers to the ability to make solutions at common experimental concentrations.[1][5][8]

  • Calculation: Determine the required mass of lysinoalanine dihydrochloride for your desired concentration and volume. The molecular weight is 306.19 g/mol .[1][8]

  • Dissolution: Add the weighed powder to your target volume of water. Mix by vortexing or gentle agitation. Sonication in a water bath can be used to aid dissolution if needed, but avoid excessive heating.

  • pH Adjustment (Optional but Recommended): The pH of the solution will be acidic due to the dihydrochloride salt. Depending on your experimental needs, you may need to adjust the pH. Be aware that lysinoalanine formation (and potentially degradation) is highly pH-dependent, with increased rates at higher pH.[1][7][11] For general stability, a neutral to slightly acidic pH is preferable.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates and for sterilization if required for cell culture experiments.

  • Storage of Solutions: Store stock solutions at 2-8°C for short-term use (a few days) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Understanding Solution Stability: The Impact of pH and Temperature

The stability of lysinoalanine in solution is a dynamic process influenced by both pH and temperature. The very reaction that forms lysinoalanine in proteins (high pH and heat) can also contribute to its degradation or further reactions in solution.[1][9][11]

  • Effect of pH: Lysinoalanine formation is significantly accelerated at alkaline pH (pH > 9).[1][2] While the dihydrochloride salt is stable, if you adjust the pH of your solution to be highly alkaline, you risk potential degradation, especially if heat is also applied.[6]

  • Effect of Temperature: Elevated temperatures provide the activation energy for degradation reactions.[1][12] Studies on the related compound, lysine hydrochloride, show that degradation rates increase with temperature.[12] Therefore, solutions should be kept cool and protected from prolonged exposure to high temperatures.

The diagram below illustrates the decision-making process for preparing and storing solutions to maximize their stability and suitability for your experiments.

Caption: Workflow for preparing and storing lysinoalanine dihydrochloride solutions.

Troubleshooting Guide

Even with the best practices, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Inconsistent or Drifting Retention Times in HPLC Analysis

  • Q: My lysinoalanine peak is shifting between injections in my reverse-phase HPLC run. What's happening?

    • A: Drifting retention times are a classic symptom of an unstable chromatographic system.

      • Possible Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase. If you are running a gradient, ensure sufficient re-equilibration time between runs.[13]

      • Solution 1: Increase the equilibration time between injections. A good rule of thumb is to flush the column with 5-10 column volumes of the initial mobile phase conditions.

      • Possible Cause 2: Mobile Phase Instability. The composition of your mobile phase may be changing over time due to the evaporation of a more volatile solvent or inconsistent preparation.[13][14]

      • Solution 2: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation. For highest precision, prepare mobile phases gravimetrically instead of volumetrically.[14]

      • Possible Cause 3: Temperature Fluctuations. The temperature of the column can significantly affect retention times.[13]

      • Solution 3: Use a column oven to maintain a constant and stable temperature throughout your analytical run.

      • Possible Cause 4: pH is too close to the pKa of the analyte. This can cause retention times to fluctuate.

      • Solution 4: Ensure your mobile phase is buffered and the pH is not close to the pKa of lysinoalanine.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

  • Q: I'm analyzing a freshly prepared solution of lysinoalanine dihydrochloride, but I see small, unexpected peaks. Is my standard impure?

    • A: While impurities from synthesis are possible, these peaks could also be degradation products or artifacts.

      • Possible Cause 1: Degradation. Although the solid is stable, degradation can occur in solution, especially if exposed to high pH or temperature.[1][6]

      • Solution 1: Prepare solutions fresh and store them properly as described above. To confirm if the peaks are degradation products, you can perform a forced degradation study. Briefly heat a sample of your solution (e.g., 60°C for a few hours) and see if the unknown peaks increase in size.[6]

      • Possible Cause 2: Contaminated Mobile Phase or System. Impurities can leach from solvent bottles, tubing, or be present in the solvents themselves, appearing as ghost peaks, especially in gradient elution.[4]

      • Solution 2: Use high-purity, HPLC-grade solvents and additives. Filter aqueous buffers before use.[4] Run a blank gradient (without injection) to see if the peaks are still present.

      • Possible Cause 3: Sample Matrix Effects. If you are analyzing a complex sample, other components could be co-eluting.

      • Solution 3: Spike a clean sample with a known amount of your lysinoalanine standard. If the peak shape and retention time are consistent, the issue may lie within your sample matrix.

The following flowchart provides a logical path for diagnosing unexpected analytical results.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Lysinoalanine in Infant Formula

Introduction: The Critical Need for Accurate Lysinoalanine Quantification in Infant Nutrition Lysinoalanine (LAL) is a cross-linked amino acid formed during the processing of protein-containing foods, particularly under...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Lysinoalanine Quantification in Infant Nutrition

Lysinoalanine (LAL) is a cross-linked amino acid formed during the processing of protein-containing foods, particularly under alkaline conditions or high heat.[1] In infant formula, the primary source of protein is often cow's milk, which undergoes significant thermal treatment to ensure microbiological safety.[1] This processing can lead to the formation of LAL, a compound that has raised safety concerns and is considered a marker of thermal damage to proteins.[2] The presence of LAL can diminish the nutritional quality of infant formula by reducing the bioavailability of essential amino acids like lysine and may impair the action of digestive enzymes.[1] Given that infant formula is the sole source of nutrition for many infants, the accurate and reliable quantification of LAL is of paramount importance to ensure the safety and nutritional integrity of these products.

This guide provides a comprehensive framework for the validation of a new analytical method for determining lysinoalanine in infant formula. As a self-validating system, the protocols and experimental designs detailed herein are grounded in established scientific principles and regulatory guidelines, ensuring the generation of robust and defensible data. We will explore the rationale behind key experimental choices, compare the performance of a new method against established alternatives, and provide detailed, step-by-step protocols for its validation.

Foundational Principles of Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[3] This involves a series of experiments designed to evaluate the method's performance characteristics. For quantitative methods in food analysis, regulatory bodies like the FDA provide clear guidelines on the essential performance characteristics that must be assessed. These include:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methodologies for Lysinoalanine

The determination of lysinoalanine in complex matrices like infant formula typically involves three key stages: protein hydrolysis, derivatization (for chromatographic methods), and instrumental analysis. The choice of methodology at each stage significantly impacts the overall performance of the assay. Here, we compare a new hypothetical High-Performance Liquid Chromatography (HPLC) method with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach.

Methodological Overview
  • New HPLC-UV Method: This method utilizes acid hydrolysis to liberate LAL from the protein backbone, followed by pre-column derivatization with a suitable agent (e.g., dansyl chloride) to render the analyte detectable by a UV detector. Separation is achieved on a reversed-phase HPLC column.

  • Traditional GC-MS Method: This approach also begins with acid hydrolysis. However, for GC analysis, the analyte must be volatile. Therefore, a two-step derivatization is often required to cap both the amino and carboxyl functional groups (e.g., silylation). The derivatized LAL is then separated on a GC column and detected by a mass spectrometer.

Performance Comparison
Performance ParameterNew HPLC-UV MethodTraditional GC-MS MethodRationale for Performance
Specificity HighVery HighWhile HPLC-UV provides good specificity through chromatographic separation, GC-MS offers superior specificity due to the additional dimension of mass fragmentation patterns, which provide a molecular fingerprint of the analyte.
**Linearity (R²) **> 0.999> 0.998Both methods can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 95 - 105%90 - 110%Accuracy is highly dependent on the efficiency of the hydrolysis and derivatization steps for both methods. The multi-step derivatization in GC-MS can sometimes introduce more variability.
Precision (%RSD) < 5%< 10%The automated nature of modern HPLC systems often leads to better precision compared to the more manual and multi-step derivatization required for GC-MS.
Limit of Detection (LOD) ~0.1 mg/kg~0.05 mg/kgGC-MS typically offers lower limits of detection due to the high sensitivity of the mass spectrometric detector.
Limit of Quantification (LOQ) ~0.3 mg/kg~0.15 mg/kgConsistent with the LOD, the LOQ for GC-MS is generally lower.
Throughput HigherLowerHPLC methods, particularly with modern UPLC systems, can have shorter run times. The derivatization for GC-MS is often more time-consuming.
Cost & Complexity ModerateHighGC-MS instruments are generally more expensive to purchase and maintain. The requirement for volatile derivatives also adds to the complexity of the sample preparation.

The "Why": Justifying Experimental Choices

A robust analytical method is built on a foundation of sound scientific reasoning. Here, we delve into the causality behind the critical steps in our new HPLC method.

Protein Hydrolysis: Liberating the Target

The first and most critical step is the liberation of LAL from the protein matrix. Acid hydrolysis is the most common technique for this purpose.[4]

  • Choice of Acid: 6M Hydrochloric acid (HCl) is the gold standard for protein hydrolysis.[4] It effectively cleaves peptide bonds while minimizing the degradation of most amino acids.

  • Hydrolysis Conditions: The conditions of hydrolysis (temperature and duration) are a critical balancing act. Insufficient hydrolysis will lead to incomplete recovery of LAL, while overly harsh conditions can lead to its degradation.[5] A typical starting point is 110°C for 24 hours, but this must be optimized for the specific infant formula matrix.[4] The presence of carbohydrates in infant formula can interfere with the hydrolysis of proteins, making this optimization step crucial.

Derivatization: Making the Invisible, Visible

Most amino acids, including LAL, lack a chromophore, meaning they do not absorb UV light and are therefore "invisible" to a standard HPLC-UV detector.[6] Derivatization is the process of chemically modifying the analyte to attach a UV-active or fluorescent tag.

  • Choice of Derivatizing Agent: Dansyl chloride is a popular choice for derivatizing primary and secondary amines.[7][8] It reacts with the amino groups of LAL under mild alkaline conditions to form a highly stable, UV-active derivative. The choice of dansyl chloride is justified by its robust reaction chemistry and the good chromatographic properties of its derivatives.[8]

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols provide a detailed workflow for the validation of the new HPLC-UV method for lysinoalanine in infant formula.

Sample Preparation and Protein Hydrolysis
  • Homogenization: Accurately weigh approximately 10 g of infant formula powder into a 50 mL polypropylene tube. Add 20 mL of deionized water and vortex until a homogeneous suspension is obtained. For liquid infant formula, use an equivalent amount of the ready-to-feed product.

  • Aliquoting: Transfer an aliquot of the homogenate equivalent to approximately 100 mg of protein into a hydrolysis tube.

  • Acid Addition: Add 10 mL of 6M HCl to the hydrolysis tube.

  • Inert Atmosphere: Purge the headspace of the tube with nitrogen gas for 1 minute to remove oxygen, which can degrade certain amino acids during hydrolysis.

  • Hydrolysis: Seal the tube tightly and place it in an oven at 110°C for 24 hours.

  • Neutralization: After cooling, carefully open the tube and neutralize the hydrolysate to a pH of ~7.0 with 6M NaOH.

  • Filtration: Filter the neutralized hydrolysate through a 0.45 µm syringe filter to remove any particulate matter.

Derivatization with Dansyl Chloride
  • Aliquoting: Transfer 100 µL of the filtered hydrolysate into a clean microcentrifuge tube.

  • Buffering: Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Derivatization: Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of 250 mM hydroxylamine hydrochloride to quench the reaction by reacting with the excess dansyl chloride.

  • Final Preparation: The sample is now ready for HPLC analysis.

HPLC-UV Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium phosphate buffer with 5% acetonitrile (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-60% B (linear gradient)

    • 20-25 min: 60% B

    • 25-26 min: 60-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Visualizing the Workflow and Validation Logic

To provide a clear understanding of the experimental process and the logical flow of the validation procedure, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Protein Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Homogenization of Infant Formula Aliquoting Aliquoting for Hydrolysis Homogenization->Aliquoting Acid_Addition Addition of 6M HCl Aliquoting->Acid_Addition Hydrolysis_Step Hydrolysis at 110°C for 24 hours Acid_Addition->Hydrolysis_Step Neutralization Neutralization Hydrolysis_Step->Neutralization Filtration Filtration Neutralization->Filtration Deriv_Aliquoting Aliquoting of Hydrolysate Filtration->Deriv_Aliquoting Derivatization_Reaction Reaction with Dansyl Chloride Deriv_Aliquoting->Derivatization_Reaction Quenching Quenching Derivatization_Reaction->Quenching HPLC_Analysis HPLC-UV Analysis Quenching->HPLC_Analysis

Caption: Experimental workflow for the analysis of lysinoalanine in infant formula.

Validation_Logic cluster_performance Performance Characteristics Method_Development New Analytical Method (HPLC-UV) Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD LOD Method_Development->LOD LOQ LOQ Method_Development->LOQ Robustness Robustness Method_Development->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report Fitness_for_Purpose Fitness for Purpose Demonstrated Validation_Report->Fitness_for_Purpose

Caption: Logical relationship of validation parameters for a new analytical method.

Conclusion: Ensuring the Highest Standards for Infant Nutrition

The validation of a new analytical method for lysinoalanine in infant formula is a rigorous but essential process. It provides the scientific evidence that the method is reliable, accurate, and fit for the critical purpose of monitoring the safety and quality of products for our most vulnerable population. By following a structured validation plan, grounded in scientific principles and regulatory expectations, researchers and quality control professionals can have confidence in the data they generate. This guide provides a comprehensive framework for this process, emphasizing not just the "how" but also the "why" behind each experimental choice. The adoption of robust and validated analytical methods is a cornerstone of ensuring that infant formulas consistently meet the highest standards of safety and nutritional quality.

References

  • D'Agostina, A., Boschin, G., Rinaldi, A., & Arnoldi, A. (2003). Updating on the lysinoalanine content of commercial infant formulae and beicost products. Food Chemistry, 81(4), 517-522. [Link]

  • Al-Saadi, J. M. S. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). Journal of Food Science and Technology, 49(5), 629-634. [Link]

  • Faist, V., Drusch, S., Kiesner, C., Elmadfa, I., & Erbersdobler, H. F. (2000). Determination of lysinoalanine in foods containing milk protein by high-performance chromatography after derivatisation with dansyl chloride. International Dairy Journal, 10(5-6), 339-346. [Link]

  • Mustățea, G., & Cîrciumaru, A. (2019). Protein acidic hydrolysis for amino acids analysis in food-progress over time: a short review. Journal of Hygienic Engineering and Design, 26, 28-34. [Link]

  • AOAC INTERNATIONAL. (2018). Official Method 2018.06: Total Amino Acids in Infant Formulas and Adult Nutritionals. AOAC INTERNATIONAL. [Link]

  • ISO. (2005). ISO 13903:2005 Animal feeding stuffs — Determination of amino acids content. International Organization for Standardization. [Link]

  • Rahman, M. M., & Niimi, J. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 44-53. [Link]

  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. U.S. Food and Drug Administration. [Link]

  • Rombouts, I., Celus, I., Lagrain, B., Brijs, K., & Delcour, J. A. (2009). Formation, cross-linking, and racemization of lysinoalanine in milk protein during heat treatment. Journal of Agricultural and Food Chemistry, 57(8), 3209-3215. [Link]

  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of Agricultural and Food Chemistry, 47(4), 1295-1319. [Link]

  • Pellegrino, L., De Noni, I., & Resmini, P. (1996). Sensitive determination of lysinoalanine for distinguishing natural from imitation Mozzarella cheese. Journal of Dairy Science, 79(5), 725-734. [Link]

  • Boschin, G., D'Agostina, A., Rinaldi, A., & Arnoldi, A. (2003). Lysinoalanine content of formulas for enteral nutrition. Journal of Dairy Science, 86(7), 2283-2287. [Link]

  • Al-Saadi, J. M., Easa, A. M., & Deeth, H. C. (2013). Determination of lysinoalanine in dairy products by high performance liquid chromatography (HPLC). Food Chemistry, 139(1-4), 798-803. [Link]

  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in Experimental Medicine and Biology, 459, 145-159. [Link]

  • Montilla, A., Gómez-Ruiz, J. Á., Olano, A., & del Castillo, M. D. (2007). A GC-FID method for analysis of Lysinoalanine. Molecular Nutrition & Food Research, 51(4), 415-422. [Link]

  • Waters Corporation. (2021). UPLC™-UV Analysis of Amino Acids in Dairy Products – Implementing an International Standard on the ACQUITY™ Premier System. [Link]

  • Mustățea, G., & Cîrciumaru, A. (2019). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD-PROGRESS OVER TIME: A SHORT REVIEW. Journal of Hygienic Engineering and Design, 26, 28-34. [Link]

  • Jaudzems, G., Guthrie, J., Lahrichi, S., & Fuerer, C. (2019). Total Amino Acids by UHPLC-UV in Infant Formulas and Adult Nutritionals, First Action 2018.06. Journal of AOAC INTERNATIONAL, 102(5), 1544-1555. [Link]

  • ISO. (2005). ISO 13903:2005 Animal feeding stuffs - Determination of amino acids content. International Organization for Standardization. [Link]

  • Rombouts, I., Latanova, A. A., Lamberts, L., & Delcour, J. A. (2011). A new mass spectrometric method for the quantification of lysinoalanine in food proteins. Journal of agricultural and food chemistry, 59(13), 6936-6942. [Link]

  • Wang, Y., Zhang, Y., & Zhang, R. (2019). Determination of Lysinoalanine in Milk Products by Q-Orbitrap High Resolution Mass Spectrometry and Variation in Its Content with Temperature. Foods, 8(11), 555. [Link]

  • Gray, W. R. (1972). Amino Acid Analysis by Dansylation: A Revised Method. Methods in Enzymology, 25, 121-138. [Link]

  • Almajidi, M. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. [Link]

  • Zhao, X., & Li, L. (2014). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1198, 141-151. [Link]

  • Al-Saadi, J. M. S., & Deeth, H. C. (2015). Comparison of dansyl chloride and 9-fluorenylmethyl chloroformate as derivatizing agents for the determination of lysinoalanine in dairy products by high-performance liquid chromatography. International Journal of Dairy Technology, 68(3), 369-376. [Link]

  • Friedman, M., & Masters, P. M. (1982). Kinetics of racemization of amino acid residues in alkali-treated soy protein. Journal of Food Science, 47(3), 760-764. [Link]

  • Corzo-Martínez, M., Moreno, F. J., Olano, A., & Villamiel, M. (2008). Formation of lysinoalanine and other Maillard reaction products in commercial infant formulas. Food chemistry, 107(4), 1437-1443. [Link]

  • Garg, U., & Al-Zaben, S. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 55-63). Humana Press, New York, NY. [Link]

  • Zhang, W., Chen, J., Zhang, Y., & Chen, Y. (2018). LC–Orbitrap-MS/MS Analysis of Chosen Glycation Products in Infant Formulas. Molecules, 23(10), 2639. [Link]

  • European Commission. (1998). Commission Directive 98/64/EC establishing community methods of analysis for the determination of amino-acids, crude oils and fats, and olaquindox in feedingstuffs and amending Directive 71/393/EEC. Official Journal of the European Communities, L 257, 14-28. [Link]

  • Finot, P. A., Bujard, E., Mottu, F., & Arnold, M. (1977). Availability of the true starches and proteins of the wheat kernel as a function of particle size. Cereal chemistry, 54(1), 71-79. [Link]

  • Schimpf, K. J., & Carpenter, C. E. (2012). Development rapid analytical methods for inositol as a trace component by HPLC and LC-MS/MS in infant formula. Journal of the Korean Society for Applied Biological Chemistry, 55(5), 637-642. [Link]

  • Haagsma, N., & Slump, P. (1978). Evaluation of lysinoalanine determinations in food proteins. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 167(4), 238-240. [Link]

Sources

Comparative

A Comparative Guide to Lysinoalanine and Lanthionine: Formation, Protein Crosslinking, and Analytical Strategies

For researchers, scientists, and professionals in drug development, a comprehensive understanding of protein modifications is paramount. Among these, the formation of non-canonical amino acid crosslinks, such as lysinoal...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of protein modifications is paramount. Among these, the formation of non-canonical amino acid crosslinks, such as lysinoalanine (LAL) and lanthionine (LAN), can significantly impact protein structure, function, and safety. This guide provides an in-depth, objective comparison of LAL and LAN, focusing on their distinct formation mechanisms, the nature of the protein crosslinks they generate, and the experimental methodologies for their detection and quantification.

I. Introduction: Unraveling Covalent Crosslinks in Proteins

Lysinoalanine and lanthionine are both non-proteinogenic amino acids that arise from post-translational modifications or processing-induced reactions in proteins. While structurally related, their formation pathways, prevalence, and biological consequences differ significantly. LAL is often associated with food processing, particularly under alkaline and high-temperature conditions, and has been linked to reduced nutritional value and potential nephrotoxicity in animal studies.[1] In contrast, lanthionine is a naturally occurring structural component of a class of antimicrobial peptides known as lantibiotics and is also found in various tissues.[2] Understanding the nuances of their formation is critical for controlling protein quality in food science and for characterizing protein structure and function in biological and pharmaceutical research.

II. The Genesis of LAL and LAN: A Tale of a Common Intermediate

The formation of both lysinoalanine and lanthionine proceeds through a common reactive intermediate: dehydroalanine (DHA) .[2][3][4] DHA is typically formed via a β-elimination reaction from serine or cysteine residues within the protein backbone. This initial step is favored by high pH and elevated temperatures.[2][3]

The divergence in the formation of LAL and LAN occurs in the subsequent nucleophilic addition to the electrophilic double bond of the dehydroalanine intermediate.

  • Lysinoalanine (LAL) Formation: The ε-amino group (–NH₂) of a lysine residue acts as the nucleophile, attacking the dehydroalanine residue to form an intermolecular or intramolecular lysinoalanine crosslink.[2][4]

  • Lanthionine (LAN) Formation: The thiol group (–SH) of a cysteine residue serves as the nucleophile, adding to the dehydroalanine residue to create a lanthionine crosslink.[2][3]

This fundamental difference in the attacking nucleophile has profound implications for the conditions that favor the formation of one crosslink over the other. The presence of sulfhydryl-containing compounds, such as cysteine, can competitively inhibit the formation of lysinoalanine by reacting with the dehydroalanine intermediate to form lanthionine instead.[2][3]

G cluster_0 Dehydroalanine (DHA) Formation cluster_1 Crosslink Formation Protein with Serine/Cysteine Protein with Serine/Cysteine Dehydroalanine Intermediate Dehydroalanine Intermediate Protein with Serine/Cysteine->Dehydroalanine Intermediate β-elimination (High pH, High Temp) Lysinoalanine (LAL) Crosslink Lysinoalanine (LAL) Crosslink Dehydroalanine Intermediate->Lysinoalanine (LAL) Crosslink + ε-amino group of Lysine Lanthionine (LAN) Crosslink Lanthionine (LAN) Crosslink Dehydroalanine Intermediate->Lanthionine (LAN) Crosslink + Thiol group of Cysteine

Figure 1: Formation pathways of Lysinoalanine and Lanthionine.

III. Structural and Functional Consequences of Protein Crosslinking

Both LAL and LAN introduce covalent crosslinks that can be either intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains). These crosslinks can significantly alter the three-dimensional structure of proteins, leading to changes in their physical and biological properties.

Lysinoalanine Crosslinking:

  • Impact on Nutrition and Safety: The formation of LAL crosslinks can decrease the nutritional value of proteins by rendering the essential amino acid lysine biologically unavailable.[1] Furthermore, the presence of LAL has been associated with renal changes in rats, although its toxicity in humans is still a subject of research.[2]

  • Structural Perturbations: LAL crosslinks can induce significant conformational changes in proteins, potentially leading to aggregation and reduced solubility. This can also mask cleavage sites for digestive enzymes, further reducing protein digestibility.

Lanthionine Crosslinking:

  • Natural Structural Role: In lantibiotics like nisin, lanthionine bridges are crucial for their unique three-dimensional structure and antimicrobial activity.[2] These crosslinks confer significant stability to the peptide backbone.

  • Tissue Engineering and Biomaterials: The ability of lanthionine to form stable crosslinks is being explored in the development of novel biomaterials with enhanced mechanical properties.

G cluster_LAL Lysinoalanine (LAL) Crosslinking cluster_LAN Lanthionine (LAN) Crosslinking LAL LAL Formation LAL_Consequences Reduced Nutritional Value Potential Toxicity Protein Aggregation LAL->LAL_Consequences LAN LAN Formation LAN_Consequences Stabilizes Protein Structure Essential for Lantibiotic Activity Biomaterial Applications LAN->LAN_Consequences

Figure 2: Consequences of LAL and LAN Protein Crosslinking.

IV. Comparative Analysis of Formation Conditions

While both LAL and LAN formation are promoted by similar conditions, the relative abundance of lysine and cysteine residues in a protein, as well as the specific microenvironment, can influence the predominant crosslink formed.

ParameterLysinoalanine (LAL) FormationLanthionine (LAN) FormationRationale
pH Highly favored at alkaline pH (>9)[2][3][4]Favored at alkaline pH[2][3]The β-elimination reaction to form the dehydroalanine intermediate is base-catalyzed.
Temperature Formation increases with temperature[2][3][4]Formation increases with temperature[2][3]Higher temperatures provide the activation energy for the elimination and addition reactions.
Cysteine Concentration Inhibited by high cysteine concentrations[2][3]Promoted by high cysteine concentrations[3]Cysteine's thiol group is a more reactive nucleophile towards dehydroalanine than lysine's ε-amino group, leading to competitive formation of lanthionine.
Lysine Availability Requires available lysine residuesIndependent of lysine concentrationThe formation of LAL is directly dependent on the presence and accessibility of lysine residues.

V. Experimental Protocols for the Analysis of LAL and LAN

Accurate quantification of LAL and LAN is essential for quality control in the food industry and for structural biology studies. The primary analytical approach involves acid hydrolysis of the protein to liberate the amino acids, followed by chromatographic separation and detection.

A. Sample Preparation: Acid Hydrolysis

Rationale: To break the peptide bonds and release individual amino acids, including the crosslinked LAL and LAN, from the protein backbone. 6 M HCl is the standard reagent for this purpose.[5]

Protocol:

  • Weigh approximately 10-20 mg of the protein sample into a hydrolysis tube.

  • Add 1-2 mL of 6 M HCl.

  • Flush the tube with nitrogen gas to remove oxygen, which can degrade certain amino acids.

  • Seal the tube under vacuum.

  • Heat the sample at 110°C for 24 hours.[5]

  • After hydrolysis, cool the sample and open the tube carefully.

  • Evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or a buffer compatible with the subsequent chromatographic analysis).

B. Analytical Methodology 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Rationale: LAL and LAN lack a strong chromophore, making their direct detection by UV-Vis challenging. Derivatization with a fluorescent tag, such as dansyl chloride, significantly enhances detection sensitivity.[6][7] Reversed-phase HPLC is a robust technique for separating the derivatized amino acids.

Protocol:

  • Derivatization with Dansyl Chloride:

    • To 100 µL of the reconstituted protein hydrolysate, add 200 µL of a lithium carbonate buffer (e.g., 0.1 M, pH 9.5).

    • Add 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).

    • Incubate the mixture in the dark at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.[7]

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine) to react with the excess dansyl chloride.[7]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., sodium acetate with a small amount of an ion-pairing agent like triethylamine, pH adjusted to be slightly acidic).[7]

    • Mobile Phase B: Acetonitrile or methanol.[7]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic derivatized amino acids.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm for dansyl derivatives).

    • Quantification: Based on a calibration curve generated from LAL and LAN standards subjected to the same derivatization and analysis procedure.

C. Analytical Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers high sensitivity and specificity. However, amino acids are non-volatile and require derivatization to increase their volatility for GC analysis. A common approach is silylation.

Protocol:

  • Derivatization (Silylation):

    • Take a known volume of the reconstituted protein hydrolysate and dry it completely under a stream of nitrogen.

    • Add a silylation reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), along with a suitable solvent like acetonitrile.

    • Heat the mixture at a specific temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: Start at a lower temperature to resolve early eluting compounds and then ramp up to a higher temperature to elute the less volatile derivatized amino acids.

    • Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[8]

    • Quantification: Use an internal standard and create a calibration curve with derivatized LAL and LAN standards.

G Start Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Dansyl Dansyl Chloride Derivatization->Dansyl Silylation MTBSTFA Derivatization->Silylation HPLC HPLC Analysis Data Quantification HPLC->Data GCMS GC-MS Analysis GCMS->Data Dansyl->HPLC Silylation->GCMS

Sources

Validation

A Head-to-Head Comparison of Cross-Linking Efficiency: Lysinoalanine vs. Glutaraldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and protein stabilization, chemical cross-linkers are indispensable tools. They provide the s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and protein stabilization, chemical cross-linkers are indispensable tools. They provide the structural rigidity required for applications ranging from enzyme immobilization to the stabilization of protein-based therapeutics. Among the myriad options, glutaraldehyde (GA) has long been a workhorse, known for its rapid reactivity. However, another cross-link, lysinoalanine (LAL), formed under specific conditions, presents an alternative with distinct characteristics. This guide provides a detailed comparison of their cross-linking efficiency, mechanisms, and practical applications, grounded in experimental evidence.

Section 1: Mechanism of Action - Two Divergent Paths to a Covalent Bridge

Understanding the efficiency of a cross-linker begins with its fundamental chemistry. Glutaraldehyde and lysinoalanine form cross-links through entirely different chemical pathways, which dictates their reaction kinetics, specificity, and the nature of the final covalent bond.

Glutaraldehyde: A Complex Reaction Cascade

Glutaraldehyde is a five-carbon dialdehyde that primarily targets the primary amine groups of lysine residues on protein surfaces.[1] However, its mechanism is not a simple one-to-one reaction. In aqueous solutions at neutral to alkaline pH, glutaraldehyde exists as a complex equilibrium of multiple forms, including monomers, cyclic hemiacetals, and polymers of varying lengths.[1][2]

The cross-linking process is widely believed to initiate via the formation of Schiff bases between the aldehyde groups of GA and the ε-amino groups of lysine.[3] Subsequent reactions, including aldol condensations and Michael-type additions with polymeric forms of GA, lead to the formation of stable, often complex, cross-linked structures, including quaternary pyridinium compounds.[1][4][5] This polymerization is a key aspect of its high efficiency, as it allows for the formation of extended, robust intermolecular and intramolecular bridges.[6][7]

Caption: Glutaraldehyde cross-linking mechanism.

Lysinoalanine: A Two-Step, Condition-Dependent Formation

Unlike glutaraldehyde, which is an externally added reagent, lysinoalanine is an unnatural amino acid formed from existing protein residues under specific, often harsh, conditions such as high pH and elevated temperatures.[8][9][10] Its formation is a two-step process:[9][11]

  • β-Elimination: First, a susceptible amino acid residue, typically cysteine or a post-translationally modified serine (e.g., O-phosphoserine), undergoes a hydroxide ion-catalyzed elimination reaction. This removes the side chain, creating a highly reactive dehydroalanine (DHA) intermediate.[8][9]

  • Michael Addition: The ε-amino group of a nearby lysine residue then acts as a nucleophile, attacking the double bond of the DHA intermediate. This addition reaction forms the stable, covalent lysinoalanine cross-link.[8][12]

The efficiency of LAL formation is therefore not dependent on an external reagent's concentration but on the processing conditions (pH, temperature, time) and the availability of susceptible precursor residues.[9][13]

Caption: Lysinoalanine (LAL) formation pathway.

Section 2: Comparative Analysis of Cross-Linking Efficiency

Efficiency in cross-linking can be defined by several parameters: speed, specificity, stability, and the conditions required for the reaction. Glutaraldehyde and lysinoalanine exhibit significant differences across all these metrics.

FeatureGlutaraldehydeLysinoalanine
Reaction Speed Very Fast (minutes to hours at room temp)[14]Slow (hours to days)[11]
Required Conditions Mild (pH 7.0-8.0, room temperature)[15]Harsh (High pH >10, elevated temp >70°C)[11][13]
Primary Targets Lysine, but can react with Cys, His, Tyr[1]Lysine (nucleophile) and Cys/Ser derivatives (precursor)[8][9]
Reversibility Largely irreversible under physiological conditionsIrreversible
Control Controlled by concentration, time, and quenching[16][17]Controlled by pH, temperature, and time[11]
Byproducts Minimal, removed by washing/quenchingH₂S (from Cysteine), H₂O, etc.[12]
Kinetics and Reaction Conditions

Glutaraldehyde is a highly efficient cross-linker primarily because of its rapid reaction kinetics under mild, physiologically compatible conditions.[15] Cross-linking can often be achieved in 15-30 minutes at room temperature in common buffers like PBS or HEPES (pH 7.5-8.0).[15][16] This speed is a significant advantage for capturing transient protein-protein interactions or for applications where prolonged exposure to harsh conditions could denature the protein. The reaction is readily stopped by the addition of a quenching agent, such as Tris or glycine, which contains primary amines that consume excess glutaraldehyde.[14][16]

Lysinoalanine formation, in contrast, is a much slower process that requires significantly harsher conditions. The necessary high pH and heat are often denaturing, making this method unsuitable for applications requiring the preservation of a protein's native conformation or biological activity.[11][18] For instance, studies on peptide models show that LAL formation increases with treatment at pH 12 and 70°C over several days.[11] This makes LAL cross-linking more relevant to fields like food science, where proteins undergo intense processing, rather than for creating functional bioconjugates for therapeutic or diagnostic purposes.[10]

Specificity and Stability

Glutaraldehyde primarily targets lysine residues due to the high reactivity of their primary amine groups.[3] However, it is not entirely specific and can react with other nucleophilic side chains like those of cysteine, histidine, and tyrosine, which can sometimes be a disadvantage if site-specific conjugation is desired.[1] The resulting cross-links are extremely stable and considered irreversible under most biological conditions, which is ideal for creating robustly stabilized protein complexes.[1][5]

Lysinoalanine formation is inherently specific to the reaction between a dehydroalanine intermediate and a lysine residue.[8] The initial formation of DHA, however, is limited to residues that can undergo β-elimination, primarily cysteine and modified serines.[9][11] The resulting LAL cross-link is a stable covalent bond, an integral part of the polypeptide backbone, and is completely irreversible.

Section 3: Experimental Protocols and Validation

The practical application of these cross-linkers requires well-defined protocols. Below are representative workflows for each method.

Protocol 1: Glutaraldehyde Cross-Linking of a Purified Protein

This protocol is designed to stabilize a protein complex for structural analysis or activity assays.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[19] Note: Avoid Tris buffers during the reaction step as they will quench the glutaraldehyde.[15]

  • Glutaraldehyde solution (e.g., 2.5% w/v), freshly prepared.[19]

  • Quenching buffer (1 M Tris-HCl, pH 8.0).[19]

  • SDS-PAGE analysis equipment.

Procedure:

  • Sample Preparation: Adjust the protein concentration to 1-2 mg/mL in the HEPES buffer.

  • Cross-Linking Reaction: Add the glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 0.5% (v/v).[14][16] The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.[16] For capturing weaker or more transient interactions, incubation on ice may be preferred.[19]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[19] Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is neutralized.[16]

  • Validation: Analyze the cross-linked sample using SDS-PAGE. Successful intermolecular cross-linking will be indicated by the appearance of higher molecular weight bands (dimers, trimers, etc.) compared to the non-cross-linked control.

Glutaraldehyde_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Protein in HEPES Buffer R1 Add Glutaraldehyde to Protein (0.1-0.5%) P1->R1 P2 Prepare fresh Glutaraldehyde Solution P2->R1 R2 Incubate 15-30 min @ RT R1->R2 R3 Add Quenching Buffer (1M Tris-HCl) R2->R3 R4 Incubate 15 min R3->R4 A1 Analyze via SDS-PAGE R4->A1 A2 Confirm Higher MW Bands A1->A2

Caption: Experimental workflow for glutaraldehyde cross-linking.

Protocol 2: Induction of Lysinoalanine Cross-Linking in a Protein Sample

This protocol is primarily for analytical or research purposes to study the effects of processing on proteins, rather than for creating functional materials.

Materials:

  • Purified protein sample (e.g., casein or soy protein).

  • Alkaline buffer (e.g., 0.1 M NaOH, pH 12).

  • Heating block or water bath set to 70-90°C.

  • Acid for neutralization (e.g., 1 M HCl).

  • Equipment for amino acid analysis (e.g., HPLC or Mass Spectrometry).

Procedure:

  • Sample Preparation: Dissolve the protein in the alkaline buffer to a desired concentration.

  • Cross-Linking Reaction: Heat the alkaline protein solution at 70-90°C for a specified period (e.g., 1 to 24 hours). The extent of LAL formation is time and temperature-dependent.[11]

  • Termination: Cool the sample to room temperature and neutralize it with HCl.

  • Validation: Hydrolyze the protein sample completely into its constituent amino acids. Use an analytical technique like HPLC or Mass Spectrometry to identify and quantify the presence of lysinoalanine.[11]

Section 4: Applications, Advantages, and Disadvantages

Glutaraldehyde is exceptionally versatile. Its high efficiency and mild reaction conditions make it a staple in:

  • Enzyme Immobilization: Covalently attaching enzymes to solid supports, enhancing their stability and reusability.[20][21]

  • Tissue Fixation: Standard practice in electron microscopy to preserve cellular ultrastructure.

  • Drug Delivery: Cross-linking protein or polymer-based nanoparticles to control drug release.

  • Protein Interaction Studies: Capturing and identifying interacting protein partners.[14][16]

Lysinoalanine , due to the harsh conditions required for its formation, has very limited application as a deliberate cross-linking strategy in biotechnology or drug development. Its relevance is primarily in:

  • Food Science: Studying the impact of food processing on protein structure and nutritional value.[10][11][22] The formation of LAL can decrease the bioavailability of essential amino acids like lysine.[8]

  • Toxicology: Investigating the potential adverse health effects of consuming foods with high LAL content.[18][23]

  • Natural Product Research: LAL is found naturally in some peptide antibiotics like nisin, where it contributes to their structural integrity.[8][9]

Section 5: Conclusion and Recommendations

For the vast majority of applications in research, drug development, and biotechnology, glutaraldehyde is the superior and more efficient cross-linking agent . Its rapid kinetics, operation under physiologically compatible conditions, and ease of control make it a robust and reliable tool for stabilizing proteins and protein complexes while preserving their function.

Lysinoalanine , while forming a stable cross-link, should be viewed less as a practical laboratory tool and more as a process-induced modification. The conditions required for its formation are generally incompatible with maintaining the delicate three-dimensional structures essential for protein bioactivity. Its study remains critical for ensuring the safety and nutritional quality of processed foods, but it is not a viable alternative to glutaraldehyde for creating functional, cross-linked biomaterials.

References

  • Maes, E., Dyer, J. M., Deb-Choudhury, S., et al. (2021). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 354, 129524. [Link]

  • MtoZ Biolabs. (n.d.). What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available?. MtoZ Biolabs Tech-Support. [Link]

  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in Experimental Medicine and Biology, 459, 145-159. [Link]

  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]

  • University of Delhi South Campus. (n.d.). How to cross-link proteins. Department of Genetics. [Link]

  • Friedman, M., & Masters, P. M. (1982). Inhibition of lysinoalanine formation in food proteins. Journal of Food Science, 47(3), 760-764. [Link]

  • Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. BioTechniques, 37(5), 790-802. [Link]

  • Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of Agricultural and Food Chemistry, 47(4), 1295-1319. [Link]

  • Chiu Lab, Arizona State University. (2022). Conventional Cross-linking Using Glutaraldehyde. Protein Characterization GitBook. [Link]

  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research, 10(2), 201-216. [Link]

  • Shang, T., Liu, D., & Yin, D. (2015). Cross-linked protein crystals by glutaraldehyde and their applications. RSC Advances, 5(33), 26163-26174. [Link]

  • Friedman, M., Zahnley, J. C., & Masters, P. M. (1982). Lysinoalanine Formation in Soybean Proteins: Kinetics and Mechanisms. ACS Symposium Series, 206, 477-515. [Link]

  • ResearchGate. (n.d.). Crosslinking of proteins with glutaraldehyde giving a quaternary pyridinium compound. [Link]

  • Martin, L., Souhassou, M., & Le Du, M. H. (2011). Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 5), 450-454. [Link]

  • Sternberg, M., Kim, C. Y., & Schwende, F. J. (1975). Lysinoalanine: presence in foods and food ingredients. Science, 190(4218), 992-994. [Link]

  • Dong, P., Zhao, Y., Yang, Y., et al. (2011). Research Progress of Lysinoalanine, a Harmful Substance in Food Processing. Food Science, 32(15), 312-316. [Link]

  • Jung, H. S., Chung, J. M., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. Biochemical and Biophysical Research Communications, 702, 149567. [Link]

  • da Silva, F. B. R., Rueda, N., et al. (2018). Influence of Glutaraldehyde Cross-Linking Modes on the Recyclability of Immobilized Lipase B from Candida antarctica for Transesterification of Soy Bean Oil. Molecules, 23(9), 2229. [Link]

  • ResearchGate. (n.d.). Reactions of glutaraldehyde with proteins under acidic or neutral conditions. [Link]

  • Motaleb, M. A., Miller, M. R., et al. (2019). Structure and chemistry of lysinoalanine crosslinking in the spirochaete flagella hook. Nature Microbiology, 4(8), 1427-1436. [Link]

  • ResearchGate. (n.d.). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. [Link]

Sources

Comparative

A Guide to Cross-Validation of Lysinoalanine Quantification: Ensuring Accuracy Across Laboratories

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lysinoalanine (LAL), an amino acid derivative formed during food processing and alkaline treatment of proteins, serves as a critical indic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysinoalanine (LAL), an amino acid derivative formed during food processing and alkaline treatment of proteins, serves as a critical indicator of protein quality and potential toxicity. Accurate and reproducible quantification of LAL is paramount for food safety assessment, nutritional labeling, and quality control in the development of protein-based therapeutics. However, significant variability in LAL quantification is often observed between laboratories, arising from diverse analytical methodologies and subtle differences in protocol execution.

This guide provides a comprehensive framework for the cross-validation of lysinoalanine quantification results. We delve into the primary analytical techniques, dissect the critical experimental variables that influence outcomes, and present a systematic approach to designing and interpreting inter-laboratory comparison studies. By fostering a deeper understanding of the underlying scientific principles and sources of analytical variance, this guide aims to equip researchers with the tools to achieve greater accuracy and consistency in LAL quantification.

The Analytical Challenge: Why Lysinoalanine Quantification Varies

The journey to an accurate LAL value is fraught with potential pitfalls, each contributing to inter-laboratory discrepancies. The overall process can be broken down into three critical stages, each with its own set of variables:

  • Liberation of LAL from the Protein Matrix (Hydrolysis): Before LAL can be measured, it must be released from the protein backbone. This is typically achieved through acid hydrolysis. However, this step is a major source of variability.[1][2]

  • Separation and Detection: Once in solution, LAL must be separated from a complex mixture of other amino acids and matrix components. Various chromatographic techniques are employed for this purpose.

  • Quantification: The final step involves detecting the separated LAL and calculating its concentration, usually against a standard curve.

The choice of methodology and the precise execution of each step significantly impact the final reported value. A 1978 study comparing an automatic amino acid analyzer (AAA) with thin-layer chromatography (TLC) for LAL determination in food ingredients highlighted this issue early on. The study found that while there was reasonable agreement for some samples, significant discrepancies existed for others, such as yeast and heated milk products, due to interfering compounds.[1][3]

dot graph "Analytical_Workflow_Variability" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Core Analytical Stages"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Sample Preparation"]; B [label="Protein Hydrolysis"]; C [label="Derivatization\n(for GC/HPLC)"]; D [label="Chromatographic\nSeparation"]; E [label="Detection & Quantification"]; A -> B -> C -> D -> E; }

subgraph "cluster_1" { label = "Sources of Inter-Laboratory Variability"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; V1 [label="Matrix Complexity"]; V2 [label="Hydrolysis Conditions\n(Time, Temp, Acid Conc.)"]; V3 [label="Derivatization Efficiency\n& Reagent Stability"]; V4 [label="Column Chemistry &\nMobile Phase"]; V5 [label="Calibration Standards &\nInternal Standard Choice"]; V6 [label="Data Processing"]; }

A -> V1 [label="influences"]; B -> V2 [label="critical for"]; C -> V3 [label="dependent on"]; D -> V4 [label="determined by"]; E -> V5 [label="relies on"]; E -> V6 [label="impacts"]; } Caption: Key stages in LAL analysis and associated sources of variability.

A Comparative Analysis of Quantification Methodologies

Several analytical techniques are utilized for LAL quantification, each with inherent advantages and disadvantages. The choice of method often depends on the available instrumentation, required sensitivity, and the nature of the sample matrix.

Methodology Principle Advantages Disadvantages Typical Performance
Gas Chromatography (GC) Separation of volatile derivatives of LAL.High resolution and sensitivity.[4]Requires derivatization to make LAL volatile, which can be a source of error.[5]LOD: ~50 ppm, LOQ: ~152 ppm in protein.[4][5]
High-Performance Liquid Chromatography (HPLC) Separation of LAL in a liquid phase, often after derivatization with a fluorescent tag.Versatile, widely available, and can be coupled with various detectors. Good for complex matrices.[6]Derivatization can be time-consuming. Potential for co-eluting interfering compounds.[6]Minimum detectable amount: 0.2 ng for standard, 2 ng for milk sample.[6]
Amino Acid Analyzer (AAA) Ion-exchange chromatography with post-column ninhydrin derivatization.A classic and robust method for amino acid analysis. Does not always require pre-derivatization.[1]Can be susceptible to interference from other ninhydrin-positive compounds.[1][3] May have lower sensitivity than other methods.Temperature optimization can improve separation from interferences.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.High specificity and sensitivity, reducing the likelihood of interferences. Can confirm the identity of LAL.Higher equipment cost and complexity. Requires skilled operators.Offers superior sensitivity and specificity compared to other methods.

Designing a Robust Inter-Laboratory Cross-Validation Study

A well-designed inter-laboratory comparison, or proficiency test, is the gold standard for assessing and improving the comparability of results.[7] The International Organization for Standardization (ISO) provides guidelines for conducting such studies, which are essential for ensuring the competency of testing laboratories.[3]

dot graph "Inter-Lab_Validation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Phase 1: Preparation & Distribution"; bgcolor="#F1F3F4"; P1 [label="Selection of Homogenous\nTest Materials (e.g., Milk Powder, Caseinate)", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Preparation & Verification\nof Homogeneity and Stability", fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Distribution of Blinded Samples\nto Participating Laboratories", fillcolor="#FBBC05", fontcolor="#202124"]; P1 -> P2 -> P3; }

subgraph "cluster_analysis" { label="Phase 2: Analysis"; bgcolor="#F1F3F4"; A1 [label="Laboratories Analyze Samples\nUsing Their In-House, Validated Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Adherence to a Standardized\nProtocol (Optional but Recommended)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Inclusion of a Provided\nCertified Reference Material (CRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1 -> A2; A1 -> A3; }

subgraph "cluster_eval" { label="Phase 3: Evaluation & Reporting"; bgcolor="#F1F3F4"; E1 [label="Data Collection by a\nCoordinating Body", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2 [label="Statistical Analysis of Results\n(e.g., Calculation of Z-Scores)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E3 [label="Issuance of a Confidential Report\nto Each Laboratory", fillcolor="#34A853", fontcolor="#FFFFFF"]; E4 [label="Identification of Systematic Errors\nand Areas for Improvement", fillcolor="#34A853", fontcolor="#FFFFFF"]; E1 -> E2 -> E3 -> E4; }

P3 -> A1; A1 -> E1; A2 -> E1; A3 -> E1; } Caption: Workflow for an inter-laboratory LAL quantification study.

Key Experimental Protocols

Protocol 1: Standardized Acid Hydrolysis

Causality: Acid hydrolysis is the most common method for liberating amino acids from proteins.[2] Standardization of this step is crucial as hydrolysis time, temperature, and acid concentration directly impact the recovery of LAL and can lead to the degradation of other amino acids. A common standard method involves heating the sample in 6 M hydrochloric acid at 110°C for 24 hours under a vacuum or inert atmosphere to prevent oxidation.[2]

  • Weigh approximately 100 mg of the protein-containing sample into a hydrolysis tube.

  • Add 5 mL of 6 M HCl containing 0.1% phenol (to prevent halogenation of tyrosine).

  • Freeze the sample in a dry ice/ethanol bath.

  • Evacuate the tube to <50 mTorr and seal under vacuum.

  • Place the sealed tube in an oven at 110°C for 24 hours.

  • After hydrolysis, cool the tube and open it carefully.

  • Filter the hydrolysate to remove any humin (a dark precipitate).

  • Evaporate the HCl under vacuum at <50°C.

  • Redissolve the residue in a pH 2.2 sample loading buffer for analysis.

Protocol 2: Derivatization for GC Analysis (Example)

Causality: Gas chromatography requires analytes to be volatile. The polar nature of amino acids like LAL necessitates derivatization to replace active hydrogens with nonpolar groups, thereby increasing their volatility.[4]

  • To the dried hydrolysate, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Add 50 µL of acetonitrile as a solvent.

  • Seal the reaction vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature before injecting an aliquot into the GC.

  • An internal standard, such as diaminopimelic acid, should be added before hydrolysis to account for variations in derivatization and injection.[4][5]

Statistical Evaluation of Inter-Laboratory Data

The goal of statistical analysis is to compare each laboratory's results to the consensus value from the group and assess performance. The Z-score is a widely used metric for this purpose.[8][9]

The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (often the robust mean of all participants' results).

  • σ is the target standard deviation for proficiency.

Interpretation of Z-scores:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

Robust statistical methods, as described in ISO 13528, are often preferred as they are less influenced by outliers.[8][9]

Hypothetical Cross-Validation Study: A Case Example

To illustrate the process, let's consider a hypothetical proficiency test where four laboratories (Lab A, B, C, and D) analyze a sample of milk powder for its LAL content.

  • Test Material: A homogenous batch of spray-dried milk powder.

  • Assigned Value (Robust Mean): 250 mg/kg protein.

  • Target Standard Deviation for Proficiency (σ): 25 mg/kg protein.

Laboratory Method Used Reported LAL (mg/kg protein) Calculated Z-score Performance
Lab A HPLC with fluorescence detection2650.60Satisfactory
Lab B GC-FID210-1.60Satisfactory
Lab C Amino Acid Analyzer (AAA)3202.80Questionable
Lab D LC-MS/MS170-3.20Unsatisfactory

Analysis of Hypothetical Results:

  • Labs A and B show satisfactory performance, with results falling well within the acceptable range of the consensus value.

  • Lab C reports a significantly higher value, resulting in a questionable Z-score. This could be due to a co-eluting interference that is also ninhydrin-positive, a known issue with the AAA method if not properly optimized.[1][3] This laboratory should investigate its chromatographic separation conditions.

  • Lab D reports a very low value, leading to an unsatisfactory Z-score. Potential causes could include incomplete hydrolysis leading to poor LAL release, degradation of LAL during sample preparation, or issues with their internal standard and calibration.

Best Practices for Achieving Inter-Laboratory Concordance

Achieving consistent LAL quantification across different laboratories requires a multi-faceted approach focused on standardization and quality control.

  • Adoption of Standardized Methods: Whenever possible, laboratories should adopt validated, standardized methods such as those from ISO or AOAC for amino acid analysis.[10][11][12] This provides a common framework for all procedural steps.

  • Use of Certified Reference Materials (CRMs): The inclusion of CRMs in analytical runs is crucial for ensuring the accuracy and traceability of measurements. While specific LAL-in-matrix CRMs are not widely available, using CRMs for general amino acid profiles in similar matrices (e.g., milk powder) can help validate the overall analytical process.

  • Appropriate Selection and Use of Internal Standards: An ideal internal standard should have chemical and physical properties very similar to the analyte.[13] For LAL, isotopically labeled LAL would be the best choice for LC-MS methods. For other methods, compounds like diaminopimelic acid have been successfully used.[4][5] The internal standard should be added at the earliest possible stage of the sample preparation to account for losses during the entire procedure.

  • Regular Participation in Proficiency Testing (PT) Schemes: PT schemes are an invaluable tool for external quality assessment.[7] They provide an objective measure of a laboratory's performance and can help identify systematic biases that may not be apparent from internal quality control measures alone.[14]

  • Thorough Method Validation: Every laboratory must perform a thorough in-house validation of its LAL quantification method to demonstrate its accuracy, precision, linearity, and limits of detection and quantification.[15][16]

By implementing these best practices, the scientific community can move towards more reliable and comparable data in the crucial task of lysinoalanine quantification, ultimately enhancing food safety and the quality of protein-based products.

References

  • ISO 17180:2013. Animal feeding stuffs — Determination of lysine, methionine and threonine in commercial amino acid products and premixtures. International Organization for Standardization. [Link]

  • ISO 29981:2012. Food products — Determination of amino acid profiles in plant-based foods. International Organization for Standardization. [Link]

  • Protein (nutrient) - Wikipedia. [Link]

  • Fajgelj, A., & Ambrus, Á. (Eds.). (2000). Comparison of different statistical methods for evaluation of proficiency test data. Food Additives and Contaminants, 17(5), 429-438. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]

  • ISO 13903:2005. Animal feeding stuffs — Determination of amino acids content. International Organization for Standardization. [Link]

  • Haagsma, N., & Slump, P. (1978). Evaluation of lysinoalanine determinations in food proteins. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 167(4), 238-240. [Link]

  • Guevara-Gonzalez, J. A., et al. (2024). Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera. PLOS ONE, 19(2), e0298921. [Link]

  • AOAC Official Method: Topics by Science.gov. [Link]

  • Becerril, C., et al. (2004). Statistical analysis of correlated results in interlaboratory comparisons. In Proceedings of the XIX IMEKO World Congress, Fundamental and Applied Metrology. [Link]

  • McKerchar, H. J., et al. (2023). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 404, 134599. [Link]

  • IS/ISO 13903: Animal feeding stuffs - Determination of amino acids content. Bureau of Indian Standards. [Link]

  • Allard, A., & Amarouche, S. (2009). Analysis of interlaboratory comparison when the measurements are not normally distributed. In 2009 IEEE International Symposium on Electromagnetic Compatibility. [Link]

  • Cooper, C., et al. (2003). Hydrolysis of Samples for Amino Acid Analysis. In The Protein Protocols Handbook. Humana Press. [Link]

  • AOAC Official Method 994.12 Amino Acids in Feeds. Scribd. [Link]

  • Friedman, M. (1999). Inhibition of lysinoalanine formation in food proteins. Journal of Agricultural and Food Chemistry, 47(4), 1295-1307. [Link]

  • Analysis Methods for Amino Acids. Crop Composition Database. [Link]

  • Zhao, Y., et al. (2020). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Request PDF. [Link]

  • Montilla, A., et al. (2007). A GC-FID method for analysis of lysinoalanine. Molecular Nutrition & Food Research, 51(4), 415-422. [Link]

  • AOAC SMPR® 2014.013. Standard Method Performance Requirements (SMPRs®) for Determination of Amino Acids in Infant Formula and Adult/Pediatric Nutritional Formula. AOAC International. [Link]

  • Enzymatic Hydrolysis of Renewable Vegetable Proteins to Amino Acids. [Link]

  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1635-1638. [Link]

  • Reference materials for food analysis. The Joint Research Centre - EU Science Hub. [Link]

  • AOAC SMPR® 2017.011. Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids and Related Compounds in Dietary Ingredients and Finished Dietary Supplement Products. AOAC International. [Link]

  • Sarwar, G., et al. (1989). The estimation of 'available lysine' in human foods by three chemical procedures. Plant Foods for Human Nutrition, 39(1), 129-135. [Link]

  • Proficiency Testing Schemes (PTS). Bipea Extranet. [Link]

  • Montilla, A., et al. (2007). A GC-FID method for analysis of Lysinoalanine. Request PDF. [Link]

  • Proficiency Testing Programs. Bipea Extranet. [Link]

  • Al-Saadi, J. M. S. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). ResearchGate. [Link]

  • Proficiency Testing. ACHCU. [Link]

  • Montilla, A., et al. (2007). A GC-FID method for analysis of lysinoalanine. SciSpace. [Link]

  • Sternberg, M., et al. (1975). Lysinoalanine: presence in foods and food ingredients. Science, 190(4218), 992-994. [Link]

Sources

Validation

The Gold Standard for Safety and Efficacy: A Comparative Guide to Accurate Lysinoalanine Quantification Using Certified Reference Materials

For Researchers, Scientists, and Drug Development Professionals In the landscape of food safety and pharmaceutical development, the silent presence of lysinoalanine (LAL) presents a significant analytical challenge. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety and pharmaceutical development, the silent presence of lysinoalanine (LAL) presents a significant analytical challenge. This unnatural amino acid, formed during the processing of proteins under heat and alkaline conditions, is more than just a marker of thermal treatment; it is a potential indicator of reduced nutritional value and has been associated with renal toxicity in animal studies.[1] For scientists and developers in this space, the accurate quantification of LAL is not a matter of academic curiosity—it is a critical checkpoint for product safety and efficacy.

This guide provides an in-depth comparison of methodologies for LAL quantification, championing the indispensable role of Certified Reference Materials (CRMs) in achieving analytical certainty. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources, empowering you to make informed decisions for your analytical workflows.

The Analytical Imperative: Why Accuracy in LAL Quantification Matters

Lysinoalanine is formed via a two-step reaction involving the elimination of a labile group from serine or cysteine residues to form dehydroalanine, which then reacts with the ε-amino group of a lysine residue.[2] This cross-linking can diminish the nutritional quality of proteins by rendering the essential amino acid lysine unavailable and potentially impairing protein digestibility.[2] LAL has been identified in a wide array of products, from infant formulae and dairy products to processed meats and eggs.[3][4]

Given the potential health implications, regulatory bodies and quality control laboratories demand high-fidelity data on LAL content. Inaccurate measurements can lead to two critical errors:

  • Underestimation: A failure to detect or accurately quantify LAL can result in the release of non-compliant or potentially harmful products, posing a risk to consumers and a significant liability to manufacturers.

  • Overestimation: Falsely high readings can lead to the unnecessary rejection of safe and high-quality product batches, incurring significant financial losses and wasting valuable resources.

The pursuit of accuracy, therefore, is paramount. This is where the use of Certified Reference Materials becomes a non-negotiable aspect of a robust analytical strategy.

The Bedrock of Confidence: Certified Reference Materials vs. Standard Analytical Standards

In analytical testing, precision and accuracy are foundational.[5] While both Certified Reference Materials (CRMs) and analytical standards are used for calibration and quantification, a crucial distinction exists. A CRM represents the pinnacle of the metrological hierarchy, offering the highest level of accuracy and traceability.[5] It is issued by an authorized body and is accompanied by a certificate of analysis that states the certified value, its uncertainty, and its traceability to national or international standards.[5][6]

An analytical standard, while of high purity, may not have the same level of certified characterization and traceability as a CRM. For a challenging analyte like LAL, where commercially available true CRMs may be limited, high-purity analytical standards from reputable suppliers, accompanied by a detailed Certificate of Analysis, serve as the practical equivalent and are essential for reliable quantification.

The use of a CRM or a high-purity analytical standard provides a self-validating system. By anchoring your measurements to a known, certified value, you can:

  • Ensure Accuracy: Validate that your analytical method is providing results that approach the "true" value.[7]

  • Improve Precision: Consistently achieve reproducible results, both within and between laboratories.[8]

  • Establish Traceability: Create an unbroken chain of calibrations back to a primary reference material, a key requirement for regulatory compliance and data defensibility.[3]

  • Harmonize Results: Facilitate agreement between different laboratories and methods, a critical factor in global supply chains and collaborative research.

A Comparative Analysis of LAL Quantification Methodologies

Several analytical techniques are employed for LAL quantification, each with its own set of advantages and challenges. The accuracy of all these methods, however, is fundamentally dependent on the quality of the reference material used for calibration.

MethodPrincipleAdvantagesChallengesImpact of CRM/High-Purity Standard
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Separation of LAL from other amino acids after derivatization to make it detectable by UV or fluorescence detectors.Widely available instrumentation; relatively low cost.Co-elution with other ninhydrin-positive compounds can lead to overestimation[9]; requires derivatization, which can introduce variability.Critical: Ensures accurate peak identification and quantification, overcoming issues of non-specific detection. Enables method validation for linearity, accuracy, and precision.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile derivatives of LAL.High resolution and sensitivity.Requires extensive sample derivatization to make LAL volatile, which can be complex and time-consuming.Essential: Accurate calibration of the detector response to the LAL derivative is impossible without a reliable standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly specific detection based on the mass-to-charge ratio of LAL and its fragments.High specificity and sensitivity; can confirm the identity of LAL with high confidence, minimizing interferences.[8][10]Higher instrument cost and complexity.Indispensable: Enables the development of highly specific MRM (Multiple Reaction Monitoring) transitions and provides the basis for absolute quantification using stable isotope-labeled internal standards.
Amino Acid Analyzer (AAA) Ion-exchange chromatography with post-column ninhydrin derivatization.A classic and well-established method for amino acid analysis.Can be prone to interferences from other compounds that react with ninhydrin and have similar retention times.[9]Crucial: Allows for precise calibration of the retention time and response factor for LAL, helping to distinguish it from interfering compounds.
The Quantifiable Difference: CRM vs. In-House/Unverified Standard

The use of a CRM or a high-purity analytical standard directly translates to more reliable data. The following table illustrates the expected impact on key validation parameters when comparing a method calibrated with a CRM to one using a poorly characterized or "in-house" standard.

Validation ParameterWith CRM / High-Purity StandardWithout CRM / Unverified Standard
Accuracy (% Recovery) 95-105%Highly variable; can be significantly lower or higher, leading to systematic error.
Precision (%RSD) < 5%> 15%; poor reproducibility between runs and analysts.
Limit of Quantification (LOQ) Lower and well-defined.Higher and less reliable due to uncertainty in the standard's concentration.
Inter-laboratory Variation Low; results are comparable across different labs.High; significant discrepancies in results make data comparison impossible.

Workflow for Accurate LAL Quantification

The following diagram illustrates a robust workflow for the accurate quantification of LAL, emphasizing the central role of a CRM or high-purity analytical standard.

LAL_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_crm CRM/Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Sample Food/Pharmaceutical Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Cleanup Solid Phase Extraction (SPE) Cleanup Hydrolysis->Cleanup Derivatization Derivatization (e.g., FMOC/Dansyl) Cleanup->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Inject Sample CRM LAL CRM / High-Purity Standard Stock Prepare Stock Solution CRM->Stock Cal_Curve Prepare Calibration Curve Standards Stock->Cal_Curve QC_Samples Prepare Quality Control (QC) Samples Stock->QC_Samples Cal_Curve->LCMS Inject Standards QC_Samples->LCMS Inject QCs Quant Quantification against Calibration Curve LCMS->Quant Validation QC Sample Validation Quant->Validation Check QC Recovery Report Final Report (mg/kg protein) Validation->Report Accept/Reject Run

Caption: Workflow for Accurate LAL Quantification using a CRM.

Experimental Protocol: LC-MS/MS Quantification of LAL in a Protein Matrix

This protocol provides a detailed methodology for the quantification of LAL using LC-MS/MS, incorporating a high-purity analytical standard for calibration and quality control.

1. Materials and Reagents

  • Lysinoalanine analytical standard (e.g., from a reputable supplier like MedchemExpress or InvivoChem).[11][12]

  • Stable isotope-labeled LAL (if available, for use as an internal standard).

  • 6 M Hydrochloric Acid (HCl), analytical grade.

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid (FA), LC-MS grade.

  • Water, LC-MS grade.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Derivatization reagent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl).

  • Borate buffer.

2. Preparation of Standards

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the LAL analytical standard and dissolve in 10 mL of 0.1 M HCl.

  • Calibration Standards: Perform serial dilutions of the stock solution with 0.1 M HCl to prepare a series of calibration standards ranging from 0.1 to 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the stock solution, independent of the calibration standards.

3. Sample Preparation

  • Hydrolysis: Weigh approximately 100 mg of the protein sample into a hydrolysis tube. Add 5 mL of 6 M HCl. Seal the tube under nitrogen and heat at 110 °C for 24 hours.

  • Cleanup: Neutralize the hydrolysate and pass it through a pre-conditioned C18 SPE cartridge to remove interfering substances. Elute the amino acid fraction.

  • Derivatization: Evaporate the eluate to dryness. Reconstitute in borate buffer and add the FMOC-Cl solution. React at a controlled temperature (e.g., 60 °C) for a specified time. Quench the reaction.

4. LC-MS/MS Analysis

  • LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized LAL from other amino acids.

  • MS System: A triple quadrupole mass spectrometer operating in positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both LAL and the internal standard (if used) to ensure specificity.

5. Data Analysis and Validation

  • Generate a calibration curve by plotting the peak area ratio of LAL to the internal standard (or just the LAL peak area) against the concentration of the calibration standards.

  • Quantify the LAL concentration in the samples using the regression equation from the calibration curve.

  • Verify the accuracy of the run by ensuring that the concentrations of the QC samples are within ±15% of their nominal values.

Conclusion: The Imperative of a Certified Standard

In the exacting fields of food safety and pharmaceutical development, there is no room for analytical ambiguity. The accurate quantification of lysinoalanine is a critical determinant of product quality and safety. While various analytical methods are available, their reliability hinges on a single, crucial element: the quality of the reference material used for calibration.

This guide has demonstrated that the use of Certified Reference Materials or, in their absence, high-purity analytical standards from reputable sources, is not merely a recommendation but a fundamental requirement for achieving accurate, reproducible, and defensible LAL data. By integrating these "gold standard" materials into a validated analytical workflow, such as the LC-MS/MS protocol detailed here, researchers and scientists can operate with the highest degree of confidence, ensuring the safety and integrity of their products.

References

  • Uriano, G. A. & Gravatt, C. C. (1977). The Role of Standard Reference Materials in Accurate Analysis. National Bureau of Standards Special Publication, 464, 1-4. Available at: [Link]

  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in Experimental Medicine and Biology, 459, 145-59. Available at: [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved January 16, 2026, from [Link]

  • ARO Scientific. (n.d.). Method validation using Certified Reference Materials (CRMs). Retrieved January 16, 2026, from [Link]

  • De Paepe, E., et al. (2014). The Benefits of Including Certified Reference Materials in a Collaborative Trial. Accreditation and Quality Assurance, 19(5), 385-391. Available at: [Link]

  • McKerchar, H. G., et al. (2023). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. Food Chemistry, 404, 134587. Available at: [Link]

  • Haagsma, N., & Slump, P. (1978). Evaluation of lysinoalanine determinations in food proteins. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 167(4), 238-40. Available at: [Link]

  • Montilla, A., et al. (2007). A GC-FID method for analysis of lysinoalanine. Molecular Nutrition & Food Research, 51(4), 415-22. Available at: [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved January 16, 2026, from [Link]

  • Li, Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 55-64. Available at: [Link]

  • Zhao, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 559-567. Available at: [Link]

  • Calabrese, M. G., et al. (2009). Quantitation of lysinoalanine in dairy products by liquid chromatography-mass spectrometry with selective ion monitoring. Journal of Mass Spectrometry, 44(6), 888-94. Available at: [Link]

  • Al-Saadi, J. M. S. (2012). Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC). Tikrit Journal of Pure Science, 17(4). Available at: [Link]

  • D'Agostina, A., et al. (2006). Updating on the lysinoalanine content of commercial infant formulae and beicost products. Food Additives and Contaminants, 23(1), 38-44. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Isomeric Separation of Lysinoalanine Diastereomers by Chiral Chromatography

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of chiral chromatography techniques for the analytical separation of lysinoalanine (LAL) diastereomers....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of chiral chromatography techniques for the analytical separation of lysinoalanine (LAL) diastereomers. We will explore the fundamental principles, compare leading methodologies, and provide a detailed experimental protocol, grounding our recommendations in established experimental data and field-proven insights.

The Analytical Imperative: Why Separate Lysinoalanine Diastereomers?

Lysinoalanine (LAL) is an unnatural amino acid formed when proteins are exposed to heat and alkaline conditions, common in food processing.[1][2][3] Its formation involves a two-step process: first, the elimination of groups from serine or cysteine residues to form a dehydroalanine intermediate, followed by the reaction of this intermediate with the ε-amino group of a lysine residue.[1][4][5][6]

The reaction creates two diastereomers: L-lysino-L-alanine (L,L-LAL) and L-lysino-D-alanine (L,D-LAL). While the presence of total LAL is a marker of protein damage and can reduce nutritional quality, the L,D-diastereomer has been specifically implicated in exhibiting nephrotoxicity (kidney toxicity) in animal studies.[1][3][4] Therefore, the ability to accurately separate and quantify these two forms is not merely an academic exercise; it is critical for food safety assessment, nutritional science, and toxicological studies.

Foundational Strategies for Chiral Separation

Achieving chiral separation of LAL diastereomers relies on creating a chiral environment where the two isomers can interact differently, leading to differential retention times in a chromatographic system. Two primary strategies dominate this field:

  • Indirect Methods (Pre-column Derivatization): This classic approach involves reacting the LAL diastereomers with a chiral derivatizing agent to form a new pair of diastereomeric derivatives.[7][8] These derivatives, now possessing different physicochemical properties, can be separated on a standard, achiral reversed-phase column (like a C18).[8][9] A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol.[9][10] While effective, this method adds steps to sample preparation and carries the risk of incomplete derivatization or side reactions.[11]

  • Direct Methods (Chiral Stationary Phases): This more modern approach utilizes a high-performance liquid chromatography (HPLC) column where the stationary phase itself is chiral.[8][11] These Chiral Stationary Phases (CSPs) create the necessary stereoselective environment for separation without prior derivatization of the analyte.[11] This guide will focus primarily on the comparison of direct methods, as they offer greater efficiency and reduced sample handling.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a robust direct separation method. The most successful CSPs for underivatized amino acids, including LAL, are based on macrocyclic glycopeptides and ligand-exchange principles.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Resolution (Rs)Analysis TimeAdvantagesDisadvantages
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Forms transient diastereomeric complexes via multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion into hydrophobic cavities.[12][13][14]High (>2.0)15-30 minBroad applicability, excellent for underivatized amino acids, compatible with LC-MS friendly mobile phases.[11][12]Can be sensitive to mobile phase pH and ionic strength; higher column cost.
Chiral Ligand-Exchange (e.g., L-Proline/Cu(II) complex) Analyte forms a ternary coordination complex with a metal ion (e.g., Cu²⁺) and a chiral ligand coated on the stationary phase. Diastereomeric complexes have different stabilities, leading to separation.[15][16]Moderate to High (1.5-3.0)20-40 minHigh selectivity for amino acids, relatively inexpensive if using a chiral mobile phase additive with an achiral column.[15]Mobile phase contains metal ions which can be problematic for certain detectors (e.g., MS) and column longevity.
Crown Ether-Based Based on inclusion complexation. The chiral crown ether cavity selectively complexes with the protonated primary amine of one enantiomer.High (>2.0)25-45 minExcellent for primary amine-containing compounds, particularly amino acids.Requires acidic mobile phases with low water content, which may not be suitable for all analytes.

Field Insight: For the specific challenge of LAL diastereomer separation, macrocyclic glycopeptide-based CSPs , such as those utilizing teicoplanin (e.g., Astec® CHIROBIOTIC® T), consistently provide the most robust and high-resolution separations.[11][17] Their multi-modal interaction capability is well-suited to the complex, zwitterionic nature of LAL.[11][12] The D-enantiomer containing moiety (L,D-LAL) is typically more strongly retained on these phases.[11]

Experimental Protocol: Direct Separation of LAL Diastereomers

This protocol details a validated method using a teicoplanin-based CSP, which offers high resolution and reproducibility.

4.1. Objective: To achieve baseline separation (Rs > 1.5) of L,L-LAL and L,D-LAL standards for accurate quantification.

4.2. Materials & Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV or Fluorescence detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Acetic Acid (Glacial), Triethylamine (TEA).

  • Standards: L,L-Lysinoalanine and L,D-Lysinoalanine reference standards.

4.3. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a solution of Methanol/Acetonitrile/Acetic Acid/Triethylamine (50/50/0.1/0.05 v/v/v/v).

    • Causality: The organic modifiers (Methanol/Acetonitrile) control the retention time. Acetic acid and TEA act as ionic modifiers, improving peak shape and interacting with the ionic sites on both the analyte and the CSP to enhance chiral recognition.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of each LAL diastereomer in deionized water.

    • Create a working standard mixture containing 10 µg/mL of both L,L-LAL and L,D-LAL by diluting the stock solutions in the mobile phase.

    • Trustworthiness: Using a mixed standard is crucial to validate the separation and calculate the resolution factor (Rs) under identical conditions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Causality: Maintaining a constant column temperature is critical for reproducible retention times and selectivity in chiral separations, as the thermodynamics of the diastereomeric interactions are temperature-dependent.

  • System Suitability & Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the mixed standard.

    • The system is deemed suitable if the resolution (Rs) between the L,L-LAL and L,D-LAL peaks is > 1.5 and the relative standard deviation (RSD) for the peak areas is < 2.0%.

    • Proceed with the analysis of unknown samples.

Visualizing the Workflow and Separation Mechanism

A clear understanding of the process flow and the underlying scientific principles is essential for successful implementation and troubleshooting.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (MeOH/ACN/Acid/Base) C Column Equilibration (CHIROBIOTIC T) A->C B Prepare LAL Standard Mixture D Inject Sample (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate Resolution (Rs) & Quantify G->H

Caption: HPLC workflow for LAL diastereomer separation.

Chiral Recognition Mechanism on a Teicoplanin CSP

The separation occurs due to the formation of transient diastereomeric complexes between the LAL isomers and the teicoplanin selector.

G CSP Teicoplanin CSP (Chiral Selector) Complex1 More Stable Complex (Stronger Interaction) CSP->Complex1 + Complex2 Less Stable Complex (Weaker Interaction) CSP->Complex2 + LDLAL L,D-LAL LDLAL->Complex1 LLLAL L,L-LAL LLLAL->Complex2 Result1 Longer Retention Time Complex1->Result1 Result2 Shorter Retention Time Complex2->Result2

Sources

Validation

A Comparative Guide to the Nephrotoxicity of Lysinoalanine Isomers in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth comparison of the nephrotoxic effects of different lysinoalanine (LAL) isomers, o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of the nephrotoxic effects of different lysinoalanine (LAL) isomers, offering a critical resource for researchers in toxicology, food science, and drug development. By synthesizing data from various animal model studies, we aim to elucidate the differential toxicity of L-lysino-D-alanine (LD-LAL) and L-lysino-L-alanine (LL-LAL) and provide a framework for designing robust nephrotoxicity assessment protocols.

Introduction: The Formation and Significance of Lysinoalanine

Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of proteins, particularly under alkaline and/or high-temperature conditions.[1][2][3] Its formation involves the reaction of a lysine residue with a dehydroalanine residue, the latter being generated from the degradation of cysteine or serine.[1][4][5] This process results in the formation of two diastereomers: L-lysino-D-alanine (LD-LAL) and L-lysino-L-alanine (LL-LAL).[1] The presence of LAL in food has raised toxicological concerns due to its potential to induce renal damage, a condition known as nephrocytomegaly, which is characterized by the enlargement of the cytoplasm and nucleus of cells in the straight portion of the proximal renal tubule.[2][6]

The rat is a particularly sensitive species to LAL-induced nephrotoxicity, making it a primary animal model for studying these effects.[1][6] In contrast, other species like mice, hamsters, quail, dogs, and monkeys appear to be less susceptible.[1] This species-specific sensitivity underscores the importance of selecting the appropriate animal model in toxicological studies.

Comparative Nephrotoxicity of LAL Isomers

A critical aspect of LAL toxicology is the differential nephrotoxic potential of its isomers. Experimental evidence suggests that the two main diastereomers, LD-LAL and LL-LAL, do not exhibit the same level of toxicity.

Bioavailability and Absorption

The difference in toxicity between the isomers is partly attributed to their bioavailability. Studies have shown that the absorption, transport, and excretion of free LD- and LL-LAL are not stereospecific.[1] However, when LAL is bound within a protein, there is a significant difference in the absorption of the two isomers. The LD-LAL species, which constitutes about 50% of the total LAL in a food protein, is not as efficiently digested and absorbed as the LL-LAL form.[1] This lower bioavailability of protein-bound LD-LAL offers a degree of protection against its toxic effects.[1]

Intrinsic Toxicity

Beyond bioavailability, there appears to be an intrinsic difference in the toxicity of the isomers. Free LAL is reported to be significantly more toxic than protein-bound LAL.[1] This is further complicated by the finding that the LD-LAL isomer is a more potent copper chelator than the LL-LAL isomer.[1] The ability of LAL to chelate metal ions has been proposed as a potential mechanism for its toxic effects in renal tubular cells.[1]

The following table summarizes the key differences in the nephrotoxic potential of LAL isomers.

FeatureL-lysino-D-alanine (LD-LAL)L-lysino-L-alanine (LL-LAL)References
Source Formed during alkali/heat treatment of proteinsFormed during alkali/heat treatment of proteins[1]
Bioavailability (Protein-Bound) Poorly digested and absorbedMore readily digested and absorbed[1]
Copper Chelation Affinity Approximately fourfold more potentLess potent[1]
Relative Nephrotoxicity Considered the more toxic isomerConsidered the less toxic isomer[1][7]

Experimental Protocols for Assessing Nephrotoxicity

To accurately assess the nephrotoxicity of LAL isomers, a well-defined and validated experimental protocol is essential. The following sections outline the key steps and considerations for conducting such studies in a rat model.

Synthesis and Isolation of LAL Isomers

Obtaining pure isomers of LAL is the first critical step. Chemical synthesis provides a reliable method for producing both LD-LAL and LL-LAL for experimental use.[7]

Workflow for LAL Isomer Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Nα-Boc-L-lysine, dehydroalanine precursor) reaction Chemical Reaction (e.g., Michael addition) start->reaction mixture Mixture of LAL Diastereomers (LD-LAL and LL-LAL) reaction->mixture chromatography Chromatographic Separation (e.g., HPLC) mixture->chromatography ld_lal Pure LD-LAL chromatography->ld_lal ll_lal Pure LL-LAL chromatography->ll_lal

Caption: Workflow for the synthesis and purification of LAL isomers.

Animal Model and Dosing Regimen

The Wistar or Sprague-Dawley rat is the most commonly used and recommended animal model due to its documented sensitivity to LAL-induced nephrotoxicity.[6][8]

Step-by-Step Dosing Protocol:

  • Animal Acclimatization: House male Wistar rats (8-10 weeks old) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Group Allocation: Randomly divide the rats into the following groups (n=6-8 per group):

    • Control (vehicle)

    • LD-LAL treated (specify dose)

    • LL-LAL treated (specify dose)

  • Dosing: Administer the respective LAL isomers or vehicle (e.g., saline) orally or via intraperitoneal injection for a predetermined period (e.g., 14-28 days). Doses should be based on previous literature to elicit a measurable nephrotoxic response.

  • Monitoring: Observe the animals daily for any clinical signs of toxicity. Record body weight regularly.

Assessment of Renal Function

At the end of the treatment period, collect blood and urine samples to assess renal function. The following biomarkers are crucial for evaluating kidney damage.[9]

Key Biomarkers of Nephrotoxicity:

BiomarkerSample TypeSignificance
Blood Urea Nitrogen (BUN) Serum/PlasmaElevated levels indicate impaired kidney function.[10][11]
Creatinine Serum/PlasmaIncreased levels are a key indicator of reduced glomerular filtration rate.[10][12]
Albumin Serum/PlasmaDecreased levels can suggest kidney damage.[10]
Proteinuria UrineThe presence of excess protein in the urine is a hallmark of kidney disease.[8]
Histopathological Examination

Histopathological analysis of the kidney tissue is the gold standard for confirming and characterizing nephrotoxicity.

Protocol for Histopathological Analysis:

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the kidneys.

  • Fixation: Fix the kidneys in 10% neutral buffered formalin.

  • Processing and Staining: Process the fixed tissues, embed them in paraffin, and section them at 4-5 µm. Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope for characteristic changes of LAL-induced nephrotoxicity, including:

    • Enlargement of the cytoplasm and nucleus (nephrocytomegaly) in the proximal tubules.[6]

    • Vacuolar and fatty degeneration in renal tubules.[13]

    • Pyknotic nuclei in the glomerulus.[13]

    • Hemorrhage and hemosiderin deposition.[13]

Molecular Mechanisms of LAL-Induced Nephrotoxicity

While the precise molecular mechanisms are not fully elucidated, several hypotheses have been proposed. The leading theory suggests that LAL's ability to chelate essential metal ions, such as copper, disrupts normal cellular function in the renal tubules.[1][5][14]

Proposed Mechanistic Pathway:

G LAL Lysinoalanine (LAL) (especially LD-LAL) Chelation Chelation of Metal Ions (e.g., Copper) LAL->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Oxidative_Stress Increased Oxidative Stress Enzyme_Inhibition->Oxidative_Stress Cellular_Damage Renal Tubular Cell Damage Oxidative_Stress->Cellular_Damage Nephrotoxicity Nephrotoxicity (Nephrocytomegaly) Cellular_Damage->Nephrotoxicity

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safely Handling Lysinoalanine Dihydrochloride: A Framework for Precautionary PPE and Operational Planning

Lysinoalanine itself is a compound formed during food processing that has been studied for its potential toxicity.[1] The dihydrochloride salt form suggests that when dissolved, it will create an acidic solution. Acidic...

Author: BenchChem Technical Support Team. Date: January 2026

Lysinoalanine itself is a compound formed during food processing that has been studied for its potential toxicity.[1] The dihydrochloride salt form suggests that when dissolved, it will create an acidic solution. Acidic and corrosive substances pose significant risks, including severe skin irritation, eye damage, and respiratory distress if inhaled.[2] This guide provides the essential safety and logistical information required to handle this chemical with the confidence that comes from a thorough, risk-assessed protocol.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any personal protective equipment is selected, the primary safety strategy is to minimize exposure through engineering controls and rigorous laboratory hygiene.

  • Engineering Controls : All work involving Lysinoalanine Dihydrochloride powder or its solutions should be conducted within a certified chemical fume hood.[3] The fume hood not only provides critical vapor protection but also acts as a physical shield against splashes.[3] Ensure that an emergency eyewash station and safety shower are immediately accessible and unobstructed.[4]

  • Workplace Hygiene : Clearly demarcate the area where the chemical is being handled. Decontaminate all surfaces after use and clean up any small spills promptly.[3] Never eat, drink, or store food in the laboratory. Always wash your hands thoroughly after handling the substance, even if gloves were worn.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is dictated by the potential routes of exposure—dermal (skin), ocular (eye), and inhalation. For Lysinoalanine Dihydrochloride, we must prepare for the risks of an acidic, potentially irritating powder and its corrosive solutions.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder Safety glasses with side shields (minimum). For larger quantities (>1g), upgrade to chemical splash goggles.Nitrile or neoprene gloves. Ensure no skin is exposed.Standard lab coat.Not typically required if handled exclusively within a fume hood.
Preparing/Handling Solutions Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles.[3][5]Chemical-resistant gloves (nitrile or neoprene). Consider double-gloving for concentrated solutions.Chemical-resistant apron worn over a lab coat.[2][6]Not typically required if handled exclusively within a fume hood.
Cleaning Spills Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant apron or coveralls.[5]For large spills or if ventilation is inadequate, an appropriate respirator with a cartridge for acid gases may be necessary.[5]

Causality Behind PPE Choices:

  • Eye Protection : The dihydrochloride salt can form hydrochloric acid in the presence of moisture, such as on the surface of your eye. This makes it a significant splash hazard, necessitating the use of tight-fitting goggles and a face shield to protect against direct and indirect splashes.[2][4]

  • Hand Protection : Chemical-resistant gloves are essential to prevent direct skin contact. Nitrile and neoprene are effective against a wide range of chemicals, including acids.[5]

  • Body Protection : A chemical-resistant apron provides a crucial barrier to protect your torso from splashes of corrosive solutions that could soak through a standard lab coat.[5]

Operational Plan: Preparing a Stock Solution

This protocol provides a step-by-step workflow for safely preparing a solution of Lysinoalanine Dihydrochloride. It integrates the PPE and engineering controls described above.

Workflow for Preparing a Lysinoalanine Dihydrochloride Solution

cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Cleanup and Storage prep1 Don appropriate PPE: - Lab Coat - Chemical Apron - Nitrile Gloves - Splash Goggles - Face Shield prep2 Verify fume hood is operational and sash is at the correct height. prep1->prep2 prep3 Gather all necessary equipment: - Beakers, graduated cylinders - Spatula, weigh paper - Solvent, stir bar prep2->prep3 exec1 Place a tared weigh boat on the analytical balance. prep3->exec1 Begin Handling exec2 Carefully weigh the required amount of Lysinoalanine Dihydrochloride powder. exec1->exec2 exec3 Transfer the powder to a beaker containing the desired solvent. exec2->exec3 exec4 Add a stir bar and place on a stir plate to dissolve. Do not heat unless specified by protocol. exec3->exec4 exec5 Once dissolved, transfer to a volumetric flask or final container. exec4->exec5 clean1 Decontaminate all glassware and surfaces used. exec5->clean1 Finalize clean2 Dispose of weigh paper and any contaminated consumables in the appropriate solid waste stream. clean1->clean2 clean3 Label the solution container clearly and store appropriately. clean2->clean3 clean4 Remove PPE in the correct order and wash hands thoroughly. clean3->clean4

Caption: Workflow for preparing a chemical solution.

Emergency Response and Disposal

Even with meticulous planning, accidents can happen. Immediate and correct action is critical to mitigating harm.

Emergency Response Decision Tree

start Exposure Event Occurs contact_type What is the nature of the exposure? start->contact_type skin_contact Skin Contact contact_type->skin_contact Skin eye_contact Eye Contact contact_type->eye_contact Eye inhalation Inhalation contact_type->inhalation Inhalation spill Spill contact_type->spill Spill skin_action Immediately remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. Seek medical attention. skin_contact->skin_action eye_action Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. eye_contact->eye_action inhalation_action Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. inhalation->inhalation_action spill_action Alert others in the area. Contain the spill with an appropriate absorbent (e.g., sodium bicarbonate for acids). Follow institutional spill cleanup procedures. spill->spill_action

Caption: Decision tree for chemical exposure events.

Disposal Plan:

  • Solid Waste : All disposable materials contaminated with Lysinoalanine Dihydrochloride, such as gloves, weigh paper, and absorbent pads, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or waste from the experimental process should be collected in a designated hazardous waste container. Given the dihydrochloride nature, the waste will be acidic. Do not mix with incompatible waste streams (e.g., bases or strong oxidizing agents).[7]

  • Labeling and Compliance : All waste containers must be clearly labeled with the chemical name and associated hazards. Disposal must adhere strictly to your institution's and local environmental regulations.

By implementing this comprehensive safety plan, you create a self-validating system where risks are understood, controls are in place, and emergency procedures are clearly defined, allowing you to focus on achieving your research objectives with confidence and security.

References

  • OSHA Training School. (2024, January 19).
  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • LookChem. (n.d.). LYSINOALANINE.
  • Safety Data Sheet for L-Lysine Hydrochloride. (2008, March 31).
  • Sigma-Aldrich. (2025, September 13).
  • PubMed. (1983). Lysinoalanine--a Toxic Compound in Processed Proteinaceous Foods.

Sources

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